molecular formula C8H18O2Sn B078472 Stannane,hydroxyoctyloxo- CAS No. 13356-20-2

Stannane,hydroxyoctyloxo-

Cat. No.: B078472
CAS No.: 13356-20-2
M. Wt: 264.94 g/mol
InChI Key: PTEQOGYHCSJZIZ-UHFFFAOYSA-M
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Description

Stannane,hydroxyoctyloxo- is a useful research compound. Its molecular formula is C8H18O2Sn and its molecular weight is 264.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stannane,hydroxyoctyloxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane,hydroxyoctyloxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

hydroxy-octyl-oxotin
Source PubChem
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InChI

InChI=1S/C8H17.H2O.O.Sn/c1-3-5-7-8-6-4-2;;;/h1,3-8H2,2H3;1H2;;/q;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEQOGYHCSJZIZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884594
Record name Stannane, hydroxyoctyloxo-
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Molecular Weight

264.94 g/mol
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CAS No.

13356-20-2
Record name Hydroxyoctyloxostannane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, hydroxyoctyloxo-
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Record name Stannane, hydroxyoctyloxo-
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Record name Stannane, hydroxyoctyloxo-
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Record name Hydroxyoctyloxostannane
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Foundational & Exploratory

An In-depth Technical Guide to Dioctyltin Oxide (DOTO)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The topic of this guide, initially specified as "Stannane, hydroxyoctyloxo-", has been clarified to focus on the industrially significant and extensively researched compound, Dioctyltin oxide (DOTO) . "Stannane, hydroxyoctyloxo-" (CAS 13356-20-2) refers to mono-n-octyltin hydroxide oxide, a distinct compound. This guide will exclusively detail the fundamental properties and applications of Dioctyltin oxide (CAS 870-08-6).

Introduction

Dioctyltin oxide (DOTO) is an organotin compound that has carved a significant niche in the chemical industry, primarily owing to its efficacy as a heat stabilizer for polyvinyl chloride (PVC) and as a versatile catalyst in a range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental properties of DOTO, its synthesis, characterization, and key applications, with a focus on the underlying scientific principles for researchers, scientists, and professionals in drug development and material science.

Core Chemical and Physical Properties

Dioctyltin oxide is a white to slightly yellow, amorphous powder that can appear almost crystalline. It is practically insoluble in water but exhibits solubility in various organic solvents.[1]

PropertyValueSource(s)
Chemical Formula C₁₆H₃₄OSn[2]
Molecular Weight 361.16 g/mol [3]
CAS Number 870-08-6[2][3][4]
Appearance White to off-white powder/crystals[5]
Melting Point 245-248 °C (decomposes)[6][7]
Boiling Point 230 °C at 1013 hPa[5]
Density 1.3 g/cm³[5]
Solubility Insoluble in water; Soluble in organic solvents[1]
Vapor Pressure <0.01 hPa at 20 °C[5]

Synthesis of Dioctyltin Oxide

The most common method for the synthesis of Dioctyltin oxide is through the hydrolysis of di-n-octyltin dihalides, such as dioctyltin dichloride.[4] This process is typically carried out in the presence of an aqueous alkali solution.

Laboratory-Scale Synthesis Protocol: Hydrolysis of Dioctyltin Dichloride

This protocol provides a general laboratory-scale procedure for the synthesis of Dioctyltin oxide.

Materials:

  • Dioctyltin dichloride

  • Sodium hydroxide (or other suitable alkali)

  • Toluene (or another suitable hydrocarbon solvent)

  • Deionized water

Procedure:

  • Dissolve dioctyltin dichloride in a suitable hydrocarbon solvent, such as toluene. The amount of solvent should be at least four times the weight of the dioctyltin dichloride.[4]

  • Prepare an aqueous solution of sodium hydroxide.

  • Slowly add the dioctyltin dichloride solution to the aqueous alkali solution with vigorous stirring. The reaction can be initiated at room temperature (15-25 °C).[4]

  • After the initial addition, heat the reaction mixture to a temperature between 60 °C and 100 °C and maintain this temperature with continued stirring for approximately 30 minutes to ensure complete hydrolysis.[4]

  • After the reaction is complete, allow the mixture to cool. The Dioctyltin oxide will precipitate out of the solution.

  • Separate the lower aqueous layer. The product can be recovered from the organic phase.[4]

  • The precipitated Dioctyltin oxide can be isolated by filtration.

  • Wash the isolated product with water to remove any remaining impurities.

  • Dry the purified Dioctyltin oxide in a vacuum oven.

SynthesisWorkflow

Spectroscopic Characterization

The structural elucidation of Dioctyltin oxide is accomplished through various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The FTIR spectrum of Dioctyltin oxide is characterized by the absence of a sharp band for the Sn-OH stretching, which would be expected around 3600 cm⁻¹. The presence of a broad band in the region of 500-700 cm⁻¹ is attributed to the Sn-O-Sn stretching vibrations, indicative of the polymeric nature of organotin oxides. The characteristic absorptions of the octyl groups (C-H stretching and bending vibrations) are also prominently observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR & ¹³C NMR: The ¹H and ¹³C NMR spectra of Dioctyltin oxide are dominated by signals corresponding to the n-octyl chains. Due to the complexity and often polymeric nature of organotin oxides, the resolution of signals directly attached to the tin atom can be challenging.

    • ¹¹⁹Sn NMR: ¹¹⁹Sn NMR spectroscopy is a powerful tool for the characterization of organotin compounds.[8] The chemical shift of the tin atom in Dioctyltin oxide is influenced by its coordination number and the surrounding substituents. For dialkyltin oxides, the ¹¹⁹Sn chemical shifts typically fall within a specific range that can help in identifying the compound and understanding its structure in solution.[9] The wide chemical shift range of ¹¹⁹Sn NMR (approximately 5000 ppm) allows for sensitive detection of changes in the coordination sphere of the tin atom.[8]

  • Mass Spectrometry: Mass spectrometry of organotin compounds can be complex due to isotopic patterns of tin. The fragmentation of Dioctyltin oxide would likely involve the sequential loss of the octyl chains and the oxygen atom, providing information about the compound's structure.

Key Applications and Mechanisms

Dioctyltin oxide's utility stems from its dual role as a stabilizer and a catalyst.

PVC Heat Stabilizer

DOTO is a highly effective heat stabilizer for PVC, preventing its thermal degradation during processing at high temperatures.[10][11] The stabilization mechanism involves several key actions:

  • HCl Scavenging: During thermal degradation, PVC releases hydrogen chloride (HCl), which autocatalyzes further degradation. DOTO acts as an HCl scavenger, neutralizing it and preventing this catalytic cycle.[10]

  • Substitution of Labile Chlorine Atoms: DOTO can replace the unstable allylic chlorine atoms in the PVC chain with more stable carboxylate or mercaptide groups, thereby inhibiting the initiation of "unzipping" dehydrochlorination.

  • Chain Transfer Agent: DOTO can also function as a chain transfer agent during PVC processing, which helps in regulating the polymer chain length and improving the processability of the material.[10]

PVCStabilization

Catalyst in Chemical Synthesis

Dioctyltin oxide is a widely applicable catalyst, particularly in esterification, transesterification, and condensation reactions.[11]

  • Esterification and Transesterification: DOTO is highly effective in catalyzing the formation of esters from carboxylic acids and alcohols (esterification) and the exchange of alkoxy groups in esters (transesterification).[12] This is crucial in the production of various industrial products, including:

    • Alkyd and polyester resins for paints and coatings.[11]

    • Surfactants, lubricant esters, and fatty acid esters in oleochemistry.[11][12]

The catalytic mechanism is believed to involve the activation of the carbonyl group of the carboxylic acid or ester by the Lewis acidic tin center, making it more susceptible to nucleophilic attack by the alcohol.[13][14]

  • Polyurethane Synthesis: DOTO serves as a catalyst in the production of polyurethanes, facilitating the reaction between isocyanates and polyols.[11] Its catalytic activity, which is slightly less than that of dibutyltin-based catalysts, allows for longer processing times, which can be advantageous in certain applications.[11]

Experimental Protocol: DOTO-Catalyzed Esterification of Oleic Acid with Methanol

This protocol outlines a general procedure for the esterification of a fatty acid using DOTO as a catalyst.

Materials:

  • Oleic acid

  • Methanol

  • Dioctyltin oxide (DOTO)

  • Anhydrous sodium sulfate

  • Hexane

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine oleic acid and methanol. A molar ratio of methanol to oleic acid of 6:1 to 9:1 is typically used.[15]

  • Add Dioctyltin oxide as the catalyst. The catalyst loading can range from 0.5% to 2% by weight of the oleic acid.

  • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain the temperature with vigorous stirring.[15]

  • Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to several hours.[15]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in hexane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl oleate.

  • The product can be further purified by vacuum distillation if necessary.

Safety and Handling

Dioctyltin oxide should be handled with care, following standard laboratory safety procedures. It may cause skin and eye irritation.[1][16] Organotin compounds can be absorbed through the skin.[16] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Store in a cool, dry, and well-ventilated area away from direct sunlight, as it can degrade to inorganic tin salts upon exposure to light.[16]

Conclusion

Dioctyltin oxide is a versatile and industrially important organotin compound with well-established applications as a PVC heat stabilizer and a catalyst. Its effectiveness in these roles is a direct result of its unique chemical properties, including its ability to scavenge HCl, facilitate the substitution of labile atoms, and act as a Lewis acid catalyst. This guide provides a foundational understanding of the synthesis, characterization, and application of DOTO, offering valuable insights for professionals in chemical research and development.

References

  • Amine Catalysts. (2024, July 12). The role of dioctyltin oxide in the plastics industry. Retrieved from [Link]

  • PubChem. Dioctyltin oxide. Retrieved from [Link]

  • Google Patents. (1968). Process for preparing dioctyltin oxide. (US3390159A).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Dioctyltin Oxide as a Catalyst: Enhancing Chemical Synthesis Efficiency. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Dioctyltin Oxide CAS 870-08-6: A Versatile PVC Heat Stabilizer and Catalyst Manufacturer. Retrieved from [Link]

  • Google Patents. (1973). Reaction products of dioctyltin oxide and dioctyltin monohydric aliphatic saturated alcohol thioglycolate esters and process. (US3716568A).
  • Martinelli, M. J., Nayyar, N. K., Moher, E. D., Dhokte, U. P., Pawlak, J. M., & Vaidyanathan, R. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447–450.
  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Gielen, M., & Tiekink, E. R. T. (Eds.). (2005). Metallotherapeutic drugs and metal-based diagnostic agents: The use of metals in medicine. John Wiley & Sons.
  • Royal Society of Chemistry. (2012). Catalysis Science & Technology. Retrieved from [Link]

  • Ataman Kimya. DIOCTYLTIN OXIDE (DOTO). Retrieved from [Link]

  • Ataman Kimya. DIOCTYLTIN OXIDE BLEND. Retrieved from [Link]

  • BNT Chemicals. Dioctyltin Oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of curcumin, dibutyltin oxide, and the obtained Sn-metallic complex. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. Retrieved from [Link]

  • IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the thermal stabilization effect of polymeric dioctyltin maleate on polyvinyl chloride. Retrieved from [Link]

  • University of Ottawa. (n.d.). (Sn) Tin NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the Reaction of TDI and PPG with Organo-Tin Mixed Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of oleic acid with methanol in the presence of catalyst.... Retrieved from [Link]

  • PubChem. Dioctyltin dichloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of MDI and PPG used for the synthesis of polyurethane prepolymer. Retrieved from [Link]

  • GCRIS. (2024, October 4). ESTERIFICATION OF OLEIC ACID WITH METHANOL ON STRUCTURED SOLID ACID CATALYSIS. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions. Retrieved from [Link]

  • American Elements. Dioctyltin Oxide. Retrieved from [Link]

  • Lidsen. (2022, October 17). Catalysis Research Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Sys. Retrieved from [Link]

  • ResearchGate. (n.d.). N.M.R. SPECTRA OF TIN COMPOUNDS: II. Sn119 AND H1 MAGNETIC RESONANCE SPECTRA OF HEXAMETHYLDITIN. Retrieved from [Link]

  • Cooray, B. B., & Scott, G. (1980). The effect of thermal processing on PVC—Part V: The effect of thiotin stabilisers on heat and light stability.
  • ResearchGate. (n.d.). Esterification of oleic acid (OA) by methanol under ultrasonic.... Retrieved from [Link]

  • Bulletin of Chemical Reaction Engineering & Catalysis. (n.d.). Production of Biodiesel from Oleic Acid and Methanol by Reactive Distillation. Retrieved from [Link]

  • ResearchGate. (n.d.). Research on the Reaction of IPDI and PPG with Organo-Tin Mixed Catalyst. Retrieved from [Link]

  • Gelest, Inc. (2016). DIOCTYLTIN OXIDE Safety Data Sheet. Retrieved from [Link]

  • Analytice. (2021, September 10). Laboratory analysis of dioctyltin oxide (CAS: 870-08-6). Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray mass spectra of bis-tributyltin oxide 1 recorded with.... Retrieved from [Link]

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Sources

"Stannane, hydroxyoctyloxo-" CAS number 13356-20-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Stannane, hydroxyoctyloxo- (CAS 13356-20-2) and its Surrogate, Dioctyltin Oxide (CAS 870-08-6)

Foreword for the Scientific Community: The compound "Stannane, hydroxyoctyloxo-" (CAS 13356-20-2) is sparsely documented in readily available scientific literature.[1][2][3][4][5] Synonyms include Hydroxyoctyloxostannane and Mono-n-octyl tin oxide.[1][2] Given the structural ambiguity and limited data, this guide will focus on a closely related and industrially significant surrogate, Dioctyltin oxide (DOTO) (CAS 870-08-6). The principles, applications, and methodologies discussed for DOTO provide a robust framework for understanding and working with related organotin compounds.

Part 1: Chemical and Physical Properties

Dioctyltin oxide is an organotin compound with the chemical formula C16H34OSn.[6] It is a white to off-white powder, practically insoluble in water but soluble in many organic solvents.[6]

Table 1: Physicochemical Properties of Dioctyltin Oxide

PropertyValue
CAS Number 870-08-6[6]
Molecular Formula C16H34OSn[6]
Molecular Weight 361.15 g/mol [6]
Appearance White to off-white powder[6]
Melting Point 245-248 °C (decomposes)[7]
Boiling Point 230 °C at 1013 hPa
Density 1.3 g/cm³
Bulk Density 700 kg/m ³
Vapor Pressure <0.01 hPa at 20 °C
Flash Point 70 °C
Water Solubility Insoluble

Part 2: Synthesis and Manufacturing

The industrial production of dioctyltin oxide typically involves the hydrolysis of di-n-octyltin dihalide.[8] A common method is the reaction of di-n-octyltin dichloride with an aqueous alkali solution in the presence of a hydrocarbon solvent.[8] The temperature of this reaction is maintained between 60°C and 100°C to facilitate the formation of dioctyltin oxide.[8]

Experimental Protocol: Synthesis of Dioctyltin Oxide

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and condenser is charged with di-n-octyltin dichloride and a hydrocarbon solvent (e.g., toluene, xylene).[8]

  • Hydrolysis: An aqueous solution of an alkali (e.g., sodium hydroxide) is gradually added to the vessel while maintaining the temperature between 60°C and 100°C.[8]

  • Precipitation and Recovery: After the reaction is complete, the mixture is cooled, leading to the precipitation of dioctyltin oxide.[8] The solid product is then recovered by filtration, washed, and dried.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Di-n-octyltin_dihalide Di-n-octyltin dihalide Hydrolysis Hydrolysis (60-100°C) Di-n-octyltin_dihalide->Hydrolysis Aqueous_Alkali Aqueous Alkali Aqueous_Alkali->Hydrolysis Hydrocarbon_Solvent Hydrocarbon Solvent Hydrocarbon_Solvent->Hydrolysis Cooling Cooling & Precipitation Hydrolysis->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Product Dioctyltin Oxide Drying->Product

Caption: Synthesis of Dioctyltin Oxide via Hydrolysis.

Part 3: Applications in Research and Industry

Dioctyltin oxide is a versatile compound with numerous applications, primarily as a catalyst and a stabilizer.[7]

Catalysis:

  • Esterification and Transesterification: DOTO is an effective catalyst for esterification and transesterification reactions, which are crucial in the production of coating resins, surfactants, and lubricant esters.[9][10]

  • Polymer Synthesis: It is used as a catalyst in the synthesis of polyurethanes, silicones, and polyesters.[7][9]

Polymer Stabilization:

  • PVC Heat Stabilizer: A primary application of DOTO is as a heat stabilizer for polyvinyl chloride (PVC) to prevent thermal degradation during processing.[6]

Pharmaceutical and Biological Research:

While DOTO itself is not a pharmaceutical, organotin compounds are a subject of interest in drug development.[11][12][13] Organotin(IV) complexes have shown potential as anticancer agents, with some exhibiting higher activity than cisplatin.[11][12] They are being investigated for their ability to selectively target cancer cells and induce apoptosis.[12]

Applications cluster_catalysis Catalysis cluster_stabilization Stabilization cluster_research Research DOTO Dioctyltin Oxide Esterification Esterification DOTO->Esterification Transesterification Transesterification DOTO->Transesterification Polymer_Synthesis Polymer Synthesis DOTO->Polymer_Synthesis PVC_Stabilizer PVC Heat Stabilizer DOTO->PVC_Stabilizer Drug_Development Organotin Drug Development DOTO->Drug_Development

Caption: Major Applications of Dioctyltin Oxide.

Part 4: Analytical Techniques

The analysis of organotin compounds like DOTO typically involves a multi-step process of extraction, derivatization, separation, and detection.[14]

  • Extraction: Organic solvents, ion exchange resins, or solid-phase extraction (SPE) are used to extract organotins from various matrices.[14][15]

  • Separation: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the preferred separation techniques.[14][16] GC often requires a derivatization step to make the compounds volatile.[14]

  • Detection: Common detection methods include atomic absorption spectrometry (AAS), inductively coupled plasma mass spectrometry (ICP-MS), and atomic emission spectroscopy (AES).[14][15][16]

Workflow: Analysis of Organotin Compounds

Analytical_Workflow Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (for GC) Extraction->Derivatization Separation Separation (GC/HPLC) Extraction->Separation Direct for HPLC Derivatization->Separation Detection Detection (AAS/ICP-MS/AES) Separation->Detection Quantification Quantification Detection->Quantification

Caption: General Analytical Workflow for Organotin Compounds.

Part 5: Safety and Toxicology

Hazard Identification:

Dioctyltin oxide may cause damage to organs if swallowed. It can cause skin, eye, and respiratory tract irritation.[17] Organotins can be absorbed through the skin.[17]

Safe Handling and Storage:

  • Handling: Avoid contact with skin and eyes, and avoid breathing dust.[17][18] Use in a well-ventilated area or with local exhaust ventilation.[17][18] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[17][18]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[17] Keep away from heat, open flames, and incompatible materials such as strong oxidizing agents, bases, and reducing agents.[17][18]

First Aid Measures:

  • Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[18]

  • Skin Contact: Remove contaminated clothing and wash skin with soap and water.[17]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17][18]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[17]

Toxicology:

The toxicology of tin is primarily associated with its organic compounds.[19] The toxicity of organotins varies depending on the number and nature of the organic groups attached to the tin atom.

References

  • Anwar, S., et al. (2017). Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy. PubMed.
  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. NCBI.
  • ResearchGate. Organotin compounds with biological activity.
  • Sigma-Aldrich. (2024).
  • Gelest, Inc. (2016).
  • Ottokemi. Dioctyltin oxide, 97% 870-08-6 India.
  • Eurofins Australia. Organotins Analysis.
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  • Wiley Analytical Science. (2019). Tin test: Detecting organotin compounds.
  • Centers for Disease Control and Prevention. Development of a method for the sampling and analysis of organotin compounds.
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  • Awang, N., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. PMC.
  • ChemicalBook. N-OCTYLTIN(IV) HYDROXIDE OXIDE CAS#: 13356-20-2.
  • Google Patents. US3390159A - Process for preparing dioctyltin oxide.
  • ECHEMI. 13356-20-2, Hydroxyoctyloxostannane Formula.
  • NINGBO INNO PHARMCHEM CO.,LTD. Dioctyltin Oxide as a Catalyst: Enhancing Chemical Synthesis Efficiency.
  • Martinelli, M. J., et al. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters.
  • KENT Europe.
  • Farnell.
  • Reaxis. REAXIS® C417 - Dioctyltin Oxide with Silane.
  • Chem-Impex. Di-n-octyltin oxide.
  • BNT Chemicals. Dioctyltin Oxide.
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  • Google Patents. US20130129607A1 - Synthesis of stannane and deuterostannane.
  • Krigman, M. R., & Silverman, A. P. (1984). General toxicology of tin and its organic compounds. Neurotoxicology.

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An In-depth Technical Guide to Stannane, hydroxyoctyloxo-

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The World of Organotin Compounds

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have a rich history dating back to the mid-19th century. The pioneering work of chemists like Edward Frankland and Carl Löwig laid the foundation for a field that would eventually yield a diverse array of compounds with significant industrial and, more recently, biomedical applications.[1][2] The trajectory of organotin chemistry took a significant turn in the mid-20th century with the discovery of their utility as PVC stabilizers, biocides, and catalysts, propelling them into large-scale industrial production.[1][2]

This guide focuses on a specific organotin compound: Stannane, hydroxyoctyloxo- (CAS No. 13356-20-2), also known by synonyms such as Hydroxyoctyloxostannane and Mono-n-octyl tin oxide.[3] While perhaps not as widely known as some of its organotin counterparts, it represents an important class of mono-alkyltin compounds with unique properties and applications. This document aims to provide a comprehensive technical overview of its discovery, history, synthesis, properties, and applications, with a particular focus on its relevance to researchers in materials science and drug development.

Discovery and Historical Context

Pinpointing the exact moment of discovery for Stannane, hydroxyoctyloxo- is challenging, as is often the case with specialty chemicals that emerge from broader research and development efforts. However, its history is intrinsically linked to the commercialization of organotin compounds as PVC stabilizers in the 1940s and 50s.[2] The development of processes to synthesize mono- and di-n-octyltin compounds was a critical step.

A key patent from the 1970s outlines a direct reaction process for producing a mixture of di- and mono-n-octyltin chlorides from tin, n-octyl chloride, and n-octyl iodide.[4] Stannane, hydroxyoctyloxo- is a direct hydrolysis product of mono-n-octyltin trichloride, a component of this mixture. This suggests that by the early 1970s, the synthesis and isolation of its precursors were well-established, and the formation of the corresponding oxides and hydroxides would have been a logical and understood subsequent step.

The primary driver for the development of octyltin compounds was the need for non-toxic and effective heat stabilizers for PVC, particularly for applications in food packaging and medical devices. This focus on lower toxicity compared to other alkyltin compounds, such as butyltins, carved out a specific and important niche for octyltin derivatives.

Physicochemical Properties

Stannane, hydroxyoctyloxo- is an organotin compound with the chemical formula C8H18O2Sn.[1][3] Its properties are influenced by the presence of the n-octyl group, which imparts a degree of organic character, and the hydroxyl and oxo ligands on the tin atom, which contribute to its reactivity and potential for forming larger oligomeric structures.

PropertyValueSource
CAS Number 13356-20-2[1][3]
Molecular Formula C8H18O2Sn[1][3]
Molecular Weight 264.94 g/mol [3]
IUPAC Name hydroxy-octyl-oxotin[3]
Synonyms Hydroxyoctyloxostannane, Mono-n-octyl tin oxide[3]
Appearance White to off-white powder-
Melting Point >230°C[5]
Solubility Generally low in water, soluble in some organic solvents[5]

Synthesis and Experimental Protocols

The synthesis of Stannane, hydroxyoctyloxo- is typically a two-step process. The first step involves the synthesis of its precursor, mono-n-octyltin trichloride, followed by a hydrolysis step.

Step 1: Synthesis of Mono-n-octyltin Trichloride

The industrial synthesis of mono-n-octyltin trichloride often involves the direct reaction of metallic tin with n-octyl chloride, often in the presence of a catalyst. A patented method describes the reaction of tin with n-octyl chloride and n-octyl iodide in the presence of phosphorus trichloride as a catalyst at elevated temperatures (175-200°C).[4] This process yields a mixture of di- and mono-n-octyltin chlorides.

Another approach is the redistribution reaction between tin tetrachloride (SnCl4) and tetra-n-octyltin (Sn(C8H17)4).

Caption: General workflow for the synthesis of Stannane, hydroxyoctyloxo-.

Experimental Protocol for Hydrolysis of Mono-n-octyltin Trichloride:

  • Dissolution: Dissolve the purified mono-n-octyltin trichloride in a suitable organic solvent, such as toluene or ethanol.

  • Base Addition: Slowly add a stoichiometric amount of an aqueous base solution, such as sodium hydroxide or ammonium hydroxide, to the organotin solution with vigorous stirring. The concentration of the base should be carefully controlled to promote the desired hydrolysis reaction.

  • Reaction: Continue stirring the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a period sufficient to ensure complete hydrolysis. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by monitoring the pH of the aqueous phase.

  • Isolation: After the reaction is complete, the solid product (Stannane, hydroxyoctyloxo-) is isolated by filtration.

  • Washing: The isolated solid is washed with deionized water to remove any inorganic salts and then with a non-polar solvent (e.g., hexane) to remove any unreacted starting material or organic byproducts.

  • Drying: The final product is dried under vacuum at a moderate temperature to remove any residual solvent and water.

Causality in Experimental Choices:

  • Solvent Choice: The choice of an organic solvent in the hydrolysis step is crucial for ensuring that the mono-n-octyltin trichloride is fully dissolved and can react efficiently with the aqueous base at the interface.

  • Controlled Base Addition: Slow and controlled addition of the base is necessary to prevent localized high concentrations of hydroxide ions, which could lead to the formation of undesirable byproducts or poorly crystalline material.

  • Washing Steps: The washing steps are critical for obtaining a high-purity product. Washing with water removes inorganic salts, while the organic solvent wash removes non-polar impurities.

Applications

The applications of Stannane, hydroxyoctyloxo- are primarily as an intermediate in the synthesis of other organotin compounds and potentially as a component in PVC stabilizer formulations.

PVC Stabilization

Mono-octyltin compounds are key components of heat stabilizers for rigid PVC.[6] While di-octyltin compounds are often the primary active species, mono-octyltin derivatives can play a synergistic role. They can act as acid scavengers, reacting with the hydrogen chloride that is released during the thermal degradation of PVC, thereby preventing further degradation.

PVC_Stabilization PVC PVC Polymer Degradation Degradation PVC->Degradation Heat Heat Heat HCl Hydrogen Chloride (HCl) HCl->Degradation Autocatalysis Neutralization Neutralization HCl->Neutralization Degradation->HCl Stabilizer Stannane, hydroxyoctyloxo- Stabilizer->Neutralization StableProduct Stable Product Neutralization->StableProduct

Caption: Role of organotin stabilizers in preventing PVC degradation.

Potential in Drug Development

While there is no direct evidence of Stannane, hydroxyoctyloxo- being used as a drug, the broader class of organotin compounds has garnered significant interest for their potential therapeutic applications. Numerous studies have demonstrated the anti-cancer, anti-fungal, and anti-bacterial activities of various organotin complexes.[3][7][8]

The biological activity of organotin compounds is often attributed to their ability to interact with cellular components, such as proteins and nucleic acids. The specific organic groups attached to the tin atom and the overall geometry of the complex play a crucial role in determining their biological efficacy and toxicity.

For drug development professionals, Stannane, hydroxyoctyloxo- could be of interest as a precursor for the synthesis of novel organotin-based therapeutic agents. Its reactive hydroxyl group provides a handle for further functionalization, allowing for the attachment of various ligands that could modulate its biological activity and target specificity.

Safety and Handling

Organotin compounds, as a class, are known to have toxic properties, and appropriate safety precautions must be taken when handling them. While octyltins are generally considered less toxic than their methyltin and butyltin counterparts, they should still be handled with care.

  • Inhalation: May cause irritation to the respiratory tract.

  • Ingestion: May be harmful if swallowed.

  • Skin and Eye Contact: Can cause irritation.

It is essential to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and emergency procedures.[2][7]

Conclusion and Future Outlook

Stannane, hydroxyoctyloxo- is an important member of the mono-n-octyltin family of compounds. Its history is closely tied to the development of PVC stabilizers, and it continues to be relevant in this field as an intermediate. For researchers in materials science, it offers a building block for the creation of new organotin-based materials. For those in drug development, it represents a potential starting point for the synthesis of novel therapeutic agents, leveraging the known biological activities of organotin compounds.

Future research may focus on exploring the catalytic properties of Stannane, hydroxyoctyloxo- and its derivatives, as well as a more in-depth investigation into its biological activities and those of its reaction products. As with all organometallic compounds, a key challenge will be to balance efficacy with toxicity, a consideration that will undoubtedly drive future innovation in this area.

References

  • PubChem. Stannane, hydroxyoctyloxo-. [Link]

  • Al-Juboori, R. A. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]

  • Sirajuddin, M., & Ali, S. (2016). Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy. Current Pharmaceutical Design, 22(44), 6665-6681. [Link]

  • Google Patents.
  • Arkis, E. (2008). Organotin Compounds as PVC Stabilizers. In Tin Chemistry: Fundamentals, Frontiers and Applications (pp. 312-324). Wiley. [Link]

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A-Z Guide to Theoretical and Computational Analysis of Stannane, hydroxyoctyloxo-

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Modern Imperative for Computational Chemistry in Organotin Research

Organotin compounds, characterized by at least one tin-carbon bond, represent a versatile class of organometallic chemicals with broad industrial applications, from PVC stabilization to catalysis.[1][2] Stannane, hydroxyoctyloxo-, also known as Octylstannonic acid (CAS Number: 13356-20-2), is a mono-octyltin compound that embodies the structural and reactive complexities inherent to this chemical family.[3][4] While their utility is significant, the biological activity and potential toxicity of organotins necessitate a deep, molecular-level understanding of their behavior.[5][6][7]

Traditional experimental methods provide invaluable data but are often constrained by the transient nature of intermediates, the complexity of cluster formation, and the hazards associated with these compounds.[8][9] This guide serves as a senior-level walkthrough of how theoretical and computational chemistry provides a powerful lens to dissect, predict, and rationalize the properties of Stannane, hydroxyoctyloxo- and its analogues. By simulating molecular behavior from first principles, we can elucidate reaction mechanisms, predict spectroscopic signatures, and guide the rational design of new compounds with tailored functionalities, thereby accelerating research and development while enhancing safety.

Part 1: Foundations of the Computational Approach

The predictive power of computational chemistry hinges on selecting the right tools for the question at hand. For organotin systems, this choice is particularly critical due to the presence of a heavy element (Sn), which introduces relativistic effects and complex electronic structures.

The Quantum Mechanical Workhorse: Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as the predominant method for studying organotin compounds, offering a robust balance of computational efficiency and accuracy.[10] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.

Expertise in Practice: Why DFT? The core challenge with tin is its large number of electrons. Explicitly calculating the interactions of every electron is computationally prohibitive for all but the simplest systems. DFT simplifies this by reformulating the problem in terms of the spatially dependent electron density. This makes it feasible to model systems containing dozens to hundreds of atoms, which is essential for studying the oligomeric clusters common in organotin chemistry.[9]

Causality Behind Method Selection:

  • Functional Choice: The accuracy of DFT is determined by the chosen exchange-correlation functional. For organotins, hybrid functionals like B3LYP are a reliable starting point for geometry optimizations and vibrational frequency calculations.[11] For studies involving non-covalent interactions, crucial for understanding cluster stability, functionals like ωB97X-D or M06-2X , which are specifically parameterized to better describe dispersion forces, are recommended.

  • Basis Set Selection: The basis set is the set of mathematical functions used to build the molecular orbitals. For the tin atom, it is crucial to use a basis set that includes an Effective Core Potential (ECP) , such as LANL2DZ .[12] The ECP replaces the inner-shell electrons of the tin atom with a mathematical potential, which accomplishes two vital goals: it significantly reduces the computational cost and implicitly accounts for relativistic effects that are significant for heavy elements. For lighter atoms like carbon, oxygen, and hydrogen, Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) provide a good balance of accuracy and speed.[11]

  • Solvation Modeling: Reactions and biological interactions rarely occur in a vacuum. To simulate behavior in solution, a Polarizable Continuum Model (PCM) is often employed.[13] This model treats the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects on the solute and providing more realistic energy calculations.

Probing Dynamics: Molecular Dynamics (MD) Simulations

While DFT provides a static, minimum-energy picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational changes, aggregation, and transport properties.

Expertise in Practice: When to Use MD? MD is invaluable for understanding how Stannane, hydroxyoctyloxo- might interact with a biological membrane or self-assemble in solution. The primary challenge is the lack of well-parameterized force fields for organotin compounds. A force field is a set of parameters that defines the potential energy of the system. While general force fields exist, they may not accurately capture the specific bonding and non-bonding interactions of tin. Therefore, researchers often need to develop custom parameters, frequently validated against DFT calculations, to ensure the simulation's physical realism.

Part 2: A Validated Computational Workflow: From Structure to Properties

This section outlines a self-validating protocol for the computational analysis of a representative Stannane, hydroxyoctyloxo- system. We will consider a dimeric form, as organotin hydroxides and oxides rarely exist as stable monomers.[14]

Step-by-Step Protocol: Dimer Analysis
  • Monomer Construction & Optimization:

    • Action: Build the putative monomer, C8H17Sn(O)OH, in a molecular editor.

    • Method: Perform a full geometry optimization using DFT (e.g., B3LYP/LANL2DZ for Sn, 6-31G(d) for C, H, O).

    • Validation: Confirm the optimized structure is a true energy minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable point on the potential energy surface.

  • Dimer Assembly & Optimization:

    • Action: Assemble a plausible dimeric structure. A common motif is a four-membered Sn2O2 ring.

    • Method: Optimize the dimer geometry using the same level of theory.

    • Rationale: Comparing the total energy of the dimer to twice the energy of the monomer (with appropriate corrections) allows for the calculation of the dimerization energy, quantifying the thermodynamic driving force for aggregation.

  • Spectroscopic Prediction:

    • Action: From the optimized dimer geometry, calculate key spectroscopic properties.

    • Method (IR): The output of the frequency calculation provides the vibrational modes. These can be plotted to generate a theoretical infrared (IR) spectrum. Key peaks, such as Sn-O-Sn stretches and O-H vibrations, can be identified.

    • Method (NMR): Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate the ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts.

    • Validation: These predicted spectra serve as a direct bridge to experimental work. If experimental data are available, comparing them with the calculated spectra provides a powerful validation of the computed geometry. Discrepancies can guide revisions to the proposed structure.

  • Electronic Structure Analysis:

    • Action: Analyze the molecular orbitals of the optimized structure.

    • Method: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Insight: The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and electronic stability. A smaller gap suggests the molecule is more easily excitable and potentially more reactive. The spatial distribution of these orbitals reveals the most likely sites for nucleophilic or electrophilic attack.

Workflow Visualization

G cluster_prep 1. Initial Structure cluster_opt 2. Geometry Optimization cluster_val 3. Validation & Analysis cluster_output 4. Interpretation monomer Build Monomer (C8H17Sn(O)OH) dft_opt DFT Geometry Optimization (e.g., B3LYP/LANL2DZ) monomer->dft_opt Initial Guess dimer Assemble Dimer (e.g., Sn2O2 core) dimer->dft_opt Initial Guess freq Frequency Calculation dft_opt->freq Optimized Geometry electronic Electronic Properties (HOMO/LUMO) dft_opt->electronic spectra Predict Spectra (IR, NMR) freq->spectra thermo Thermodynamics (Dimerization Energy) freq->thermo exp_compare Compare with Experimental Data spectra->exp_compare reactivity Predict Reactivity & Stability electronic->reactivity thermo->reactivity exp_compare->reactivity Feedback Loop

Caption: Computational workflow for analyzing organotin structures.

Part 3: Data Presentation and Advanced Insights

Quantitative Data Summary

Computational studies generate a wealth of quantitative data. Presenting this in a structured format is key for comparison and interpretation.

Table 1: Key Computed Geometric and Electronic Parameters for a Hypothetical Dimer

Parameter Value Significance
Sn-O Bond Length (ring) 2.15 Å Indicates the strength and nature of the core Sn-O bonds.
Sn-C Bond Length 2.18 Å Standard covalent bond length for validation.
Sn-O-Sn Angle 95.0° Defines the geometry of the central Sn2O2 core.
Dimerization Energy -25 kcal/mol A negative value indicates that dimer formation is thermodynamically favorable.
HOMO-LUMO Gap 5.2 eV A larger gap suggests high kinetic stability.

| ¹¹⁹Sn NMR Chemical Shift | -150 ppm | A key spectroscopic fingerprint for structural characterization. |

Application in Drug Development and Mechanistic Studies

For drug development professionals, understanding how a molecule like Stannane, hydroxyoctyloxo- might interact with a biological target is paramount.

  • Molecular Docking: The optimized DFT geometry can be used as a starting point for molecular docking studies. By docking the organotin compound into the active site of a target protein (e.g., an enzyme), one can predict binding modes and estimate binding affinity. This can help identify potential biological targets and rationalize observed toxicity or therapeutic effects.[5][7]

  • Reaction Mechanism Elucidation: DFT is exceptionally powerful for mapping out reaction pathways. By locating and calculating the energies of transition states, one can determine activation barriers and reaction rates. For instance, the catalytic cycle of an organotin-catalyzed esterification can be fully characterized, providing insights into how to optimize the catalyst for higher efficiency.[15]

Logical Relationship Diagram

G cluster_core Core Computational Output cluster_apps Applications & Insights geom Optimized 3D Structure react Reactivity Prediction (HOMO/LUMO Sites) geom->react docking Molecular Docking (Drug Development) geom->docking mechanism Reaction Mechanism (Transition States) geom->mechanism energy Electronic Energy & Orbitals energy->react thermo Thermodynamic Stability (Reaction Energies) energy->thermo freq Vibrational Frequencies freq->thermo spectra Spectroscopic Signatures (IR, NMR) freq->spectra

Caption: From core calculations to practical applications.

Conclusion and Future Outlook

The theoretical and computational study of Stannane, hydroxyoctyloxo- and related organotin compounds provides an indispensable toolkit for modern chemical and pharmaceutical research. By leveraging methods like DFT and MD, scientists can move beyond empirical observation to a predictive, mechanism-driven understanding of molecular behavior. This guide has outlined a robust, self-validating framework for these investigations. The synergy between computational prediction and experimental validation is the cornerstone of efficient and insightful research, enabling the design of safer, more effective materials and therapeutics while minimizing experimental costs and hazards. The continued development of computational methods and computing power promises to further enhance our ability to unravel the complex chemistry of these important compounds.

References

  • U.S. Environmental Protection Agency. (n.d.). Stannane, hydroxyoctyloxo-. Substance Details - SRS. Retrieved from [Link][3]

  • Klimmer, O. R. (1969). Toxicity and health effects of selected organotin compounds: a review. PMC. Retrieved from [Link][5]

  • Hennighausen, G. (2000). Organotin compounds: toxicokinetic aspects. PubMed. Retrieved from [Link][6]

  • do Nascimento, C. A., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology. Retrieved from [Link][7]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Retrieved from [Link][8]

  • Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link][16]

  • PubChem. (n.d.). Stannane, hydroxyoctyloxo-. Retrieved from [Link][17]

  • Whittleton, S. R., et al. (2010). Computational Methods for Organotin Compounds. Request PDF. Retrieved from [Link][12]

  • Orita, A., et al. (2001). An ab Initio Computational Study on the Reaction of Organotin Enolates. ResearchGate. Retrieved from [Link][18]

  • Nath, M., et al. (2014). Industrial applications of organotin compounds. ResearchGate. Retrieved from [Link][2]

  • Fent, K. (1996). Organotin compounds in the environment - An overview. ResearchGate. Retrieved from [Link][19]

  • Chandrasekhar, V. (2020). Cluster Chemistry of Organotin Compounds. Research and Reviews: Journal of Chemistry. Retrieved from [Link][9]

  • PubChem. (n.d.). Stannane, cyclohexylhydroxyoxo-. Retrieved from [Link][20]

  • Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications. Retrieved from [Link][14]

  • Naoom, et al. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management. Retrieved from [Link]

  • Ali, M., & Yousif, E. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link][15]

  • Adeyemi, J. O., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. PMC. Retrieved from [Link][21]

  • Yagmur, R. (2024). DFT-Based Calculation of the Redox Potential of Symmetric Aminoquinones. Graz University of Technology. Retrieved from [Link][13]

  • Fokin, A. A., et al. (2022). Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. PubMed Central. Retrieved from [Link][11]

  • G-S, R., et al. (2017). DFT calculations of the electronic structure of SnOx layers on Pd(110). ResearchGate. Retrieved from [Link][10]

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Methodological & Application

The Efficacy and Application of Hydroxyoctyloxo-stannane in Catalytic Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Monoalkyltin Catalysts

In the landscape of modern organic synthesis, the pursuit of efficient, selective, and robust catalysts is paramount. Among the diverse array of organometallic compounds, monoalkyltin (IV) derivatives have carved a significant niche, particularly in reactions involving ester bond formation. "Stannane, hydroxyoctyloxo-," with the chemical identifier CAS 13356-20-2 and IUPAC name hydroxy-octyl-oxotin, represents a key member of this class.[1][2] These catalysts, often structurally analogous to the more widely documented butylstannoic acid, are recognized for their exceptional performance in esterification, transesterification, and polycondensation reactions.[3]

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of procedures to provide a deep, mechanistic understanding of why and how these catalysts function. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. Our focus is to empower you to leverage the full potential of hydroxyoctyloxo-stannane and its analogs in your synthetic endeavors, from small-scale ester synthesis to the construction of complex polymeric architectures.

The Mechanistic Heart of Catalysis: A Tale of Lewis Acidity and Coordination

The catalytic prowess of monoalkyltin compounds like hydroxyoctyloxo-stannane in esterification is rooted in their function as effective Lewis acids.[4] However, a simplistic view of Lewis acid activation belies the nuanced and elegant mechanism at play. Recent mechanistic studies on the closely related n-butylstannoic acid have illuminated a sophisticated catalytic cycle that underscores the unique role of the monoalkyltin structure.[4]

The process is not merely an activation of the carboxylic acid. Instead, the catalyst demonstrates an amphoteric nature, engaging both the carboxylic acid and the alcohol to facilitate the reaction. The cycle can be conceptualized as follows:

  • Catalyst Activation and Ligand Exchange: The solid polymeric stannane catalyst reacts with the carboxylic acid and alcohol under thermal conditions to form a soluble, monomeric seven-coordinate tin center. This active species is a mixed alkoxide/carboxylate complex.[5]

  • Substrate Coordination: The catalyst's Lewis acidic tin center coordinates with the carbonyl oxygen of a carboxylic acid molecule. Simultaneously, the alkoxide ligand on the tin is positioned to act as a Brønsted base, deprotonating the incoming alcohol. This dual activation is crucial for enhancing the nucleophilicity of the alcohol and the electrophilicity of the carboxylic acid carbonyl carbon.[4]

  • Nucleophilic Attack and Tetrahedral Intermediate Formation: The activated (deprotonated) alcohol performs a nucleophilic attack on the coordinated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Hydrogen bonding interactions play a vital role in pre-organizing the substrates and stabilizing this intermediate.[5]

  • Rate-Determining Step: The collapse of the tetrahedral intermediate, involving the breaking of the carbon-oxygen bond of the original carboxylic acid hydroxyl group, is the rate-determining step.[4]

  • Product Release and Catalyst Regeneration: A water molecule is eliminated, and the newly formed ester is released from the tin center. The catalyst is then regenerated by coordinating with another molecule of the carboxylic acid, ready to initiate a new cycle.

The presence of the alkyl tail (e.g., n-octyl or n-butyl) is pivotal, as it helps to enforce the seven-coordinate geometry at the tin center throughout the catalytic cycle.[4] This detailed understanding allows for the rational selection of reaction conditions to optimize catalytic turnover and minimize side reactions.

Catalytic_Cycle_Esterification cluster_main Monoalkyltin-Catalyzed Esterification Cycle cluster_reactants cluster_products A Active Catalyst [R-Sn(OR')(OOCR'')] B Substrate Complex (Alcohol & Acid Coordinated) A->B + R''COOH + R'OH Products Ester (R''COOR') + Water (H2O) C Tetrahedral Intermediate B->C Nucleophilic Attack D Product Complex (Ester & Water Coordinated) C->D Collapse (Rate-Limiting) - H2O D->A - R''COOR' Reactants Carboxylic Acid (R''COOH) + Alcohol (R'OH)

Caption: Proposed catalytic cycle for monoalkyltin-catalyzed esterification.

Application Note 1: Synthesis of Bio-Based Diesters

Objective: To synthesize diethyl 2,5-furandicarboxylate, a key monomer for bio-based polymers, using hydroxyoctyloxo-stannane or an analog as the catalyst. This protocol is adapted from patent literature demonstrating the utility of monoalkyltin catalysts in the production of valuable chemical intermediates.[6]

Materials & Equipment:

  • Reactants:

    • 2,5-Furandicarboxylic acid (FDCA)

    • Ethanol (absolute)

  • Catalyst:

    • Hydroxyoctyloxo-stannane or Butylstannoic Acid (e.g., FASCAT® 9100)

  • Equipment:

    • High-pressure stainless steel reactor (e.g., Parr vessel) equipped with a magnetic stir bar and temperature control.

    • Gas chromatograph (GC) for reaction monitoring and yield determination.

    • Standard laboratory glassware for work-up.

    • Rotary evaporator.

Experimental Protocol:

  • Reactor Charging: To a 75 mL stainless steel Parr reactor, add 2,5-furandicarboxylic acid (10.0 g, 0.064 mol), absolute ethanol (40.0 g), and butylstannoic acid (50 mg, approx. 0.4 mol% relative to FDCA).[6]

  • Reaction Execution: Seal the reactor and begin stirring at a high rate (e.g., 875 rpm) to ensure the suspension is well-mixed.

  • Heating Profile: Heat the vessel to 200°C. The heat-up time is typically around 30 minutes. Maintain the reaction temperature at 200°C for a total of 60 minutes (including heat-up time).[6]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC to determine the conversion of FDCA and the yield of the mono- and di-esters.

  • Cooling and Work-up: After the reaction time is complete, rapidly cool the reactor to room temperature.

  • Product Isolation: Vent the reactor and transfer the contents to a round-bottom flask. Remove the unreacted ethanol and other volatile components under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The resulting crude product can be purified by column chromatography or recrystallization to yield pure diethyl 2,5-furandicarboxylate.

Data Summary:

ParameterValueReference
Substrate2,5-Furandicarboxylic acid (FDCA)[6]
Co-reactantEthanol[6]
CatalystButylstannoic Acid[6]
Catalyst Loading~0.4 mol% (relative to FDCA)[6]
Temperature200°C[6]
Reaction Time60 minutes[6]
Expected OutcomeHigh conversion of FDCA to mono- and di-esters[6]

Application Note 2: Laboratory-Scale Synthesis of a Biodegradable Polyester

Objective: To synthesize the biodegradable aliphatic polyester, poly(butylene succinate) (PBS), via a two-step melt polycondensation process catalyzed by hydroxyoctyloxo-stannane or a suitable analog. This protocol is a representative example of how these catalysts are employed in polymer synthesis.[4]

Materials & Equipment:

  • Monomers:

    • Succinic Acid (SA)

    • 1,4-Butanediol (BDO)

  • Catalyst:

    • Hydroxyoctyloxo-stannane or Butylstannoic Acid

  • Equipment:

    • Three-neck round-bottom flask.

    • Mechanical stirrer with a high-torque motor.

    • Distillation head with a condenser and collection flask.

    • Nitrogen gas inlet.

    • High-vacuum pump.

    • Heating mantle with a temperature controller.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Isolation & Analysis A Charge Reactants (Diacid, Diol, Catalyst) B Assemble Glassware (Flask, Stirrer, Condenser) A->B C Step 1: Esterification (N2 atmosphere, ~190°C) Collect Water B->C Start Heating & Stirring D Step 2: Polycondensation (Increase Temp to ~220°C, Apply High Vacuum) C->D E Cool Under N2 Isolate Polymer D->E Reaction Complete F Characterization (GPC, NMR, DSC) E->F

Caption: General experimental workflow for polyester synthesis.

Experimental Protocol:

Step 1: Esterification (Oligomer Formation)

  • Reactor Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and distillation arm, charge succinic acid (e.g., 0.5 mol) and 1,4-butanediol (e.g., 0.55 mol, a 10% molar excess is common to account for volatilization).

  • Catalyst Addition: Add the hydroxyoctyloxo-stannane catalyst (typically 0.05 - 0.2 wt% of the total monomer weight).

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a gentle positive pressure of nitrogen throughout this stage.

  • Heating and Water Removal: Begin stirring and heat the mixture to approximately 190°C. Water will begin to distill from the reaction mixture as the esterification proceeds. Continue heating and stirring until the theoretical amount of water has been collected in the receiving flask (this can take 2-4 hours). The product at this stage is a low molecular weight oligomer.

Step 2: Polycondensation (Molecular Weight Build-up)

  • Temperature Increase: After the esterification is complete, increase the temperature of the reaction mixture to 210-230°C.

  • Vacuum Application: Gradually apply a high vacuum to the system (pressure < 1 mmHg). This is a critical step to remove the excess 1,4-butanediol and drive the equilibrium towards high molecular weight polymer formation.

  • Viscosity Increase: As the polycondensation proceeds, a significant increase in the melt viscosity will be observed. The torque on the mechanical stirrer is a good indicator of the increasing molecular weight.

  • Reaction Completion: Continue the reaction under high vacuum for an additional 2-4 hours, or until the desired melt viscosity is achieved.

  • Product Isolation: To stop the reaction, remove the heat source and break the vacuum by introducing nitrogen gas. The molten polymer can be carefully extruded from the flask under nitrogen pressure and allowed to cool. The resulting solid polyester can then be pelletized or ground for analysis.

Data Summary:

ParameterStage 1: EsterificationStage 2: Polycondensation
Temperature~190°C210-230°C
PressureAtmospheric (N₂ flow)High Vacuum (< 1 mmHg)
Duration2-4 hours2-4 hours
Key ProcessFormation of oligomersIncrease in molecular weight
Byproduct RemovedWater1,4-Butanediol

Safety and Handling of Organotin Catalysts

While highly effective, organotin compounds must be handled with care. "Stannane, hydroxyoctyloxo-" is classified as hazardous to aquatic life with long-lasting effects.[1] Users should always consult the Safety Data Sheet (SDS) before use. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or fumes.

Conclusion

"Stannane, hydroxyoctyloxo-" and its monoalkyltin analogs are powerful and versatile catalysts for a range of crucial reactions in organic synthesis. Their efficacy stems from a sophisticated mechanism that combines Lewis acidity with a coordinated Brønsted basicity, enabling efficient ester bond formation under relatively mild conditions. The protocols provided herein for the synthesis of a bio-based diester and a biodegradable polyester serve as practical, adaptable templates for researchers. By understanding the underlying principles and adhering to safe handling practices, scientists can effectively harness these catalysts to advance projects in materials science, drug development, and sustainable chemistry.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83370, Stannane, hydroxyoctyloxo-. Retrieved from [Link].

  • Encyclopedia.pub (2022). Synthesis of Poly (Butylene Succinate). Retrieved from [Link].

  • MDPI (2023). Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon. Polymers, 15(21), 4291. Retrieved from [Link].

  • Wolzak, L. A., et al. (2021). Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. Catalysis Science & Technology, 11(8), 2851-2860. Retrieved from [Link].

  • Google Patents (2018). WO2018093413A1 - Organotin catalysts in esterification processes of furan-2,5-dicarboxylic acid (fdca).
  • Royal Society of Chemistry (2021). Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. Catalysis Science & Technology. Retrieved from [Link].

  • Google Patents (2013). CN103012757A - Preparation method of poly(butylene succinate).
  • ResearchGate (2015). Catalysts for Polyester Resin Manufacturing. Retrieved from [Link].

  • National Institutes of Health (2010). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of Applied Polymer Science, 115(1), 253-261. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16767, Butylstannonic acid. Retrieved from [Link].

Sources

Application Notes and Protocols for Stannane, hydroxyoctyloxo- in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Stannane, hydroxyoctyloxo-

Stannane, hydroxyoctyloxo-, also known by synonyms such as Hydroxyoctyloxostannane and Mono-n-octyl tin oxide, is an organotin compound with the CAS number 13356-20-2.[1][2][3][4] Organotin compounds are characterized by the presence of at least one tin-carbon bond and have a wide array of industrial applications, from PVC stabilization to catalysis.[5][6][7] Stannane, hydroxyoctyloxo- belongs to the class of monoalkyltin compounds, which are generally less toxic than their tri- and diorganotin counterparts.[5][8][9] Its unique properties make it a subject of interest for catalytic applications in polymerization, particularly where a balance of reactivity and lower toxicity is desirable.

Property Value Source
CAS Number 13356-20-2[1][2][3]
Molecular Formula C8H18O2Sn[1][2][3]
Molecular Weight 264.94 g/mol [1][2][3]
IUPAC Name hydroxy-octyl-oxotin[1][2]
Synonyms Hydroxyoctyloxostannane, Mono-n-octyl tin oxide, Octylstannonic acid[1][2][3]
Appearance White crystalline solid (typical for similar compounds)[9]
Melting Point >230°C[2][3]

The Role of Stannane, hydroxyoctyloxo- in Polymerization: A Mechanistic Overview

Organotin compounds are highly effective catalysts for various polymerization reactions, including the formation of polyurethanes, polyesters, and silicones.[6][7][10][11][12] The catalytic activity of Stannane, hydroxyoctyloxo- stems from the Lewis acidic nature of the tin center. The tin atom can coordinate with oxygen-containing functional groups, such as the hydroxyl group of an alcohol or the carbonyl group of an ester or isocyanate, thereby activating them for nucleophilic attack.

In the context of polyesterification or polyurethane synthesis, a plausible mechanism involves the formation of a tin-alkoxide intermediate. This intermediate then reacts with the monomer (e.g., an isocyanate or an ester) to facilitate the formation of the polymer chain. The catalyst is regenerated in the process, allowing it to participate in further catalytic cycles.

Catalytic_Cycle cluster_0 Catalytic Cycle for Polyurethane Synthesis Catalyst Stannane, hydroxyoctyloxo- (R-Sn(OH)=O) Intermediate1 Activated Tin-Alkoxide Complex Catalyst->Intermediate1 + R'-OH - H2O Alcohol Alcohol (R'-OH) Intermediate2 Coordinated Isocyanate Complex Intermediate1->Intermediate2 + R''-NCO Isocyanate Isocyanate (R''-NCO) Product Urethane Product (R''-NHCOOR') Intermediate2->Product Intramolecular Rearrangement Product->Catalyst + Catalyst Regeneration

Caption: Proposed catalytic cycle for polyurethane synthesis using Stannane, hydroxyoctyloxo-.

Application Notes: Leveraging Stannane, hydroxyoctyloxo- in Polymer Synthesis

Polyurethane Formation

Stannane, hydroxyoctyloxo- can be employed as a catalyst for the reaction between a diisocyanate and a diol to form polyurethanes.[6][10][13] The choice of catalyst is critical in controlling the pot life of the polyurethane system and the final properties of the polymer. Monoalkyltin compounds like Stannane, hydroxyoctyloxo- can offer a more controlled reaction rate compared to more reactive catalysts like dibutyltin dilaurate.

Experimental Considerations:

  • Catalyst Loading: Typically in the range of 0.01 to 0.5% by weight of the total reactants.

  • Solvent: The reaction can be carried out in bulk or in a non-protic solvent such as toluene or tetrahydrofuran (THF).

  • Temperature: The reaction is often performed at elevated temperatures (e.g., 60-80°C) to ensure a reasonable reaction rate.

Polyester Synthesis

In the synthesis of polyesters via polycondensation, Stannane, hydroxyoctyloxo- can catalyze the reaction between a dicarboxylic acid (or its ester) and a diol.[11] The catalyst facilitates the removal of the condensation byproduct (e.g., water or a small alcohol), driving the equilibrium towards the formation of high molecular weight polymer.

Experimental Considerations:

  • Monomer Purity: High monomer purity is essential to achieve high molecular weight polyesters.

  • Vacuum: The reaction is typically conducted under vacuum to facilitate the removal of the condensation byproduct.

  • Temperature: High temperatures (e.g., 180-220°C) are generally required for polycondensation reactions.

Parameter Polyurethane Synthesis Polyester Synthesis
Typical Monomers Diisocyanates, DiolsDicarboxylic acids/esters, Diols
Catalyst Loading 0.01 - 0.5 wt%0.1 - 1.0 wt%
Temperature 60 - 80°C180 - 220°C
Solvent Toluene, THF, or bulkBulk
Atmosphere Inert (N2 or Ar)Inert, followed by vacuum

Experimental Protocols

Protocol for the Synthesis of Poly(butylene adipate) using Stannane, hydroxyoctyloxo-

This protocol describes the synthesis of a simple polyester, poly(butylene adipate), through a melt polycondensation reaction catalyzed by Stannane, hydroxyoctyloxo-.

Materials:

  • Adipic acid (high purity)

  • 1,4-Butanediol (high purity)

  • Stannane, hydroxyoctyloxo- (catalyst)

  • Nitrogen gas (high purity)

  • Toluene (for cleaning)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and receiving flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line

Experimental_Workflow Start Start Setup Assemble and Flame-Dry Glassware Start->Setup Charge Charge Reactants and Catalyst Setup->Charge Purge Purge with Nitrogen Charge->Purge Heat1 Heat to 180°C under Nitrogen Purge->Heat1 Heat2 Increase Temperature to 220°C and Apply Vacuum Heat1->Heat2 Monitor Monitor Viscosity Heat2->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Dissolve Dissolve Polymer in Chloroform Cool->Dissolve Precipitate Precipitate in Methanol Dissolve->Precipitate Dry Dry Polymer under Vacuum Precipitate->Dry End End Dry->End

Caption: Experimental workflow for polyester synthesis.

Procedure:

  • Reaction Setup: Assemble the reaction apparatus and flame-dry all glassware under a flow of nitrogen to remove any adsorbed water.

  • Charging Reactants: Charge the reaction flask with adipic acid (1.0 mol), 1,4-butanediol (1.1 mol, 10% molar excess), and Stannane, hydroxyoctyloxo- (0.2 wt% of total monomer weight).

  • Inert Atmosphere: Purge the system with nitrogen for 30 minutes to remove any oxygen.

  • First Stage (Esterification): Heat the reaction mixture to 180°C under a slow stream of nitrogen. Water will begin to distill off as the esterification reaction proceeds. Continue this stage for 2-3 hours or until the majority of the theoretical amount of water has been collected.

  • Second Stage (Polycondensation): Gradually increase the temperature to 220°C while slowly applying a vacuum (down to <1 mmHg). The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer builds.

  • Reaction Completion: Continue the reaction under vacuum for 3-4 hours or until the desired viscosity is reached.

  • Work-up: Cool the reaction mixture to room temperature under nitrogen. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated in a non-solvent (e.g., cold methanol) to purify it.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization of the Resulting Polymer

The synthesized polymer should be characterized to determine its molecular weight, thermal properties, and chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer and determine the extent of reaction.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.

Safety and Handling of Stannane, hydroxyoctyloxo-

Organotin compounds, including Stannane, hydroxyoctyloxo-, are toxic and should be handled with extreme care.[5][8][9]

  • Routes of Exposure: Inhalation, ingestion, and skin contact.[5][9]

  • Toxicity: Organotin compounds can affect the central nervous system, immune system, and may cause skin and eye irritation.[5][9] The toxicity generally follows the order: triorganotins > diorganotins > monoorganotins.[5][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemically resistant gloves when handling organotin compounds.[14] All manipulations should be performed in a well-ventilated fume hood.[14]

  • Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for proper disposal.[9] All organotin waste should be disposed of according to institutional and local regulations for hazardous chemical waste.[9][14]

  • First Aid: In case of skin contact, wash immediately with soap and water.[9] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air. If ingested, seek immediate medical attention.[9]

References

  • Benchchem. (n.d.). Safety and handling precautions for organotin compounds.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
  • Davies, A. G. (2018). A Review of Organotin Compounds: Chemistry and Applications. Organometallics, 3(1), 1-15.
  • CACHE. (n.d.). Synthesis of Organotin Catalysts for the Polymerization of Lactide.
  • ACS Chemical Health & Safety. (2025). About the Toxicity of Polymerization Catalysts and Polymer Additives Based on Tin(II) Salts and Tin(IV) Compounds.
  • PubChem. (n.d.). Stannane, hydroxyoctyloxo-.
  • CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.
  • AFIRM Group. (n.d.). Organotin Compounds.
  • Del Valle Lab. (n.d.). Standard Operating Procedures - Organotin reagents.
  • Hadi, A. G. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. International Journal of Pharmaceutical and Bio-medical Sciences, 3(5), 181-190.
  • Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications.
  • Alfa Chemistry. (n.d.). CAS 13356-20-2 Stannane,hydroxyoctyloxo-.
  • ECHEMI. (n.d.). 13356-20-2, Hydroxyoctyloxostannane Formula.
  • Benchchem. (n.d.). Side reactions in Stille polymerization of organotin compounds.
  • ResearchGate. (n.d.). Organotin Catalysts in Organosilicon Chemistry.
  • US EPA. (n.d.). Stannane, hydroxyoctyloxo- - Substance Details - SRS.
  • PubChem. (n.d.). Stannane, cyclohexylhydroxyoxo-.
  • Minke, R., Freireich, S., & Zilkha, A. (1971). Polymerization of Nitriles by Organotin Catalysts. Israel Journal of Chemistry, 9(2), 195-203.
  • Williams, C. K., & Hillmyer, M. A. (2021). Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide). Journal of the American Chemical Society, 143(38), 15689-15697.
  • Sacher, E. (1979). Mechanism of the Effect of Organotin Catalysts in a Reaction Between NCO- and Hydroxy-Groups. Journal of Macromolecular Science, Part B, 16(4), 525-539.
  • Dove, A. P. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Macro Letters, 4(5), 504-509.
  • Bochmann, M. (2010). The Chemistry of Catalyst Activation: The Case of Group 4 Polymerization Catalysts. Organometallics, 29(21), 4711-4740.

Sources

Application Notes and Protocols for Stannane, hydroxyoctyloxo- in PVC Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative for PVC Stabilization

Poly(vinyl chloride) (PVC) is a remarkably versatile and widely utilized thermoplastic polymer, prized for its durability, chemical resistance, and cost-effectiveness. However, PVC is inherently thermally unstable.[1][2] When subjected to the elevated temperatures required for processing (typically above 170-180°C), it undergoes a rapid degradation process known as dehydrochlorination.[1][3] This reaction involves the elimination of hydrogen chloride (HCl) from the polymer backbone, leading to the formation of conjugated polyene sequences. These polyenes are responsible for the undesirable yellowing, browning, and eventual blackening of the material, along with a significant deterioration of its mechanical properties.[4] The liberated HCl can also autocatalyze further degradation, creating a cascade of polymer breakdown.[4]

To counteract this inherent instability and enable the melt processing of PVC into a vast array of products, the incorporation of heat stabilizers is essential. Among the most effective classes of heat stabilizers are organotin compounds, which offer exceptional performance in preserving the integrity and aesthetic qualities of PVC during processing and throughout its service life.[3][5] This guide focuses on a specific organotin stabilizer, Stannane, hydroxyoctyloxo- (CAS No. 13356-20-2), also known as mono-n-octyltin oxide, and its application in the production of high-quality PVC materials.

Chemical and Physical Properties of Stannane, hydroxyoctyloxo-

PropertyValue
Chemical Name Stannane, hydroxyoctyloxo-
Synonyms Mono-n-octyltin oxide, Octylstannonic acid
CAS Number 13356-20-2
Molecular Formula C₈H₁₈O₂Sn
Molecular Weight 264.94 g/mol
Appearance White powder

Source: PubChem CID 83370[6]

Mechanism of PVC Stabilization by Organotin Compounds

Organotin stabilizers, including Stannane, hydroxyoctyloxo-, function through a multi-faceted mechanism to protect PVC from thermal degradation. The primary modes of action are:

  • HCl Scavenging: Organotin compounds are highly effective at neutralizing the HCl released during the initial stages of PVC degradation.[3][4] This prevents the autocatalytic breakdown of the polymer.

  • Substitution of Labile Chlorine Atoms: The stabilizer can replace the unstable allylic chlorine atoms on the PVC chain with more stable ligands (e.g., carboxylates or mercaptides).[3][4] This inhibits the initiation of the "unzipping" dehydrochlorination reaction.

The stabilization process can be visualized as follows:

PVC_Stabilization PVC_Heat PVC + Heat Degradation Degradation (Dehydrochlorination) PVC_Heat->Degradation HCl HCl Degradation->HCl Polyenes Conjugated Polyenes (Discoloration) Degradation->Polyenes Substitution Substitution of Labile Chlorine Degradation->Substitution HCl->Degradation Autocatalysis Neutralization Neutralization HCl->Neutralization Stabilizer Stannane, hydroxyoctyloxo- Stabilizer->Neutralization Stabilizer->Substitution Stable_PVC Stabilized PVC Neutralization->Stable_PVC Substitution->Stable_PVC

Figure 1: Mechanism of PVC stabilization by Stannane, hydroxyoctyloxo-.

Application Protocols

Protocol 1: Synthesis of Stannane, hydroxyoctyloxo- (Mono-n-octyltin oxide)

This protocol outlines a laboratory-scale synthesis of mono-n-octyltin oxide via the hydrolysis of mono-n-octyltin trichloride.

Materials:

  • Mono-n-octyltin trichloride (C₈H₁₇Cl₃Sn)

  • Sodium hydroxide (NaOH) or other suitable alkali

  • Deionized water

  • Toluene or other suitable organic solvent

  • Reaction vessel with stirring mechanism and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare an aqueous solution of sodium hydroxide.

  • In a separate vessel, dissolve the mono-n-octyltin trichloride in an organic solvent such as toluene.

  • Slowly add the sodium hydroxide solution to the organotin solution with vigorous stirring. The reaction is exothermic, and the temperature should be controlled.

  • After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., 60-80°C) to ensure the hydrolysis reaction goes to completion.

  • Allow the phases to separate. The aqueous phase containing sodium chloride is removed.

  • The organic phase containing the dissolved mono-n-octyltin oxide is washed with hot deionized water to remove any remaining impurities.

  • The purified organic solution is then cooled to precipitate the solid mono-n-octyltin oxide.

  • The precipitate is collected by filtration and washed with a small amount of cold solvent.

  • The resulting white powder is dried in an oven at a suitable temperature (e.g., 80-100°C) to remove any residual solvent.

Protocol 2: Incorporation of Stannane, hydroxyoctyloxo- into a Rigid PVC Formulation

This protocol details the preparation of a stabilized PVC compound using a high-speed mixer followed by a two-roll mill. The formulation is provided in parts per hundred resin (phr).

Formulation:

Componentphr
PVC Resin (K-value 65-67)100
Stannane, hydroxyoctyloxo-1.5 - 2.5
Impact Modifier (e.g., MBS or Acrylic)5 - 10
Processing Aid (e.g., Acrylic)1 - 2
Lubricant (Internal, e.g., Stearic Acid)0.5 - 1.0
Lubricant (External, e.g., Paraffin Wax)0.2 - 0.5
Pigment (e.g., TiO₂)As required

Equipment:

  • High-speed mixer

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling platens

Procedure:

Part A: Dry Blending in a High-Speed Mixer

  • Charge the PVC resin and solid additives (impact modifier, processing aid, internal lubricant, and pigment) into the high-speed mixer.

  • Start the mixer at low speed to pre-mix the solid components.

  • Increase the mixer speed. The frictional heat will cause the temperature of the blend to rise.

  • At a temperature of approximately 60-70°C, add the liquid Stannane, hydroxyoctyloxo- stabilizer slowly and uniformly.[7]

  • Continue mixing at high speed until the temperature reaches 110-120°C to ensure complete absorption and dispersion of the liquid stabilizer.[8]

  • Add the external lubricant when the batch temperature is about 20°C below the target drop temperature.[7]

  • Discharge the hot, dry blend into a cooling mixer and cool to below 50°C to prevent premature gelation and agglomeration.[8]

Part B: Compounding on a Two-Roll Mill

  • Preheat the rolls of the two-roll mill to the desired processing temperature (typically 160-180°C).[9] Set the friction ratio between the rolls (e.g., 1:1.1 to 1:1.2).

  • Create an initial nip between the rolls and gradually feed the PVC dry blend.

  • As the material begins to flux and form a band on one of the rolls, adjust the nip to create a rolling bank of material.

  • Continuously cut and fold the sheet back into the nip to ensure thorough mixing and homogenization. This process is typically carried out for 5-10 minutes.

  • Once a uniform, smooth sheet is obtained, carefully remove it from the mill.

Part C: Sample Preparation for Evaluation

  • Cut the milled sheet into appropriate sizes for the subsequent evaluation tests.

  • For tests requiring pressed plaques (e.g., yellowness index), place the cut pieces between two polished metal plates in a hydraulic press.

  • Preheat the press to the molding temperature (e.g., 180-190°C) and apply low pressure for a few minutes to allow the material to flow and fill the mold.

  • Increase the pressure to the final molding pressure and hold for a specified time.

  • Cool the mold under pressure to solidify the plaque.

Performance Evaluation Protocols

Protocol 3: Static Thermal Stability - Oven Aging Test (ASTM D2115)

This test evaluates the resistance of the PVC compound to discoloration when exposed to elevated temperatures over time.

Procedure:

  • Preheat a forced-air oven to the test temperature (e.g., 180°C or 200°C).

  • Place the prepared PVC samples (either milled sheets or pressed plaques) on a wire rack inside the oven.

  • Withdraw samples at regular intervals (e.g., every 10 or 15 minutes).

  • Arrange the withdrawn samples in chronological order to visually assess the progression of discoloration.

Protocol 4: Static Thermal Stability - Congo Red Test (ISO 182-1)

This method determines the time required for the evolution of HCl from a heated PVC sample.

Procedure:

  • Place a specified weight of the PVC compound into a glass test tube.

  • Insert a strip of Congo red indicator paper into the upper part of the test tube.

  • Place the test tube in a heating bath (e.g., oil bath) maintained at a constant temperature (e.g., 180°C or 200°C).[4]

  • Record the time it takes for the Congo red paper to change color from red to blue, which indicates the presence of acidic HCl gas.[4] This time is reported as the thermal stability time.

Protocol 5: Dynamic Thermal Stability - Torque Rheometry

This test evaluates the thermal stability of the PVC compound under conditions of heat and shear, simulating processing conditions.

Procedure:

  • Preheat the mixing bowl of a torque rheometer (e.g., a Brabender Plastograph) to the desired test temperature (e.g., 180°C).

  • Set the rotor speed (e.g., 60 rpm).

  • Introduce a pre-weighed amount of the PVC dry blend into the mixing chamber.

  • Record the torque as a function of time. The resulting plastogram will show an initial loading peak, a fusion peak, and a steady-state torque.

  • The stability time is determined as the time from the attainment of the minimum torque after fusion to the onset of a sharp increase in torque, which signifies degradation and cross-linking.

Protocol 6: Color and Yellowness Index Measurement (ASTM D1925 / E313)

This protocol quantifies the initial color and the change in yellowness of the PVC samples after thermal aging.

Procedure:

  • Use a spectrophotometer or colorimeter to measure the tristimulus values (X, Y, Z) of the initial (unaged) and aged PVC plaques.

  • Calculate the Yellowness Index (YI) using the appropriate formula for the chosen standard (ASTM D1925 or E313). For ASTM D1925, the formula is: YI = [100 * (1.28 * X - 1.06 * Z)] / Y

  • A lower YI value indicates less yellowing and better color stability.

Expected Performance Data

The following table provides a representative comparison of the performance of a rigid PVC formulation with and without an octyltin stabilizer like Stannane, hydroxyoctyloxo-.

Performance MetricUnstabilized PVCPVC with Octyltin Stabilizer (2.0 phr)
Static Thermal Stability (Oven Aging @ 180°C) Severe discoloration within 10-15 minutesGood color hold for > 60 minutes
Congo Red Stability Time (@ 180°C) < 10 minutes> 45 minutes
Dynamic Stability Time (Brabender @ 180°C, 60 rpm) ~ 5-8 minutes> 20 minutes
Initial Yellowness Index (YI) ~ 20-25~ 10-15
YI after 30 min @ 180°C > 80 (dark brown/black)~ 25-35

Note: These are typical values and may vary depending on the specific PVC resin, formulation, and processing conditions.

Visualization of Experimental Workflow

Experimental_Workflow Dry_Blend PVC Dry Blending (High-Speed Mixer) Milling Two-Roll Milling Dry_Blend->Milling Congo_Red Congo Red Test (ISO 182-1) Dry_Blend->Congo_Red Brabender Torque Rheometry Dry_Blend->Brabender Pressing Sample Pressing Milling->Pressing Oven_Aging Oven Aging (ASTM D2115) Pressing->Oven_Aging Color_Measurement Color & YI Measurement (ASTM D1925/E313) Pressing->Color_Measurement Oven_Aging->Color_Measurement Aged Samples

Sources

Stannane, hydroxyoctyloxo-: A Versatile Precursor for Advanced Tin Oxide Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Organotin Precursor

In the dynamic field of material science, the rational design and synthesis of functional materials are paramount. The choice of precursor chemistry is a critical determinant of the final material's properties, influencing everything from crystal structure and morphology to electronic and optical characteristics. "Stannane, hydroxyoctyloxo-," also known as Octylstannoic acid (C8H18O2Sn), is an emerging organotin compound with significant potential as a precursor for the synthesis of high-purity tin(IV) oxide (SnO2) nanomaterials.[1] Its unique molecular structure, featuring a single long-chain alkyl group and reactive hydroxyl and oxo ligands, offers distinct advantages in controlling hydrolysis and condensation reactions, which are central to many material synthesis methodologies.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing "Stannane, hydroxyoctyloxo-" as a precursor for the synthesis of tin oxide nanoparticles and thin films. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and high-quality material synthesis.

Physicochemical Properties of Stannane, hydroxyoctyloxo-

A thorough understanding of the precursor's properties is essential for designing effective synthesis protocols.

PropertyValueSource
Chemical Formula C8H18O2SnPubChem
Molecular Weight 264.94 g/mol PubChem
Synonyms Octylstannoic acid, N-OCTYLTIN HYDROXIDE OXIDEAlfa Chemistry
Appearance White to off-white powderInferred from similar compounds
Melting Point >230°CAlfa Chemistry
Solubility Insoluble in water, soluble in some organic solventsInferred from DOTO

Application Notes: Why Choose Stannane, hydroxyoctyloxo-?

The selection of "Stannane, hydroxyoctyloxo-" as a precursor for tin oxide materials is underpinned by several key advantages stemming from its molecular structure:

  • Controlled Hydrolysis: The presence of a single hydrolyzable group (the hydroxide) allows for more controlled and predictable hydrolysis rates compared to multi-alkoxide or halide precursors. This is crucial in sol-gel and hydrothermal methods for achieving uniform particle nucleation and growth.

  • Organic Compatibility: The octyl group imparts significant organic solubility, enabling its use in a wider range of solvents and facilitating the formation of stable colloidal suspensions. This is particularly beneficial for spin-coating and other solution-based deposition techniques.

  • Reduced Halide Contamination: Unlike chloride-based precursors (e.g., SnCl4), "Stannane, hydroxyoctyloxo-" is a chlorine-free source of tin, eliminating the risk of halide contamination in the final material, which can be detrimental to electronic and optical properties.

  • Lower Temperature Processing: The reactivity of the hydroxyl and oxo groups may allow for lower processing temperatures for the conversion to SnO2 compared to more stable organotin precursors, potentially enabling the use of temperature-sensitive substrates.

Experimental Protocols: Synthesis of Tin Oxide Nanomaterials

The following protocols are designed to be robust and adaptable, providing a solid foundation for your research.

Protocol 1: Sol-Gel Synthesis of Tin Oxide (SnO2) Nanoparticles

This protocol details the synthesis of SnO2 nanoparticles via a controlled hydrolysis and condensation process. The sol-gel method is renowned for its ability to produce high-purity, homogeneous nanoparticles at relatively low temperatures.

Rationale: The sol-gel process leverages the controlled hydrolysis of the precursor in an alcoholic solvent, followed by condensation to form a three-dimensional network of tin oxide. The octyl group helps to moderate the reaction rate, preventing rapid precipitation and promoting the formation of uniform nanoparticles.

Workflow Diagram:

SolGel_Workflow A Dissolution of Stannane, hydroxyoctyloxo- in Ethanol B Controlled Addition of Water/Catalyst (e.g., NH4OH) A->B Initiates Reaction C Sol Formation (Hydrolysis & Condensation) B->C Forms Colloidal Suspension D Gelation & Aging C->D Network Formation E Washing & Centrifugation D->E Purification F Drying E->F Solvent Removal G Calcination F->G Crystallization H SnO2 Nanoparticles G->H Hydrothermal_Workflow A Preparation of Aqueous Precursor Suspension B Transfer to Teflon-lined Autoclave A->B C Hydrothermal Treatment (e.g., 180°C for 12h) B->C Crystallization under Autogenous Pressure D Cooling to Room Temperature C->D E Collection & Washing D->E Purification F Drying E->F Solvent Removal G SnO2 Nanorods F->G

Caption: Hydrothermal synthesis workflow for SnO2 nanorods.

Step-by-Step Methodology:

  • Precursor Suspension: Disperse 0.5 g of "Stannane, hydroxyoctyloxo-" in 40 mL of deionized water in a beaker. Add 10 mL of ethanol to aid in the dispersion.

  • pH Adjustment: Adjust the pH of the suspension to approximately 10-11 by adding a 1 M sodium hydroxide (NaOH) solution dropwise while stirring.

  • Autoclave Preparation: Transfer the resulting milky suspension to a 100 mL Teflon-lined stainless-steel autoclave.

  • Hydrothermal Reaction: Seal the autoclave and heat it in an oven at 180°C for 12 hours.

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by filtration or centrifugation.

  • Washing: Wash the product thoroughly with deionized water and ethanol to remove any residual ions and organic species.

  • Drying: Dry the final product in an oven at 60°C for 12 hours.

Protocol 3: Spin-Coating Deposition of Tin Oxide (SnO2) Thin Films

This protocol describes the fabrication of transparent and conductive SnO2 thin films on a substrate using a solution-based spin-coating technique. [2] Rationale: The excellent solubility of "Stannane, hydroxyoctyloxo-" in organic solvents allows for the preparation of a stable precursor solution suitable for spin-coating. Subsequent thermal annealing converts the precursor film into a crystalline SnO2 thin film.

Workflow Diagram:

SpinCoating_Workflow cluster_0 Solution Preparation cluster_1 Film Deposition cluster_2 Post-Processing A Dissolve Precursor in 2-methoxyethanol B Add Stabilizer (e.g., Ethanolamine) A->B C Aging of Solution B->C E Spin-Coating C->E Precursor Solution D Substrate Cleaning D->E F Drying E->F G Annealing F->G H SnO2 Thin Film G->H

Caption: Spin-coating workflow for SnO2 thin film deposition.

Step-by-Step Methodology:

  • Precursor Solution: Prepare a 0.2 M solution by dissolving "Stannane, hydroxyoctyloxo-" in 2-methoxyethanol. Add a stabilizer, such as ethanolamine, in a 1:1 molar ratio to the precursor to improve solution stability and film quality. Stir the solution for at least 12 hours at room temperature.

  • Substrate Preparation: Thoroughly clean the desired substrate (e.g., glass, silicon wafer, or FTO-coated glass) by sequential ultrasonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen stream.

  • Deposition: Dispense the precursor solution onto the cleaned substrate and spin-coat at 3000 rpm for 30 seconds.

  • Drying: Dry the coated substrate on a hotplate at 150°C for 10 minutes to remove the solvent.

  • Annealing: Transfer the dried film to a furnace and anneal at 450-550°C for 1 hour in an air atmosphere to induce crystallization and remove organic residues.

  • Multi-layer Deposition (Optional): Repeat steps 3-5 to achieve a desired film thickness.

Safety and Handling of Organotin Compounds

"Stannane, hydroxyoctyloxo-," like other organotin compounds, requires careful handling to minimize exposure risks. [3][4]

  • Toxicity: Organotin compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract. [4]The toxicity of organotins generally decreases with an increasing number of alkyl groups and the length of the alkyl chains. [4]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound. [3]* Ventilation: All work with "Stannane, hydroxyoctyloxo-" and its solutions should be conducted in a well-ventilated fume hood. [3]* Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for proper disposal. [4]Dispose of all waste containing organotin compounds according to your institution's hazardous waste disposal guidelines. [4]* First Aid: In case of skin contact, wash the affected area immediately with soap and water. [4]If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention. [4]If inhaled, move to fresh air and seek medical attention. [4]

Conclusion

"Stannane, hydroxyoctyloxo-" presents itself as a highly promising precursor for the controlled and reproducible synthesis of advanced tin oxide nanomaterials. Its unique chemical structure offers advantages in solubility, hydrolysis control, and purity of the final product. The protocols outlined in this guide provide a robust starting point for researchers to explore the full potential of this versatile compound in a wide range of applications, from transparent conducting oxides and gas sensors to catalysts and energy storage materials. As with all organometallic compounds, adherence to strict safety protocols is paramount to ensure a safe and productive research environment.

References

  • BNT Chemicals. Dioctyltin Oxide. [Link]

  • Del Valle Lab. Standard Operating Procedures - Organotin reagents. [Link]

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]

  • PubChem. Stannane, hydroxyoctyloxo-. [Link]

  • Ataman Kimya. DIOCTYLTIN OXIDE BLEND. [Link]

  • Longchang Chemical. Di-n-octyltin Oxide / Dioctyltin Oxide CAS 870-08-6. [Link]

  • Google Patents. Process for preparing dioctyltin oxide.
  • Gnon Baba, A., Deva D, A., & Lee, S. M. (2020). Synthesis and characterization of SnO2 thin films using metalorganic precursors.

Sources

Application Notes & Protocols: Hydroxyoctyloxo-Stannane in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxyoctyloxo-stannane, also known as Octylstannoic Acid, is a mono-organotin compound that serves as a highly effective and versatile Lewis acid catalyst. Its primary utility lies in accelerating polymerization and esterification reactions, which are fundamental to numerous industrial and research applications. The presence of a single octyl group provides a balance of solubility in organic media and catalytic activity, making it a preferred choice for synthesizing polyurethanes, polyesters, and silicones.[1]

This guide provides an in-depth overview of hydroxyoctyloxo-stannane, detailing its catalytic mechanisms, recommended dosage for key applications, step-by-step experimental protocols, and critical safety procedures. The objective is to equip researchers and scientists with the necessary knowledge to optimize its use, ensure reproducible results, and maintain the highest standards of laboratory safety.

Physicochemical Properties & Specifications
PropertyValue
Chemical Name Stannane, hydroxyoctyloxo- / Octylstannoic Acid
CAS Number 15666-29-2
Molecular Formula C₈H₁₈O₂Sn
Molecular Weight 296.92 g/mol
Appearance White to off-white powder or solid
Primary Function Lewis Acid Catalyst

Mechanism of Catalysis

The catalytic efficacy of hydroxyoctyloxo-stannane stems from the Lewis acidic nature of the tin(IV) center. The tin atom can accept electrons from oxygen or nitrogen atoms in the reactants, thereby activating them for nucleophilic attack. This fundamental principle applies across its various applications, though the specific intermediates may differ.

Polyurethane (PU) Formation

In polyurethane synthesis, the catalyst accelerates the reaction between an isocyanate (R-NCO) and a polyol (R'-OH). While the precise mechanism can be complex, a widely accepted pathway involves the formation of an active tin-alkoxide intermediate.[2][3]

  • Catalyst-Alcohol Interaction: The organotin compound reacts with the polyol to form a tin alkoxide.

  • Isocyanate Coordination: The tin alkoxide complex then coordinates with the isocyanate group. This coordination polarizes the N=C bond of the isocyanate, making the carbon atom more electrophilic.[4]

  • Nucleophilic Attack: The coordinated alcohol's oxygen atom performs a nucleophilic attack on the activated isocyanate carbon.

  • Urethane Formation & Catalyst Regeneration: The urethane linkage is formed, and the catalyst is regenerated, ready to participate in another cycle.

This catalytic cycle significantly lowers the activation energy of the reaction, allowing for rapid curing at ambient or slightly elevated temperatures.[2]

G cluster_0 Catalytic Cycle for Polyurethane Formation A Hydroxyoctyloxo-Stannane (Catalyst) B Tin Alkoxide Intermediate A->B + Polyol (R'-OH) C Isocyanate Coordination Complex B->C + Isocyanate (R-NCO) D Urethane Product C->D Nucleophilic Attack & Rearrangement D->A Catalyst Regenerated

Catalytic cycle for polyurethane formation.
Esterification & Transesterification

For esterification reactions between a carboxylic acid (R-COOH) and an alcohol (R'-OH), monoalkyltin catalysts like hydroxyoctyloxo-stannane are highly effective.[1][5] The mechanism is centered on the Lewis acidity of the tin, which activates the carboxylic acid.[6]

Recent studies, supported by DFT calculations, suggest that under catalytic conditions, a mononuclear tin species is the active catalyst.[7][8] The rate-determining step is often the carbon-oxygen bond breaking of a tetrahedral intermediate formed during the reaction.[1] The amphoteric nature of the catalyst, combining Lewis acidity with Brønsted basicity from a tin-bound carboxylate, is crucial for its high activity.[6]

Applications & Recommended Dosage

The concentration of hydroxyoctyloxo-stannane is a critical parameter that must be optimized to balance reaction speed (cure time) with usable pot life. The recommendations below serve as a starting point for formulation development.

Polyurethane Systems (Coatings, Adhesives, Sealants, Elastomers)

Organotin compounds are powerful catalysts for the gelling reaction (isocyanate-polyol) in PU systems.[9][10] Hydroxyoctyloxo-stannane is particularly effective in both solvent-borne and waterborne systems, though its hydrolytic stability must be considered.[4]

ApplicationCatalyst Concentration (% by weight)Key Considerations
2K PU Coatings 0.01 - 0.1%Higher levels accelerate cure but reduce pot life. Lower levels are used for longer working times.
PU Adhesives & Sealants 0.05 - 0.2%Dosage is tuned to achieve desired open time and final bond strength.
PU Elastomers 0.02 - 0.5%Concentration affects demolding time and the development of physical properties.
PU Foams 0.1 - 0.3%Often used with an amine co-catalyst to balance the gelling and blowing reactions.[9]
Esterification and Transesterification

Hydroxyoctyloxo-stannane is an efficient catalyst for producing esters, polyesters, and plasticizers, particularly at elevated temperatures.[11] It is valued for minimizing side reactions compared to strong acid catalysts.[11]

Reaction TypeCatalyst Loading (mol%)Typical Temperature (°C)Notes
Direct Esterification 0.1 - 1.0 mol%180 - 220°CEffective for driving reactions to completion by removing water (e.g., via Dean-Stark apparatus).
Transesterification 0.2 - 2.0 mol%150 - 200°CUsed in the synthesis of specialty esters and in polyester production.

Experimental Protocols & Workflows

Protocol 1: Screening Catalyst Concentration in a 2K Polyurethane Coating

Objective: To determine the optimal catalyst concentration for a desired balance of pot life and cure time.

  • Preparation: Prepare a masterbatch of the polyol component (Part A) containing all additives except the catalyst. Prepare the isocyanate component (Part B).

  • Aliquotting: Dispense equal amounts of the polyol masterbatch into several mixing cups.

  • Catalyst Addition: Create a stock solution of hydroxyoctyloxo-stannane in a compatible, dry solvent (e.g., xylene or MEK). Add varying amounts of the catalyst solution to each polyol cup to achieve the desired final concentrations (e.g., 0.01%, 0.02%, 0.05%, 0.1%). Mix thoroughly.

  • Initiation: Add the stoichiometric amount of the isocyanate (Part B) to each cup simultaneously. Start a stopwatch for each sample. Mix vigorously for 60 seconds.

  • Pot Life Measurement: Monitor the viscosity of each mixture. Record the "pot life" as the time at which the viscosity doubles or the mixture is no longer easily workable.

  • Film Application: Immediately after mixing, apply a uniform film of each formulation onto test panels using a drawdown bar.

  • Cure Time Measurement: Periodically test the films for tack-free time (the point at which it no longer feels sticky to the touch) and through-cure (hardness development, often measured with a durometer or by thumb twist).

  • Analysis: Plot pot life and cure time against catalyst concentration to identify the optimal level for the specific application.

Sources

Application Notes and Protocols for the Deposition of Tin Oxide Thin Films Using Stannane, hydroxyoctyloxo-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring Novel Precursors for Advanced Tin Oxide Films

Tin oxide (SnO₂), a wide-bandgap n-type semiconductor, is a critical material in a multitude of advanced technologies, including transparent conductive electrodes for solar cells and displays, gas sensors, and low-emissivity coatings.[1] The performance of these devices is intrinsically linked to the quality of the SnO₂ thin film, which in turn is highly dependent on the deposition technique and the chemical precursor employed. While traditional precursors such as tin tetrachloride and various organometallic compounds have been widely used, the search for novel precursors with improved volatility, lower decomposition temperatures, and reduced impurity incorporation remains a key area of research.[2][3]

This document introduces "Stannane, hydroxyoctyloxo-," also known as mono-n-octyltin oxide or octylstannoic acid, as a promising candidate for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of high-purity tin oxide thin films. Its chemical structure, featuring a long alkyl chain, suggests the potential for favorable volatility and decomposition characteristics. This application note provides a comprehensive guide for researchers and drug development professionals interested in exploring the use of this precursor. It covers the synthesis of the precursor, its characterization, and detailed, albeit prospective, protocols for thin-film deposition and analysis.

Precursor Profile: Stannane, hydroxyoctyloxo-

"Stannane, hydroxyoctyloxo-" is an organotin compound with the chemical formula C₈H₁₈O₂Sn.[4][5] Its properties make it an intriguing candidate for vapor deposition techniques.

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₈H₁₈O₂Sn[4][5]
Molecular Weight 264.94 g/mol [4][5]
Synonyms Hydroxyoctyloxostannane, Mono-n-octyl tin oxide, Octylstannoic acid[5][6]
CAS Number 13356-20-2[4]
Appearance White to off-white powder (predicted)
Diagram: Chemical Structure

Caption: Structure of Stannane, hydroxyoctyloxo-

Precursor Synthesis and Handling

A common route for the synthesis of monoalkyltin oxides is the hydrolysis of the corresponding alkyltin trichloride.[2][6] This section outlines a general procedure for the laboratory-scale synthesis of "Stannane, hydroxyoctyloxo-".

Protocol: Synthesis via Hydrolysis of Octyltin Trichloride

Materials:

  • Octyltin trichloride (C₈H₁₇Cl₃Sn)[7]

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Toluene

  • Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox or using Schlenk techniques, prepare a solution of octyltin trichloride in a suitable solvent like toluene.

  • Hydrolysis: Slowly add a stoichiometric amount of aqueous or alcoholic sodium hydroxide solution to the octyltin trichloride solution under vigorous stirring. The reaction is exothermic and should be controlled.

  • Precipitation: A white precipitate of "Stannane, hydroxyoctyloxo-" will form.

  • Isolation: Filter the precipitate under an inert atmosphere.

  • Washing: Wash the product multiple times with deionized water to remove sodium chloride, followed by a wash with a non-polar solvent like hexane to remove any unreacted starting material.

  • Drying: Dry the final product under vacuum at a moderate temperature (e.g., 60-80 °C) to remove residual solvents and water.

  • Storage: Store the synthesized precursor in an inert atmosphere (e.g., in a nitrogen-filled glovebox) to prevent atmospheric moisture absorption.

Diagram: Synthesis Workflow

G start Start: Octyltin Trichloride Solution hydrolysis Controlled Hydrolysis (NaOH solution) start->hydrolysis precipitation Precipitation of Stannane, hydroxyoctyloxo- hydrolysis->precipitation filtration Inert Atmosphere Filtration precipitation->filtration washing Washing (DI Water & Hexane) filtration->washing drying Vacuum Drying washing->drying storage Storage in Inert Atmosphere drying->storage

Caption: Precursor Synthesis Workflow

Proposed Protocol for Thin-Film Deposition by Chemical Vapor Deposition (CVD)

The following is a hypothetical, yet detailed, protocol for the deposition of tin oxide thin films using "Stannane, hydroxyoctyloxo-" as a precursor. This protocol is intended as a starting point for process development and optimization.

Experimental Setup

A standard cold-wall or hot-wall CVD reactor equipped with a precursor delivery system, mass flow controllers for carrier and reactant gases, a vacuum system, and a substrate heater is required. The precursor should be loaded into a bubbler or a sublimator depending on its thermal properties.

Step-by-Step CVD Protocol
  • Substrate Preparation:

    • Clean the desired substrates (e.g., silicon wafers, glass slides, or fluorine-doped tin oxide (FTO) glass) using a standard cleaning procedure (e.g., RCA clean for silicon).

    • Dry the substrates thoroughly with nitrogen gas and load them into the CVD reactor.

  • Precursor Handling and Delivery:

    • In an inert atmosphere, load the synthesized "Stannane, hydroxyoctyloxo-" into a stainless-steel bubbler.

    • Heat the bubbler to a temperature that provides sufficient vapor pressure for stable delivery. An initial starting point could be in the range of 100-150 °C, to be optimized based on thermal analysis.

    • Use a high-purity inert carrier gas (e.g., nitrogen or argon) to transport the precursor vapor to the reaction chamber.

  • Deposition Parameters (Starting Point):

    • Substrate Temperature: 350-500 °C. The optimal temperature will depend on the decomposition characteristics of the precursor.

    • Reactor Pressure: 1-10 Torr.

    • Carrier Gas Flow Rate: 10-50 sccm.

    • Oxidizing Agent: Introduce an oxidizing co-reactant such as oxygen (O₂), water vapor (H₂O), or a combination thereof. A typical starting flow rate would be 20-100 sccm.

    • Deposition Time: 15-60 minutes, depending on the desired film thickness.

  • Post-Deposition Treatment:

    • After deposition, cool the reactor down to room temperature under a continuous flow of inert gas.

    • Some applications may benefit from a post-deposition anneal in air or a controlled atmosphere to improve crystallinity and electrical properties.

Diagram: CVD Process Flow

G sub_prep Substrate Cleaning and Loading pump_down Pump Down and Leak Check sub_prep->pump_down heat_up Heat Substrate to Deposition Temp. pump_down->heat_up precursor_flow Introduce Precursor and Carrier Gas heat_up->precursor_flow reactant_flow Introduce Oxidizing Agent precursor_flow->reactant_flow deposition Thin Film Growth reactant_flow->deposition purge Purge Reactor with Inert Gas deposition->purge cool_down Cool Down purge->cool_down unload Unload Coated Substrate cool_down->unload

Caption: CVD Experimental Workflow

Film Characterization

A comprehensive characterization of the deposited tin oxide films is crucial to understand the relationship between deposition parameters and film properties.

Characterization TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystalline phase, orientation, and crystallite size.
Scanning Electron Microscopy (SEM) Surface morphology, thickness (from cross-section), and grain size.
Atomic Force Microscopy (AFM) Surface roughness and topography.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states, and potential carbon contamination.
UV-Vis Spectroscopy Optical transmittance and bandgap energy.
Four-Point Probe or Hall Effect Measurements Electrical resistivity, carrier concentration, and mobility.

Safety and Handling

Organotin compounds can be toxic and should be handled with appropriate safety precautions.[5] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Trustworthiness and Validation

The protocols outlined in this document are based on established principles of chemical synthesis and thin-film deposition. However, as "Stannane, hydroxyoctyloxo-" is a novel precursor in this context, the provided deposition parameters are starting points for experimental validation. Researchers are encouraged to perform systematic studies to optimize the process for their specific applications. The causality behind the experimental choices lies in the logical progression from precursor synthesis and characterization to a controlled deposition process and subsequent film analysis. This systematic approach ensures that the relationship between the precursor chemistry, deposition conditions, and final film properties can be reliably established.

References

  • Luijten, J.G.A. (1966). Investigations on organotin compounds. XXII: hydrolysis products of alkyltin trichlorides. Recueil des Travaux Chimiques des Pays-Bas, 85(8), 873-878.
  • Müller, R., et al. (2012). Influence of Precursor Chemistry on Morphology and Composition of CVD-Grown SnO2 Nanowires.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83370, Stannane, hydroxyoctyloxo-. Retrieved January 13, 2026 from [Link].

  • Barreca, D., et al. (1999). MOCVD of SnO2 thin films from a new organometallic precursor. Journal de Physique IV, 9(P8), Pr8-667-Pr8-673.
  • U.S. Environmental Protection Agency (2023). Stannane, hydroxyoctyloxo-. Substance Details - SRS. Retrieved January 13, 2026 from [Link].

  • A Review of Organotin Compounds: Chemistry and Applic
  • Synthesis and characterization of SnO2 thin films using metalorganic precursors. (2020). Journal of Ovonic Research, 16(4), 225-231.
  • INCHEM (2006). MONO- AND DISUBSTITUTED METHYLTIN, BUTYLTIN, AND OCTYLTIN COMPOUNDS. Retrieved January 13, 2026 from [Link].

  • Google Patents (1975). US3872143A - Process for the preparation of a mixture of n-octyltin chlorides which is entirely free from tri-n-octyltin chloride.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76538, Octyltin trichloride. Retrieved January 13, 2026 from [Link].

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Stannane, hydroxyoctyloxo-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of Stannane, hydroxyoctyloxo-, a term referring to a class of octyltin hydroxide oxide compounds. These organotin structures are not typically discrete monomers with the formula (Octyl)(OH)Sn=O due to the high reactivity of the stannone (Sn=O) moiety. Instead, they exist as stable oligomeric or polymeric stannoxanes, characterized by a repeating -[Sn(R)(O)-]- backbone with terminal hydroxy groups. These compounds are pivotal as intermediates, PVC stabilizers, and catalysts in various industrial applications.[1][2]

Achieving a high yield of a well-defined octyltin hydroxide oxide product is often challenging. Common issues include the formation of intractable polymeric materials, incomplete reactions, and difficulties in purification. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome these hurdles and improve synthesis yields.

Section 1: Understanding the Core Synthesis Pathway: Controlled Hydrolysis

The most reliable and common route to synthesizing octyltin hydroxide oxides is through the controlled hydrolysis of an appropriate organotin precursor, typically an octyltin halide.[3] The fundamental process involves two key stages:

  • Hydrolysis: A nucleophilic substitution reaction where a halide (or other leaving group) on the tin atom is replaced by a hydroxyl group from water or a hydroxide base.

  • Condensation: A subsequent reaction where two hydroxyl-tin species eliminate a molecule of water to form a tin-oxygen-tin (stannoxane) bridge. The extent of this condensation determines the final structure and properties of the product.

The overall reaction can be generalized as follows (starting from dioctyltin dichloride):

n Bu₂SnCl₂ + n H₂O → [Bu₂SnO]n + 2n HCl

The term "hydroxyoctyloxo-stannane" implies a structure resulting from partial hydrolysis and condensation, leading to species with both Sn-OH and Sn-O-Sn linkages. Precise control over the reaction conditions is paramount to prevent the formation of highly cross-linked, insoluble polymers.[1]

SynthesisPathway cluster_0 Precursors cluster_1 Reaction Stages cluster_2 Products Precursor Octyltin Halide (e.g., R₂SnCl₂) Hydrolysis Hydrolysis (+ H₂O / OH⁻) Precursor->Hydrolysis Nucleophilic Substitution Intermediate Hydroxy Intermediate (R₂Sn(OH)₂) Hydrolysis->Intermediate Condensation Condensation (- H₂O) FinalProduct Stannane, hydroxyoctyloxo- (Oligomeric Stannoxane) HO-[Sn(R₂)O]n-H Condensation->FinalProduct Intermediate->Condensation Intermediate->Intermediate

Caption: General synthesis pathway for hydroxyoctyloxo-stannane.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low. What are the most likely general causes?

A: Low yields in organometallic synthesis can often be traced back to a few common errors.[4] For this specific synthesis, the primary culprits are:

  • Uncontrolled Polymerization: The most frequent issue. Rapid, non-stoichiometric addition of water or base leads to the formation of insoluble, high-molecular-weight polymers that are difficult to isolate and characterize, causing apparent yield loss.

  • Incomplete Reaction: Insufficient reaction time, inadequate temperature, or poor mixing can leave a significant amount of the starting organotin halide unreacted.

  • Losses During Workup: The product can be lost during filtration if it's too fine, or during washing steps if it has partial solubility in the wash solvent. Adherence to glassware is also a common source of loss.[4]

  • Impure Reagents: The presence of moisture in solvents or impurities in the starting octyltin halide can initiate side reactions or alter the reaction course entirely.[5]

Q2: The reaction produced a large amount of a sticky, insoluble white solid. What is it, and how can I prevent it?

A: This is a classic sign of uncontrolled hydrolysis and condensation. The solid is a highly cross-linked, polymeric diorganotin oxide, [R₂SnO]n.[1][2] Its insolubility makes it very difficult to process, leading to low yields of the desired well-defined oligomer.

Preventative Measures:

  • Slow, Controlled Addition: The hydrolyzing agent (e.g., an aqueous solution of NaOH or NaHCO₃) must be added dropwise to the solution of the organotin precursor with vigorous stirring. This maintains a low local concentration of water, favoring controlled oligomerization over runaway polymerization.

  • Temperature Control: Perform the reaction at a controlled, often reduced, temperature (e.g., 0-5 °C) to moderate the rate of the highly exothermic hydrolysis and condensation steps.[5]

  • Use of a Biphasic System: Running the reaction in a biphasic system (e.g., toluene and water) can help control the rate of hydrolysis, as the reaction occurs at the interface of the two layers.

Q3: My final product is contaminated with unreacted starting material (octyltin chloride). How can I drive the reaction to completion and purify the product?

A: Contamination with starting material points to an incomplete reaction.

Improving Conversion:

  • Stoichiometry: Ensure the molar ratio of the hydrolyzing agent to the organotin halide is correct. A slight excess (e.g., 5-10 mol%) of the base can help drive the reaction to completion.

  • Reaction Time & Temperature: Monitor the reaction using an appropriate technique (e.g., Thin Layer Chromatography, Infrared Spectroscopy). If the reaction stalls, consider increasing the temperature moderately or extending the reaction time.

Purification Strategies:

  • Washing: Unreacted octyltin halides are generally more soluble in nonpolar organic solvents than the resulting stannoxane product. Washing the crude solid with a cold, nonpolar solvent like hexane can selectively remove the starting material.

  • Acidic Wash: Some purification methods involve adding an aqueous acid solution to the product mixture to selectively extract unwanted tin compounds into the aqueous layer as water-soluble salts.[6]

  • Specialized Chromatography: For stubborn impurities, column chromatography using silica gel treated with potassium fluoride (KF) or potassium carbonate (K₂CO₃) has proven effective at removing residual organotin compounds.[7] This method works by converting the organotin halides into less mobile species that bind strongly to the stationary phase.

Q4: I am observing variability between batches. Could this be due to my solvents or reagents?

A: Absolutely. The purity and handling of reagents are critical in organotin chemistry.[5]

  • Solvent Purity: Use anhydrous solvents for dissolving the organotin halide precursor. Any residual water can cause premature and uncontrolled reactions.[5]

  • Inert Atmosphere: While the hydrolysis itself uses water, the initial setup and handling of the organotin halide should be under an inert atmosphere (e.g., nitrogen or argon). This prevents side reactions with atmospheric oxygen and moisture, ensuring the integrity of the starting material.[5]

  • Precursor Purity: The purity of the starting octyltin halide will directly impact the purity and yield of the final product.[5] If possible, purify the precursor by distillation or recrystallization before use.

Section 3: Strategies for Yield Improvement & Process Optimization

Beyond troubleshooting, systematically optimizing reaction parameters can significantly enhance yield and product quality.

ParameterLow Yield ConditionHigh Yield StrategyRationale & Causality
Hydrolysis Rate Rapid, bulk addition of aqueous base.Slow, dropwise addition of a dilute base solution at 0-5 °C.Prevents localized high concentrations of water, minimizing runaway polymerization and favoring controlled oligomer formation.
Stoichiometry Insufficient or large excess of base.2.0 to 2.1 equivalents of base (e.g., NaOH) per equivalent of R₂SnCl₂.Ensures complete conversion of the halide without introducing a large excess of base, which can promote further, undesirable condensation.
Solvent System Single-phase, polar solvent.Biphasic system (e.g., Toluene/Water) or a non-polar solvent (e.g., Hexane).A biphasic system controls the reaction at the interface. A non-polar solvent helps precipitate the desired oligomer as it forms, preventing it from growing into an insoluble polymer.
Workup Washing with a solvent of similar polarity (e.g., THF).Washing the crude product with cold, non-polar solvents (e.g., hexane) followed by water.Selectively removes non-polar starting materials and water-soluble inorganic salts, leaving the desired oligomeric product.
Atmosphere Reaction performed open to the air.Reaction conducted under an inert atmosphere (N₂ or Ar).Protects the organotin halide precursor from reacting with atmospheric moisture and oxygen before the controlled addition of the hydrolyzing agent.[5]

Section 4: Recommended High-Yield Experimental Protocol

This protocol describes the synthesis of an oligomeric dioctyltin hydroxide oxide from dioctyltin dichloride, designed to maximize yield and control product structure.

Workflow cluster_Setup 1. Reaction Setup cluster_Reaction 2. Controlled Hydrolysis cluster_Workup 3. Isolation & Workup cluster_Purification 4. Final Purification Setup1 Flame-dry glassware Setup2 Add Dioctyltin Dichloride & Toluene under N₂ Setup1->Setup2 Setup3 Cool to 0 °C in ice bath Setup2->Setup3 Reaction2 Add NaOH solution dropwise over 2 hours with vigorous stirring Setup3->Reaction2 Reaction1 Prepare 2.1 eq. aqueous NaOH solution Reaction1->Reaction2 Reaction3 Stir for an additional 4 hours, allowing to warm to RT Reaction2->Reaction3 Workup1 Filter the precipitate Reaction3->Workup1 Workup2 Wash solid with cold water (3x) Workup1->Workup2 Workup3 Wash solid with cold hexane (2x) Workup2->Workup3 Purify1 Dry the solid under vacuum at 40-50 °C Workup3->Purify1 Purify2 Characterize product (IR, NMR, TGA) Purify1->Purify2

Caption: Experimental workflow for high-yield synthesis.

Step-by-Step Methodology:

  • Reagent Preparation & Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add dioctyltin dichloride (1.0 eq).

    • Add anhydrous toluene to dissolve the precursor completely.

    • Begin vigorous stirring and cool the flask to 0 °C using an ice-water bath.

  • Controlled Hydrolysis:

    • In the dropping funnel, place a solution of sodium hydroxide (2.1 eq) in deionized water.

    • Add the NaOH solution dropwise to the stirred reaction mixture over a period of 2-3 hours. A white precipitate will form immediately. Maintain the temperature at 0-5 °C throughout the addition.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 4-6 hours to ensure the reaction goes to completion.

  • Workup and Isolation:

    • Isolate the white solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water to remove any sodium chloride byproduct.

    • Subsequently, wash the filter cake with cold hexane to remove any unreacted dioctyltin dichloride.

  • Drying and Characterization:

    • Transfer the purified white solid to a vacuum oven and dry at 40-50 °C until a constant weight is achieved.

    • The final product should be a fine, white, free-flowing powder. Characterize the product by IR spectroscopy (to confirm the presence of Sn-O-Sn and Sn-OH bands and the absence of Sn-Cl) and elemental analysis.

References

  • Davies, A. G. (n.d.). Organotin chemistry. Part XI. The preparation of organotin alkoxides. Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved from [Link]

  • Koty, P. M., & Nevaldine, T. A. (2002). Synthesis of organotin oxides. Google Patents.
  • Shandong Look Chemical Co.,Ltd. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]

  • Unknown. (n.d.). Determination of Organotin Compounds in Environmental Samples. J-Stage. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications. Retrieved from [Link]

  • Yousif, E., et al. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. Retrieved from [Link]

  • Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Method for removing organotin compound. Google Patents.
  • Unknown. (n.d.). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

Sources

"Stannane, hydroxyoctyloxo-" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Stannane, hydroxyoctyloxo- and related mono-n-octyltin compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity material. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methods to your specific needs.

Understanding the Challenge: The Nature of Hydroxyoctyloxostannane

Stannane, hydroxyoctyloxo- (also known as mono-n-octyltin oxide hydroxide) is a mono-alkylated organotin compound. Its purification is often complicated by its chemical nature. Unlike simple organic molecules, it possesses a reactive tin center, making it susceptible to hydrolysis, condensation, and the formation of complex oligomeric or polymeric structures.[1][2] Organotin oxides and hydroxides are the common hydrolysis products of their corresponding halides, and di- or mono-organo derivatives, in particular, tend to form structurally complex polymers.[1]

The primary goal of any purification strategy is to remove common impurities such as:

  • Unreacted starting materials (e.g., n-octyltin trichloride).

  • Other organotin species (e.g., di- or tri-octyltin compounds).

  • Inorganic tin salts.

  • Oligomeric or polymeric stannoxanes (-Sn-O-Sn-).[3]

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of Stannane, hydroxyoctyloxo-.

Q1: My crude product is a viscous, insoluble gum. What is happening and how can I handle it? A1: This is a classic sign of polymerization or the formation of extensive stannoxane networks (-Sn-O-Sn-). Diorganotin oxides are frequently polymeric solids that are insoluble in most common solvents.[2] This can be caused by excessive heat or the presence of water during workup, which promotes condensation reactions.

  • Preventative Solution: Conduct your synthesis and initial workup under strictly anhydrous conditions where possible.

  • Remediation: Attempt to dissolve the crude material in a coordinating solvent or a heated hydrocarbon solvent like toluene. Sometimes, treatment with a strong Lewis acid can break up the stannoxane bonds, but this may alter your desired product. A more practical approach is to prevent its formation in the first place.

Q2: How can I effectively remove residual organotin halide starting materials? A2: The most effective and widely adopted method is to convert the tin halides into highly insoluble tin fluorides. This is typically achieved by washing the crude product (dissolved in an organic solvent like ethyl acetate or diethyl ether) with a saturated aqueous solution of potassium fluoride (KF).[4][5] The resulting organotin fluorides precipitate as a fine solid and can be removed by filtration through a pad of Celite®.

Q3: Standard silica gel chromatography isn't working; my product either streaks or remains on the column. What should I do? A3: Organotin compounds, being Lewis acidic, interact very strongly with the acidic silanol groups on standard silica gel, leading to poor separation and recovery. The solution is to use a modified, basic stationary phase. Column chromatography using a stationary phase of 10% w/w anhydrous potassium carbonate (K2CO3) in silica gel is highly effective at trapping organotin impurities while allowing the desired, less polar organic product to elute.[5][6][7] This method has been shown to reduce organotin residues to parts-per-million (ppm) levels.[6]

Q4: What are the best analytical techniques to confirm the purity of my final product? A4: Assessing purity requires techniques that can speciate different organotin compounds.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method, especially when coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). This combination allows for the separation and highly sensitive quantification of different organotin species without the need for chemical derivatization.[8][9][10]

  • Gas Chromatography (GC): GC offers high resolution but typically requires a derivatization step to make the organotin compounds sufficiently volatile.[11][12] This usually involves converting them to their corresponding hydrides or more volatile alkyl derivatives.[12][13]

  • NMR Spectroscopy: ¹H and ¹¹⁹Sn NMR can provide structural information but may not be sensitive enough to detect trace tin impurities.

Q5: What are the critical safety precautions for handling Stannane, hydroxyoctyloxo- and its impurities? A5: Organotin compounds are toxic and must be handled with care.[4][14]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear gloves, a lab coat, and chemical safety goggles.

  • Waste Disposal: All tin-containing waste must be segregated and disposed of as hazardous waste according to your institution's guidelines.

  • Glassware Decontamination: Glassware that has come into contact with organotin compounds should be decontaminated. A common and effective procedure is to soak the glassware overnight in commercial bleach, which oxidizes the organotin species to less harmful inorganic tin oxides.[15]

Troubleshooting Guide

This guide provides a systematic approach to resolving common purification problems.

Problem Possible Cause(s) Recommended Solution(s)
Persistent Tin Contamination After KF Wash 1. Insufficient stirring/contact time. 2. Formation of an emulsion, preventing phase separation. 3. The specific tin species is resistant to fluoride precipitation.1. Vigorously stir the biphasic mixture for at least 1-2 hours. 2. Filter the entire mixture through a pad of Celite® to break the emulsion and remove the precipitate.[5] 3. Proceed to chromatography on K₂CO₃-treated silica gel.
Low Product Recovery After Chromatography 1. The product has some affinity for the K₂CO₃/silica stationary phase. 2. The product is unstable on the basic column.1. Optimize the eluent system. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity (e.g., with ethyl acetate) to elute your product while retaining the tin impurities.[7] 2. Minimize the time the product spends on the column. Analyze fractions promptly by TLC.
Product Decomposes During Concentration 1. Thermal instability. 2. Sensitivity to residual acid or base from workup.1. Concentrate the product at the lowest possible temperature using a rotary evaporator with a cold water bath. Avoid heating. 2. Ensure the product solution is neutralized with a final water or brine wash before concentration.
Inconsistent Purity Between Batches 1. Incomplete hydrolysis of starting materials. 2. Variations in water content during reaction or workup.1. Ensure the initial hydrolysis reaction goes to completion. Monitor by TLC or GC if possible. 2. Standardize the workup procedure, particularly the amount of water used and the duration of aqueous washes.

Key Purification Protocols

Protocol 1: Purification via Potassium Fluoride (KF) Wash

This method is ideal for removing organotin halide impurities.

  • Reaction Quench: Upon reaction completion, dilute the mixture with an organic solvent (e.g., ethyl acetate, 10 volumes).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (1M KF).

  • Stirring: Vigorously stir or shake the biphasic mixture for a minimum of one hour. A fine white precipitate of organotin fluoride (e.g., RSnF₃) should form.

  • Filtration: Filter the entire mixture through a pad of Celite® to completely remove the insoluble tin fluoride precipitate.

  • Phase Separation: Return the filtrate to the separatory funnel and separate the organic and aqueous layers.

  • Final Washes: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature to yield the crude product, which is now significantly depleted of halide-based tin impurities.[4]

Protocol 2: Column Chromatography with Potassium Carbonate-Treated Silica

This is the method of choice for removing a broad range of organotin impurities to achieve high purity.[5][6]

  • Preparation of K₂CO₃/Silica: In a well-ventilated area, thoroughly mix 10 parts by weight of finely powdered anhydrous potassium carbonate with 90 parts by weight of silica gel. This mixture can be prepared in advance and stored in a desiccator.[5]

  • Column Packing: Pack a chromatography column with the prepared K₂CO₃/silica mixture, typically as a slurry in your starting eluent (e.g., hexanes).

  • Sample Loading: Concentrate the crude product from Protocol 1 (or the initial reaction workup) and dissolve it in a minimal amount of the eluent or a compatible solvent. Load the sample onto the column.

  • Elution: Elute the column with an appropriate solvent system. The highly polar organotin impurities will be strongly retained by the basic stationary phase. A typical gradient might be from 100% hexanes to a 90:10 hexanes/ethyl acetate mixture.

  • Fraction Collection: Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC), staining with potassium permanganate to visualize the compound.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the final, high-purity product.

Visualization of Purification Workflow

The following diagrams illustrate the decision-making process and mechanism for purifying Stannane, hydroxyoctyloxo-.

Purification_Workflow start Crude Stannane, hydroxyoctyloxo- analysis Analyze Impurities (TLC, ¹H NMR) start->analysis kf_wash Perform Aqueous KF Wash (Protocol 1) analysis->kf_wash Halide Impurities Present? (Yes) k2co3_chrom Chromatography on 10% K₂CO₃/Silica (Protocol 2) analysis->k2co3_chrom Halide Impurities Present? (No) & Other Tin Species filtration Filter through Celite® kf_wash->filtration filtration->k2co3_chrom Further Purification Needed? (Yes) final_product High-Purity Product filtration->final_product Further Purification Needed? (No) k2co3_chrom->final_product

Caption: Decision workflow for purifying Stannane, hydroxyoctyloxo-.

Impurity_Removal cluster_before Before KF Wash (in Organic Solvent) cluster_after After Filtration Product Product (R-Sn(OH)O) kf + Aqueous KF + Stir 1 hr Product->kf Impurity Impurity (R-SnCl₃) Impurity->kf Purified_Product Purified Product (in Organic Phase) Precipitate Precipitate (R-SnF₃) kf->Purified_Product kf->Precipitate Forms Insoluble Precipitate

Sources

Technical Support Center: Troubleshooting Guide for Stannane, hydroxyoctyloxo- and Related Organotin Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist

Welcome to the technical support center for "Stannane, hydroxyoctyloxo-" (CAS: 13356-20-2), also known as mono-n-octyltin hydroxide oxide.[1] As a key catalyst in various industrial processes such as esterification, transesterification, and silicone condensation, its consistent performance is paramount to achieving desired reaction kinetics and product quality.[2] However, like all catalysts, its activity can degrade over time.

This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this catalyst. While specific literature on the deactivation of "Stannane, hydroxyoctyloxo-" is not extensive, its chemical nature as a monoalkyltin(IV) compound allows us to draw upon the well-established principles of organotin chemistry to diagnose and resolve common issues.[2][3] This document synthesizes technical data and field-proven insights to provide you with a comprehensive resource for troubleshooting catalyst deactivation and implementing effective regeneration strategies.

Frequently Asked Questions (FAQs)

Q1: What is Stannane, hydroxyoctyloxo- and what are its primary applications?

Stannane, hydroxyoctyloxo- is a mono-n-octyltin(IV) compound with the chemical formula C8H18O2Sn.[1] It belongs to the class of organotin compounds widely used as catalysts due to the Lewis acidic nature of the tin center.[4][5] Its primary applications include catalyzing:

  • Esterification and Transesterification Reactions: It is highly effective in producing esters, polyesters, and alkyd resins.[2][6][7]

  • Silicone Chemistry: It promotes the condensation of silanols, making it a crucial component in the curing of RTV (Room-Temperature-Vulcanizing) silicones, adhesives, and sealants.[8][9]

  • Polyurethane Formation: While diorganotins are more common, mono-organotins can also catalyze the reaction between isocyanates and polyols.[6][10]

Q2: What are the typical indicators of catalyst deactivation?

The most common signs that your Stannane, hydroxyoctyloxo- catalyst is losing activity include:

  • Decreased Reaction Rate: A noticeable increase in the time required to reach the desired conversion.

  • Lower Product Yield: Incomplete reactions leading to a reduced amount of the final product.

  • Changes in Product Selectivity: An increase in the formation of unwanted byproducts.

  • Inconsistent Batch Times: Variation in reaction times from one batch to another under identical conditions.

  • Visual Changes in the Catalyst: The catalyst may change in appearance, for example, from a soluble species to a precipitate, indicating the formation of insoluble, inactive tin oxides.[11]

Q3: What are the primary causes of deactivation for this organotin catalyst?

The deactivation of Stannane, hydroxyoctyloxo- and related organotin catalysts can typically be attributed to one or more of the following mechanisms:

  • Hydrolysis: This is the most common deactivation pathway. Water, either present as a contaminant in the reactants or generated as a byproduct (e.g., in esterification), can react with the organotin catalyst. This leads to the formation of less active or completely inactive oligomeric or polymeric stannoxanes (Sn-O-Sn networks) and tin oxides.[3][12][13]

  • Leaching: In heterogeneous or slurry-based systems, the active catalyst can slowly dissolve into the reaction medium, leading to a gradual loss of the solid catalyst. Even in homogeneous systems, the catalyst can be carried over and lost during product work-up.[14][15]

  • Poisoning: Certain compounds can act as catalyst poisons by strongly coordinating to the tin center, thereby blocking the active site for the intended reactants. Common poisons include strong acids, bases, sulfur compounds, and some chelating agents.

  • Thermal Degradation: Although organotin catalysts are generally thermally stable, prolonged exposure to very high temperatures (typically >230°C) can lead to the cleavage of the tin-carbon bond, resulting in catalyst decomposition.[6][7]

Q4: Is it possible to regenerate the deactivated Stannane, hydroxyoctyloxo- catalyst?

Yes, in many cases, regeneration is possible, particularly when the deactivation is due to hydrolysis or poisoning by certain impurities. Regeneration typically involves processes aimed at removing the deactivating species (e.g., water or poisons) or chemically treating the catalyst to restore its active form.[16][17] However, if deactivation is due to severe thermal degradation or irreversible chemical transformation, regeneration may not be feasible.

Q5: What are the key safety considerations when handling organotin compounds?

Organotin compounds can be toxic, and appropriate safety measures must be taken. Always handle Stannane, hydroxyoctyloxo- in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or fumes and prevent skin contact. Consult the Safety Data Sheet (SDS) for detailed toxicological information and handling procedures.[3][18]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues you may encounter during your experiments.

Problem 1: Gradual Decrease in Reaction Rate Over Multiple Cycles

This is a classic symptom of progressive catalyst deactivation. The likely culprits are hydrolysis or catalyst leaching.

Possible Cause A: Hydrolysis by Water

  • Causality: Water molecules can attack the tin center, leading to the formation of Sn-OH groups. These can then condense to form Sn-O-Sn bridges, creating larger, less soluble, and catalytically less active stannoxane structures. In esterification reactions, water is a byproduct, which can accelerate this process if not efficiently removed.[12][13][19]

  • Diagnostic Steps:

    • Analyze Water Content: Use Karl Fischer titration to measure the water content in your starting materials (reactants and solvents).

    • Monitor Reaction Mixture: If your reaction is supposed to be anhydrous, take a sample during the reaction and check for water formation.

    • Inspect the Catalyst: Look for the formation of any white precipitate, which could be inactive dibutyltin oxide or related species.[11]

  • Solutions & Regeneration Protocol:

    • Prevention: Ensure all reactants and solvents are thoroughly dried before use. Employ a Dean-Stark trap or use molecular sieves to remove water as it is formed during the reaction.

    • Regeneration: If the catalyst has been deactivated by water, it can sometimes be reactivated by removing the water. For a solid catalyst, this can be achieved by washing with a dry, non-polar solvent followed by drying under vacuum.

Possible Cause B: Catalyst Leaching

  • Causality: The catalyst, even if used in a solid or slurry form, may have slight solubility in the reaction medium, leading to its gradual loss from the reactor over several runs.

  • Diagnostic Steps:

    • Analyze the Product Stream: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to analyze for tin content in your final product after filtration. The presence of tin indicates leaching.

  • Solutions:

    • Immobilization: Consider immobilizing the catalyst on a solid support (e.g., silica or a polymer resin) to prevent leaching.

    • Solvent Selection: Experiment with different solvents to find one that minimizes catalyst solubility while still providing good reaction kinetics.

Problem 2: Sudden and Complete Loss of Catalytic Activity

A rapid or complete loss of activity often points to a severe event like gross contamination or a significant deviation from the established reaction protocol.

  • Causality: The introduction of a potent catalyst poison, even in small amounts, can completely shut down the catalytic cycle. Strong acids or bases can cleave the Sn-C or Sn-O bonds, destroying the catalyst's structure.

  • Diagnostic Steps:

    • Review Raw Material Certificates of Analysis (CoAs): Check for any impurities in the starting materials that could act as poisons.

    • Verify Reaction Conditions: Double-check the reaction temperature, pressure, and the order of reagent addition against the established protocol.

  • Solutions:

    • Purify Reactants: If a poison is suspected, purify the reactants and solvents (e.g., by distillation or passing through a column of activated alumina).

    • Catalyst Regeneration (for poisoning): If the poison is a weakly coordinating species, it may be possible to regenerate the catalyst by washing it with a suitable solvent. For strongly bound poisons, a more aggressive chemical treatment might be necessary, though this carries the risk of altering the catalyst's structure.[16]

Visualizing Deactivation and Troubleshooting

To aid in understanding these processes, the following diagrams illustrate the key pathways and decision-making workflows.

Active Active Catalyst (R-Sn(OH)O) Hydrolysis Hydrolysis (+ H2O) Active->Hydrolysis Moisture Ingress Poisoning Poisoning (+ Poison 'P') Active->Poisoning Contamination Intermediate Hydroxide Intermediate (R-Sn(OH)2(O)) Hydrolysis->Intermediate Condensation Condensation (- H2O) Intermediate->Condensation Inactive Inactive Stannoxane (Oligomer/Polymer) Condensation->Inactive Poisoned Poisoned Catalyst (R-Sn(OH)O-P) Poisoning->Poisoned Start Problem: Loss of Catalyst Activity Check_Rate Is the deactivation gradual or sudden? Start->Check_Rate Gradual Gradual Deactivation Check_Rate->Gradual Gradual Sudden Sudden Deactivation Check_Rate->Sudden Sudden Check_Water Check for water (Karl Fischer) Gradual->Check_Water Check_Leaching Analyze for tin in product (ICP-MS) Gradual->Check_Leaching Check_Contamination Review raw material CoAs for poisons Sudden->Check_Contamination Check_Conditions Verify reaction parameters Sudden->Check_Conditions Water_Present Solution: Dry reactants/solvents, use Dean-Stark Check_Water->Water_Present Yes Leaching_Detected Solution: Immobilize catalyst or change solvent Check_Leaching->Leaching_Detected Yes Poison_Suspected Solution: Purify reactants Check_Contamination->Poison_Suspected Impurity Found Conditions_Off Solution: Correct protocol Check_Conditions->Conditions_Off Deviation Found

Caption: Workflow for troubleshooting catalyst deactivation.

Experimental Protocols

Protocol 1: Regeneration of a Water-Deactivated Catalyst

This protocol is intended for a solid or slurry-phase catalyst that is suspected to have been deactivated by exposure to water.

  • Catalyst Isolation: At the end of the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.

  • Solvent Wash (Apolar): Wash the isolated catalyst cake with a dry, apolar solvent (e.g., hexane or toluene) to remove any adsorbed organic residues. Repeat this wash 2-3 times.

  • Drying: Transfer the washed catalyst to a vacuum oven. Dry the catalyst at 80-100°C under a high vacuum for 12-24 hours to remove all traces of water and solvent.

  • Quality Control: Before reusing the catalyst, it is advisable to test its activity on a small-scale reaction to confirm that its performance has been restored.

Protocol 2: Removal of Tin Residues from a Product Mixture

In cases where catalyst leaching has occurred, it may be necessary to remove dissolved tin species from your product.

  • Hydrolysis and Precipitation: Add a small amount of water to the organic product mixture and stir vigorously. This can hydrolyze the soluble organotin species to insoluble tin oxides.

  • Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the precipitated tin oxides.

  • Adsorption: Alternatively, stir the product mixture with an adsorbent such as silica gel or activated carbon, which can help to remove the tin residues. [20]Filter off the adsorbent.

  • Quantification: After treatment, re-analyze the product for tin content using ICP-MS to confirm the effectiveness of the removal process.

Data Summary Table

Deactivation MechanismCommon Cause(s)Key Diagnostic Test(s)Primary Regeneration Strategy
Hydrolysis Water in reactants/solvents; water as a byproductKarl Fischer titration; visual precipitate formationDrying under vacuum; azeotropic water removal during reaction
Leaching Catalyst solubility in the reaction mediumICP-MS/AAS analysis of product for tin contentImmobilization on a solid support; solvent optimization
Poisoning Impurities in raw materials (e.g., acids, sulfur)Analysis of raw material CoAs; GC-MS for impuritiesPurification of reactants; solvent washing of the catalyst
Thermal Degradation Excessive reaction temperatureComparison of catalyst performance at different tempsNot typically reversible; requires replacement of the catalyst

References

  • Direct Hydrolysis of Hydrated Organotin Cations: Synthesis and Structural Characterization... ACS Publications. Available from: [Link]

  • Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. PMC - PubMed Central. Available from: [Link]

  • Organotin chemistry. Wikipedia. Available from: [Link]

  • The Effects of Organotin Catalysts on Hydrolytic Condensation of Polymethylsiloxane. J-Stage. Available from: [Link]

  • Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]

  • Catalysis Science & Technology. RSC Publishing - The Royal Society of Chemistry. Available from: [Link]

  • Organotin Compounds in Industrial Catalysis, Part I: Processes of (Trans)esterification. ResearchGate. Available from: [Link]

  • State-of-the-Art Hydrolysis-Resistant Organotin Catalyst D-60, a Testament to Innovation in Organotin Chemistry. BDMAEE. Available from: [Link]

  • A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Reaction of dibutyltin oxide with methanol under CO 2 pressure relevant to catalytic dimethyl carbonate synthesis. ResearchGate. Available from: [Link]

  • Hydrolysis-Resistant Organotin Catalyst D-60: The Go-To Choice for High-Performance Protective Coatings and Linings. BDMAEE. Available from: [Link]

  • Synthesis of dibutyltin oxide. PrepChem.com. Available from: [Link]

  • Low impact leaching agents as remediation media for organotin and metal contaminated sediments. PubMed. Available from: [Link]

  • Low impact leaching agents as remediation media for organotin and metal contaminated sediments. Chalmers Research. Available from: [Link]

  • Introduction to organotin chemistry - and applications. Gelest, Inc. Available from: [Link]

  • Organotin Catalysts in Organosilicon Chemistry. ResearchGate. Available from: [Link]

  • DIBUTYLTIN OXIDE (DBTO). Ataman Kimya. Available from: [Link]

  • Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. Available from: [Link]

  • Investigations of catalysis of urethane formation using organotin dicarboxylate. PMC - NIH. Available from: [Link]

  • Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Available from: [Link]

  • Stannane synthesis by stannylation or C-Sn coupling reaction. Organic Chemistry Portal. Available from: [Link]

  • Stannane, hydroxyoctyloxo-. PubChem. Available from: [Link]

  • Catalyst Regeneration, Metal Catalysts. ResearchGate. Available from: [Link]

  • Synthesis of stannane and deuterostannane. Google Patents.
  • Selective Recovery of Tin from Electronic Waste Materials Completed with Carbothermic Reduction of Tin (IV) Oxide with Sodium Sulfite. MDPI. Available from: [Link]

  • Inorganic tin catalysts – Our products. TIB Chemicals. Available from: [Link]

  • Regeneration method for spent FCC catalysts: Brief Review. Journal of Research in Chemistry. Available from: [Link]

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Technical Support Center: Optimizing Reactions with Stannane, Hydroxyoctyloxo-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Stannane, hydroxyoctyloxo-". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for reactions involving this organotin compound. Given the specific nature of organotin chemistry, this resource focuses on optimizing reaction parameters, particularly temperature and pressure, to achieve desired outcomes while ensuring safety and reproducibility.

Introduction to Stannane, Hydroxyoctyloxo-

Stannane, hydroxyoctyloxo-, also known as hydroxyoctyloxostannane or mono-n-octyl tin oxide, is an organotin compound with the chemical formula C8H18O2Sn.[1][2][3][4] Its structure, featuring a reactive hydroxyl group and an oxo ligand bound to a tin center with an n-octyl chain, suggests its utility in a range of chemical transformations, likely including catalysis and as a precursor in materials science. The principles of organotin chemistry suggest that the reactivity of this compound is centered around the tin-oxygen bonds and the potential for the tin atom to expand its coordination sphere.[5][6]

This guide will address common challenges and questions that may arise during its use, providing solutions grounded in established organometallic chemistry principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with Stannane, hydroxyoctyloxo-?

A1: Organotin compounds, as a class, require careful handling due to potential toxicity.[6] While specific toxicological data for Stannane, hydroxyoctyloxo- is limited, it is classified as hazardous to aquatic life.[1][4] General safety protocols for organotins should be strictly followed:

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials. Organotin waste should never be discharged into the environment.

Q2: In what types of reactions is Stannane, hydroxyoctyloxo- typically used?

A2: Based on its structure, Stannane, hydroxyoctyloxo- is likely employed in reactions analogous to other monoalkyltin oxides and hydroxides. These include:

  • Catalysis: Particularly in esterification and transesterification reactions, where it can act as a Lewis acid catalyst.[5][7] The high temperatures often required for such reactions (typically >150 °C) are a key parameter for optimization.[5]

  • Precursor for other organotin compounds: The hydroxyl group can be substituted to create a variety of derivatives.

  • Stabilizer: Mono-organotin compounds are used as stabilizers for polymers like PVC.[8][9]

Q3: How does the octyl group affect the properties and reactivity of this compound?

A3: The n-octyl group primarily influences the compound's solubility. It imparts significant nonpolar character, making it more soluble in organic solvents compared to inorganic tin compounds.[5] This property is crucial for its application in organic synthesis, allowing for homogeneous reaction conditions in common organic solvents.

Troubleshooting Guide: Optimizing Temperature and Pressure

This section addresses specific issues you may encounter during your experiments and provides guidance on how to resolve them by optimizing temperature and pressure.

Issue 1: Low Reaction Yield or Slow Reaction Rate

Question: My reaction with Stannane, hydroxyoctyloxo- is proceeding very slowly, resulting in a low yield of my desired product. How can I improve this?

Answer: Low reaction rates are a common challenge in organic synthesis. For reactions involving organotin compounds, temperature is a primary lever for optimization.

Root Cause Analysis and Solutions:

Potential Cause Explanation Suggested Action
Insufficient Thermal Energy Many organotin-catalyzed reactions, such as esterifications, have a significant activation energy barrier and require elevated temperatures to proceed at a reasonable rate.[5]Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by techniques like TLC, GC, or NMR to find the optimal temperature that balances reaction rate with potential side product formation.
Mass Transfer Limitations In heterogeneous reactions, the rate can be limited by the diffusion of reactants to the catalyst surface.Increase agitation speed. If the compound is acting as a solid catalyst, consider using a solvent in which it has higher solubility at elevated temperatures.
Inappropriate Solvent The solvent may not be suitable for the required reaction temperature (e.g., boiling point is too low).Switch to a higher-boiling point solvent that is compatible with your reactants. This will allow you to safely increase the reaction temperature.

Experimental Protocol: Temperature Screening for a Generic Esterification Reaction

  • Set up parallel reactions in small-scale reaction vials.

  • To each vial, add your carboxylic acid, alcohol, a suitable solvent (e.g., toluene), and a catalytic amount of Stannane, hydroxyoctyloxo-.

  • Place the vials in a heating block with a temperature gradient or set up individual reactions at different temperatures (e.g., 120 °C, 140 °C, 160 °C, 180 °C).

  • Monitor the reactions at regular intervals using an appropriate analytical technique.

  • Plot the conversion or yield against temperature to determine the optimal condition.

Issue 2: Formation of Undesired Byproducts and Decomposition

Question: When I increase the temperature to speed up my reaction, I observe the formation of significant byproducts and possibly decomposition of my starting materials or product. What should I do?

Answer: While higher temperatures can increase reaction rates, they can also activate alternative reaction pathways leading to byproducts or cause thermal degradation.

Root Cause Analysis and Solutions:

Potential Cause Explanation Suggested Action
Thermal Instability Organotin compounds or other reactants/products in your mixture may be thermally unstable at the applied temperature, leading to decomposition.[10]Carefully review the thermal stability of all components in your reaction. It may be necessary to operate at a lower temperature for a longer duration.
Side Reactions Higher temperatures can provide the necessary activation energy for competing side reactions.Consider the use of a more selective catalyst if available. Alternatively, optimizing the stoichiometry of your reactants can sometimes suppress side reactions.
Pressure Effects For reactions involving gaseous reactants or byproducts, the buildup of pressure at high temperatures can alter the reaction equilibrium or lead to undesired pathways.If your reaction is sensitive to pressure, consider running it in an open system (with a condenser) or in a specialized high-pressure reactor where the pressure can be controlled.

Logical Relationship: Temperature Optimization

G start Low Reaction Rate increase_temp Increase Temperature start->increase_temp optimal_rate Optimal Reaction Rate increase_temp->optimal_rate Successful Optimization byproducts Byproduct Formation / Decomposition increase_temp->byproducts Negative Outcome lower_temp Lower Temperature / Longer Time byproducts->lower_temp optimize_catalyst Optimize Catalyst Loading byproducts->optimize_catalyst G cluster_0 Reaction Setup cluster_1 Equilibrium Limitation cluster_2 Optimization Strategies cluster_3 Desired Outcome A Reactants + Solvent C Reaction Stalls at X% Conversion A->C B Stannane, hydroxyoctyloxo- B->C D Remove Byproduct (e.g., Dean-Stark) C->D E Increase Pressure (if ΔV < 0) C->E F Add Excess Reactant C->F G High Conversion to Product D->G E->G F->G

Caption: Strategies to overcome equilibrium limitations.

References

  • Stannane, hydroxyoctyloxo- | C8H18O2Sn | CID 83370 - PubChem. Available at: [Link]

  • Introduction to organotin chemistry - and applications - Gelest, Inc. Available at: [Link]

  • REACTIONS OF ORGANOTIN COMPOUNDS: I. THE STABILITY OF DIMETHYLTIN DIHYDRIDE, AND ADDITIONS TO SOME FLUORO-OLEFINS - Canadian Science Publishing. Available at: [Link]

  • Stannane, hydroxyoctyloxo- - Substance Details - SRS | US EPA. Available at: [Link]

  • Stannane, cyclohexylhydroxyoxo- | C6H12O2Sn | CID 31511 - PubChem. Available at: [Link]

  • Development of Predictive Tools for Optimizing Organic Reactions - PMC - NIH. Available at: [Link]

  • Organotin Chemistry Experiments | PDF | Proton Nuclear Magnetic Resonance | Tin - Scribd. Available at: [Link]

  • Organotin chemistry - Wikipedia. Available at: [Link]

  • A Review of Organotin Compounds: Chemistry and Applications - Lupine Publishers. Available at: [Link]

  • Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Available at: [Link]

  • Chemistry and Applications of Organotin(IV) Complexes - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]]pdf

  • Total synthesis of epothilones B and D: stannane equivalents for beta-keto ester dianions. Available at: [Link]

  • (PDF) Development of Predictive Tools for Optimizing Organic Reactions - ResearchGate. Available at: [Link]

  • Stannane synthesis by stannylation or C-Sn coupling reaction - Organic Chemistry Portal. Available at: [Link]

  • A Review of Organotin Compounds: Chemistry and Applications Volume 3. Available at: [Link]

  • The Effect of Pressure on Organic Reactions in Fluids-a New Theoretical Perspective. Available at: [Link]

  • The Effect of Pressure on Organic Reactions - ResearchGate. Available at: [Link]

  • A Brief Introduction to Chemical Reaction Optimization - PMC - PubMed Central. Available at: [Link]

  • Organotin Catalysts in Organosilicon Chemistry - ResearchGate. Available at: [Link]

  • US20130129607A1 - Synthesis of stannane and deuterostannane - Google Patents.

Sources

"Stannane, hydroxyoctyloxo-" stability under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Stannane, hydroxyoctyloxo-. As a mono-octyltin derivative, this compound is a versatile catalytic species. However, its efficacy and stability are highly dependent on specific reaction conditions. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and practical protocols to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Question 1: My reaction mixture containing hydroxyoctyloxostannane has become cloudy/precipitated. What is the likely cause?

Answer: The most probable cause is hydrolytic condensation. Stannane, hydroxyoctyloxo-, like other monoalkyltin compounds, is susceptible to hydrolysis, especially in the presence of water.[1][2] The hydroxyl (-OH) and octyloxy (-OR) groups can react with water, leading to the formation of tin-oxygen-tin (-Sn-O-Sn-) bridges. This process can continue, forming oligomeric or polymeric stannoxanes, which are often insoluble in common organic solvents, resulting in the observed turbidity or precipitation.[3]

These condensed species may exhibit reduced catalytic activity. The initial hydrolysis of a related compound, butyltin trichloride, has been shown to form intermediates that eventually lead to larger, less soluble clusters.[4]

Question 2: What is the optimal pH range for working with hydroxyoctyloxostannane?
Question 3: I am observing lower than expected catalytic activity. Could this be a stability issue?

Answer: Yes, a loss of catalytic activity is a strong indicator of catalyst degradation. The primary mechanisms are:

  • Hydrolytic Condensation: As mentioned in FAQ 1, the formation of insoluble, polymeric tin oxides can remove the active catalyst from the reaction medium.[3][9]

  • Ligand Exchange: The catalytically active sites can be blocked by coordinating species present in the reaction mixture.

  • Thermal Decomposition: At elevated temperatures, organotin compounds can undergo decomposition.[10][11]

To confirm if stability is the issue, it is advisable to run a control reaction with a freshly prepared solution of the catalyst and ensure all reagents and solvents are scrupulously dried.

Troubleshooting Guides

Guide 1: Managing Hydrolytic Instability

This guide provides a systematic approach to diagnosing and preventing issues related to water contamination.

Symptoms:
  • Cloudiness or precipitation in catalyst solutions or reaction mixtures.

  • Inconsistent or decreasing reaction rates.

  • Formation of a gel-like substance.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for hydrolytic instability.

Preventative Measures & Protocols:

Protocol 1: Rigorous Drying of Solvents and Reagents

  • Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere.

  • Liquid Reagents: Dry liquid reagents over a suitable drying agent (e.g., molecular sieves) for at least 24 hours before use.

  • Solid Reagents: Dry solid reagents in a vacuum oven at an appropriate temperature.

Protocol 2: Handling Under Inert Atmosphere

  • Always handle Stannane, hydroxyoctyloxo- and prepare reaction mixtures in a glovebox or under a positive pressure of an inert gas (Nitrogen or Argon) using Schlenk techniques.

  • Use cannulas or syringes for transferring solutions to minimize atmospheric exposure.

Guide 2: Addressing Thermal Stability
Symptoms:
  • Reaction failure or low yields at elevated temperatures.

  • Discoloration (darkening) of the reaction mixture at high temperatures.

  • Inconsistent results in reactions run above 180 °C.

Background:

Monoalkyltin compounds are generally stable at moderate temperatures, often used in polyesterification reactions up to 240 °C.[12] However, prolonged exposure to high temperatures can lead to decomposition. The thermal decomposition of organotin compounds can be complex, potentially involving the cleavage of the tin-carbon bond.[10][11][13]

Comparative Thermal Stability of Related Organotin Compounds
Compound TypeOnset of Decomposition (°C)Notes
Monobutyltin OxideStable up to ~250 °CWidely used as a high-temperature esterification catalyst.[12]
Triphenyltin Hydroxide~45-80 °CDecomposes via dehydration to the corresponding oxide.[14]
Tributyltin Hydroxide~380 °CDecomposition involves cleavage of the butyl-tin bond.[14]

This table provides general stability data for related compounds to illustrate the range of thermal stabilities.

Recommendations:
  • Determine Optimal Temperature: If you suspect thermal decomposition, run a series of small-scale reactions at different temperatures (e.g., 160 °C, 180 °C, 200 °C) to identify the temperature threshold for degradation.

  • Minimize Reaction Time: Plan experiments to minimize the time the catalyst spends at elevated temperatures. Consider adding the catalyst only after the reaction mixture has reached the target temperature.

  • Inert Atmosphere: High-temperature reactions should always be conducted under an inert atmosphere to prevent oxidation, which can be catalyzed by organotin compounds.

Advanced Topics & Characterization

Understanding Speciation in Solution

The term "Stannane, hydroxyoctyloxo-" may not represent a single, stable monomer in solution. Depending on the solvent, concentration, and presence of trace water, it can exist in equilibrium with various condensed forms.[15]

G A R-Sn(OH)(OR')2 Monomer B [R-Sn(O)(OR')]n Linear Oligomer A->B + H2O - R'OH B->A - H2O C [(R-Sn)12O14(OH)6]2+ Cage-like Cluster B->C Further Condensation

Caption: Potential speciation of monoalkyltin compounds in solution.

NMR spectroscopy, particularly 119Sn NMR, is a powerful tool for investigating this speciation. The chemical shift of the 119Sn nucleus is highly sensitive to the coordination environment of the tin atom.[15] In a study on n-butyltin precursors, multiple 119Sn NMR signals were observed at room temperature, which coalesced into a single peak at elevated temperatures, indicating a dynamic equilibrium between different species.[15]

References
  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications. Retrieved from [Link]

  • Song, X., Zapata, A., May, L., & Eng, G. (2007). Effects of pH on the speciation of several triorganotin compounds in Anacostia River sediments using Mössbauer spectroscopy. Main Group Chemistry, 4(1). Retrieved from [Link]

  • Luijten, J. G. A. (1966). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Recueil des Travaux Chimiques des Pays-Bas, 85(8), 873-878. Retrieved from [Link]

  • TNO Repository. (n.d.). Investigations on organotin compounds. XXII: hydrolysis products of alkyltin trichlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]

  • Hadi, A. G., et al. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. International Journal of Pharmaceutical and Biological Sciences, 3(5). Retrieved from [Link]

  • Singh, A. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2611-2628. Retrieved from [Link]

  • De Stefano, C., et al. (2016). HYDROLYSIS OF ORGANOTIN COMPOUNDS AT HIGH CONCENTRATION. XVIII Italian-Spanish Congress on Thermodynamics of Metal Complexes and Seawater. Retrieved from [Link]

  • Harwood, L., et al. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. Journal of Analytical Atomic Spectrometry, 30(7), 1533-1540. Retrieved from [Link]

  • Luijten, J. G. A. (1966). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Recueil des Travaux Chimiques des Pays-Bas, 85(8), 873-878. Retrieved from [Link]

  • Hadi, A. G., et al. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. International Journal of Pharmaceutical and Biological Sciences, 3(5). Retrieved from [Link]

  • Jiang, G., et al. (2010). Determination of organotin compounds in water by headspace solid phase microextraction with gas chromatography-mass spectrometry. Journal of Hazardous Materials, 175(1-3), 299-304. Retrieved from [Link]

  • van der Weij, F. W. (1980). The action of tin compounds in condensation-type RTV silicone rubbers. Die Makromolekulare Chemie, 181(12), 2541-2548. Retrieved from [Link]

  • Edson, J. B., et al. (2019). Organotin oxide hydroxide patterning compositions, precursors, and patterning. U.S. Patent No. 10,228,618.
  • Edson, J. B., et al. (2019). Organotin oxide hydroxide patterning compositions, precursors, and patterning. U.S. Patent No. 10,228,618.
  • Kim, H. J., et al. (2000). The Effects of Organotin Catalysts on Hydrolytic Condensation of Polymethylsiloxane Oligomer and Moisture Cure of the Coatings. Journal of the Korean Industrial and Engineering Chemistry, 11(6), 661-667. Retrieved from [Link]

  • University of Aberdeen. (n.d.). Thermal decompositions of inorganic and organometallic tin compounds. Retrieved from [Link]

  • World Health Organization. (2006). MONO- AND DISUBSTITUTED METHYLTIN, BUTYLTIN, AND OCTYLTIN COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissolved tin speciation as mol fraction vs. pH. Retrieved from [Link]

  • Edson, J. B., et al. (2019). Stable solutions of monoalkyl tin alkoxides and their hydrolysis and condensation products. WIPO Patent Application WO/2019/246254.
  • M&T Chemicals Inc. (1968). Process for preparing dioctyltin oxide. U.S. Patent No. 3,390,159.
  • Storozhenko, P. A., et al. (2021). Organotin Compounds in Industrial Catalysis III: Vulcanization of Blocked Isocyanates and Silicones. Russian Journal of General Chemistry, 91(4), 653-662. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MONOBUTYLTIN OXIDE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MONOBUTYLTIN OXIDE. Retrieved from [Link]

  • Aleksandrov, Y. A., et al. (1980). The kinetics of thermal decomposition of tetraethyltin. Journal of Organometallic Chemistry, 197(2), 151-156. Retrieved from [Link]

  • Yang, J., et al. (1998). Speciation of organotin and organolead compounds in drinking water by gas chromatography--atomic emission spectrometry. Journal of Chromatography A, 814(1-2), 189-197. Retrieved from [Link]

  • Ratier, M., et al. (1989). Thermal Decomposition of Organotin Sulfamates: A One Pot Synthesis of Vinyltributyltin Compounds. Synthetic Communications, 19(1-2), 285-291. Retrieved from [Link]

  • Chemical Point. (n.d.). Mono-n-octyltin oxide. Retrieved from [Link]

  • Hansen, M. R., et al. (2017). Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. Catalysis Science & Technology, 7(21), 5036-5044. Retrieved from [Link]

Sources

Troubleshooting inconsistent results with "Stannane, hydroxyoctyloxo-"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Stannane, hydroxyoctyloxo-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this organotin compound. Here, we address common challenges and provide in-depth troubleshooting protocols to ensure the consistency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is "Stannane, hydroxyoctyloxo-"?

A1: "Stannane, hydroxyoctyloxo-," also known as Octylstannonic acid, is an organotin compound with the chemical formula C8H18O2Sn.[1][2] Its structure contains an octyl group, a hydroxyl group (-OH), and an oxo group (=O) bonded to a tin atom. This unique structure lends itself to applications such as a PVC stabilizer or a catalyst in various chemical reactions.[3][4]

Q2: My experimental results with "Stannane, hydroxyoctyloxo-" are inconsistent. What are the most common causes?

A2: Inconsistent results when using "Stannane, hydroxyoctyloxo-" often stem from a few key factors:

  • Reagent Purity and Oligomerization: The compound can exist in various oligomeric forms, which can affect its reactivity.

  • Moisture Sensitivity: The presence of hydroxyl groups makes the compound susceptible to changes in hydration and condensation.

  • Storage and Handling: Like many organotin compounds, its stability can be compromised by improper storage conditions, leading to degradation over time.[5]

  • Trace Impurities: Residual reactants or byproducts from its synthesis can interfere with downstream applications.

Q3: How should I properly store "Stannane, hydroxyoctyloxo-"?

A3: To ensure its stability, "Stannane, hydroxyoctyloxo-" should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and sources of moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent reaction with atmospheric moisture and carbon dioxide.

Q4: What are the primary safety precautions when handling this compound?

A4: Organotin compounds, as a class, can be toxic.[4][6] Always handle "Stannane, hydroxyoctyloxo-" in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid inhalation of dust or fumes and prevent skin contact.[6]

Q5: How do I dispose of waste containing "Stannane, hydroxyoctyloxo-"?

A5: Organotin waste is considered hazardous.[7] All solid and liquid waste, as well as contaminated consumables (e.g., gloves, pipette tips), should be collected in a designated, sealed hazardous waste container for disposal according to your institution's environmental health and safety guidelines.[7][8]

Troubleshooting Inconsistent Experimental Results

Issue 1: Variable Reaction Yields and Kinetics

You may observe that reactions involving "Stannane, hydroxyoctyloxo-" as a catalyst or reagent proceed at different rates or yield varying amounts of product from batch to batch.

Underlying Cause: The most probable cause is the variable oligomerization state of the material. Stannonic acids have a propensity to form complex, extended structures through Sn-O-Sn bonds. The solubility and reactivity of these different forms can vary significantly.

Troubleshooting Protocol:

  • Standardize Reagent Pre-treatment: Before use, dissolve the "Stannane, hydroxyoctyloxo-" in a suitable dry, coordinating solvent (e.g., THF or toluene) and stir for a set period (e.g., 1 hour) at a controlled temperature. This can help to break down larger oligomers into more consistent, soluble species.

  • Moisture Control: Ensure all solvents and reagents are rigorously dried. Perform reactions under a dry, inert atmosphere (N2 or Ar). Even trace amounts of water can alter the structure and reactivity of the stannonic acid.

  • Characterize the Starting Material: Before use, obtain an infrared (IR) spectrum of your "Stannane, hydroxyoctyloxo-" batch. The presence and broadness of the O-H and Sn-O-Sn stretching bands can give an indication of the hydration and oligomerization state. Comparing this "fingerprint" across batches can help identify inconsistencies.

Experimental Workflow & Decision Making

G cluster_start cluster_investigation Investigation Phase cluster_analysis Analysis & Decision cluster_action Corrective Actions cluster_end start Inconsistent Results Observed reagent_check Characterize Starting Material (IR, NMR) start->reagent_check reaction_check Review Reaction Conditions (Moisture, Temp) start->reaction_check storage_check Verify Storage Conditions (Dry, Inert) start->storage_check is_reagent_ok Is Starting Material Consistent? reagent_check->is_reagent_ok is_conditions_ok Are Reaction Conditions Optimal? reaction_check->is_conditions_ok storage_check->is_reagent_ok is_reagent_ok->is_conditions_ok Yes new_batch Procure a New, Validated Batch of Reagent is_reagent_ok->new_batch No pretreat Implement Reagent Pre-treatment Protocol is_conditions_ok->pretreat end_node Consistent Results Achieved is_conditions_ok->end_node Yes optimize Optimize Reaction Conditions (e.g., Drying) pretreat->optimize optimize->end_node new_batch->reagent_check Re-evaluate

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: Product Purification Challenges

You may find it difficult to separate your desired product from tin-containing byproducts, leading to contamination of your final compound.

Underlying Cause: Organotin compounds, including "Stannane, hydroxyoctyloxo-" and its derivatives, can be challenging to remove completely using standard silica gel chromatography due to their moderate polarity and potential for strong interaction with the stationary phase.

Troubleshooting Protocol:

  • Fluoride-Mediated Precipitation: A common method for removing organotin byproducts is to treat the crude reaction mixture with a fluoride source, such as potassium fluoride (KF).[9] This will precipitate the tin species as insoluble organotin fluorides, which can then be removed by filtration.

    • Step-by-step:

      • After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate).

      • Stir the solution vigorously with a saturated aqueous solution of KF for several hours or overnight.

      • Filter the resulting suspension through a pad of celite to remove the precipitated tin fluoride.

      • Proceed with standard aqueous work-up and purification of the filtrate.

  • Acidic Liquid-Liquid Extraction: Organotin compounds can be selectively extracted into an acidic aqueous phase.

    • Step-by-step:

      • Dissolve the crude product in an organic solvent.

      • Wash the organic layer multiple times with 1M HCl.

      • Monitor the removal of tin by TLC or other appropriate analytical techniques.

  • Modified Chromatography: If chromatography is necessary, consider using a less polar solvent system or treating the silica gel with a chelating agent to reduce tailing of tin compounds.

Data Summary Table

IssuePotential CauseRecommended ActionAnalytical Verification
Variable Reaction Rates Inconsistent oligomerization state of the stannaneStandardize reagent pre-treatment in a coordinating solventCompare IR spectra of different batches
Low Product Yield Degradation of the stannane due to moistureUse rigorously dried solvents and an inert atmosphereMonitor for byproduct formation via TLC or GC-MS
Tin Contamination in Product Incomplete removal of tin byproductsEmploy fluoride precipitation or acidic extractionAnalyze final product by ICP-MS or NMR for tin residue
Inconsistent Analytical Data Presence of different stannane oligomersPrepare analytical samples under standardized conditionsUse techniques like HPLC-ICP-MS for speciation[10][11]
Issue 3: Glassware Decontamination

Residual organotin compounds on glassware can contaminate subsequent reactions.

Underlying Cause: Organotins can adhere strongly to glass surfaces and may not be completely removed by standard washing procedures.

Decontamination Protocol:

A widely accepted method for decontaminating glassware that has been in contact with organotin compounds is through oxidation.[12]

  • Initial Rinse: Rinse the glassware thoroughly with an organic solvent (e.g., acetone) to remove the bulk of the residue. Collect this rinse as hazardous waste.

  • Oxidative Soak: Immerse the glassware in a freshly prepared 10% aqueous solution of household bleach (sodium hypochlorite) or a 10% hydrogen peroxide solution.[8] Let it soak for at least 12 hours (overnight is recommended).[12] This process oxidizes the organotin compounds to less harmful and more easily removable inorganic tin oxides.[12]

  • Final Cleaning: After the oxidative soak, rinse the glassware thoroughly with deionized water, followed by a final wash with soap and water, and then a solvent rinse (e.g., acetone) to ensure it is clean and dry for future use.

Visualizing Potential Oligomerization

Caption: Potential for Sn-O-Sn bridge formation.

This guide provides a starting point for troubleshooting issues with "Stannane, hydroxyoctyloxo-". Given the nature of organometallic compounds, careful and consistent experimental technique is paramount. For further assistance, please consult the references provided or contact your chemical supplier for batch-specific information.

References

  • PubChem. Stannane, hydroxyoctyloxo-. National Center for Biotechnology Information. [Link]

  • Quevauviller, P., & Donard, O. F. X. (1996). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 1(4), 355-362. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. [Link]

  • Huang, J. H., & Matzner, E. (2007). Degradation of organotin compounds in organic and mineral forest soils. Environmental Pollution, 148(1), 141-147. [Link]

  • Wikipedia. (2023). Organotin chemistry. [Link]

  • Al-Nahrain Journal of Science. (2021). Chemistry of Some Organotin Compounds. [Link]

  • Wiley Analytical Science. (2019). Tin test: Detecting organotin compounds. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1988). Development of a method for the sampling and analysis of organotin compounds. CDC Stacks. [Link]

  • Gelest, Inc. Introduction to organotin chemistry - and applications. [Link]

  • Hill, S. J., et al. (2000). Speciation analysis of organotin compounds by HPLC-ICP-MS. LGC. [Link]

  • Eurofins Australia. Organotins Analysis. [Link]

  • ChemBuyersGuide.com, Inc. BOC Sciences. [Link]

  • Reddit. (2017). How should I manage glassware that came in contact with organotin compounds? [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1976). ORGANOTIN COMPOUNDS. CDC Stacks. [Link]

Sources

Preventing hydrolysis of "Stannane, hydroxyoctyloxo-" during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Stannane, hydroxyoctyloxo-" (CAS No. 13356-20-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the storage and handling of this organotin compound. Our focus is to equip you with the knowledge to prevent its hydrolysis, ensuring the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is "Stannane, hydroxyoctyloxo-" and why is it sensitive to hydrolysis?

A1: "Stannane, hydroxyoctyloxo-," also known as hydroxyoctyloxostannane or mono-n-octyltin oxide, is an organotin compound with the chemical formula C8H18O2Sn. Like many organotin compounds, it is susceptible to hydrolysis due to the presence of a tin-oxygen bond. The tin atom acts as a Lewis acid, making it susceptible to nucleophilic attack by water. This reaction can lead to the formation of various hydrated and condensed species, altering the compound's chemical identity and physical properties.

Q2: What are the visible signs of hydrolysis in my "Stannane, hydroxyoctyloxo-" sample?

A2: Hydrolysis of "Stannane, hydroxyoctyloxo-" can manifest in several ways. You might observe a change in the physical appearance of the material, such as increased turbidity or the formation of a precipitate in a solution. The material may also become more viscous or form a gel-like substance. These changes are indicative of the formation of polymeric tin oxide species.

Q3: How does hydrolysis affect the performance of "Stannane, hydroxyoctyloxo-" in my application?

A3: The hydrolysis of "Stannane, hydroxyoctyloxo-" can significantly impact its performance. As the compound hydrolyzes, its solubility characteristics can change, and its reactivity in subsequent chemical processes may be altered. For applications where precise stoichiometry and chemical structure are critical, such as in catalysis or as a precursor for material synthesis, uncontrolled hydrolysis can lead to inconsistent and unreliable results.

Q4: Can I reverse the hydrolysis of "Stannane, hydroxyoctyloxo-"?

A4: Reversing the hydrolysis of organotin compounds is generally difficult and often impractical in a laboratory setting. The hydrolysis process often leads to the formation of complex and stable polymeric structures. Therefore, the primary focus should be on preventing hydrolysis from occurring in the first place.

Troubleshooting Guide: Preventing Hydrolysis During Storage

This section provides a systematic approach to identifying and resolving common issues related to the storage and stability of "Stannane, hydroxyoctyloxo-".

Issue 1: Suspected Moisture Contamination
  • Symptoms:

    • Visible changes in the sample (e.g., cloudiness, precipitation).

    • Inconsistent results in experiments.

    • Changes in the material's physical properties (e.g., viscosity).

  • Root Causes:

    • Improperly sealed storage container.

    • Use of non-anhydrous solvents for dissolution.

    • Exposure to atmospheric moisture during handling.

    • Storage in a humid environment.

  • Solutions:

    • Inert Atmosphere Storage: Store "Stannane, hydroxyoctyloxo-" under an inert atmosphere such as argon or nitrogen.[1] For sensitive applications, a glove box is recommended for handling.

    • Proper Sealing: Use containers with tight-fitting seals. For solutions, Sure/Seal™ bottles or similar systems that allow for transfer via syringe under an inert atmosphere are highly recommended.[1]

    • Anhydrous Solvents: Always use high-purity, anhydrous solvents when preparing solutions.

    • Desiccator Storage: For solid samples, store in a desiccator containing a suitable desiccant to minimize exposure to ambient humidity.

Issue 2: Incompatible Storage Materials
  • Symptoms:

    • Discoloration of the sample or solution.

    • Formation of unexpected precipitates.

    • Degradation of the storage container.

  • Root Causes:

    • Reaction with certain plastics or rubbers that may contain reactive additives or leach impurities.

    • Use of containers with surfaces that can adsorb or react with the organotin compound.

  • Solutions:

    • Recommended Materials: Store "Stannane, hydroxyoctyloxo-" in glass or polytetrafluoroethylene (PTFE) containers. These materials are generally inert to organotin compounds.

    • Avoid Incompatible Materials: Do not use containers made of or sealed with materials like PVC, certain types of rubber, or metals that can be corroded by organotin compounds. Always check for chemical compatibility before selecting a storage container.[2][3]

Issue 3: Temperature and Light Induced Degradation
  • Symptoms:

    • Gradual degradation of the sample over time, even with proper moisture control.

    • Discoloration of the sample.

  • Root Causes:

    • Elevated storage temperatures can accelerate hydrolysis and other degradation pathways.

    • Exposure to UV light can promote the cleavage of carbon-tin bonds in some organotin compounds.

  • Solutions:

    • Controlled Temperature: Store "Stannane, hydroxyoctyloxo-" in a cool, dry place. Refrigeration may be suitable, but ensure the container is well-sealed to prevent condensation upon removal.

    • Protection from Light: Store in amber glass bottles or in a dark cabinet to protect from light.

Experimental Protocols

Protocol 1: Recommended Storage Procedure for "Stannane, hydroxyoctyloxo-"
  • Container Selection: Choose a clean, dry amber glass bottle with a PTFE-lined cap.

  • Inert Atmosphere: If available, transfer the "Stannane, hydroxyoctyloxo-" into the storage container inside a glove box filled with argon or nitrogen.

  • Flushing with Inert Gas: If a glove box is not available, flush the container with a gentle stream of dry argon or nitrogen for several minutes to displace the air.

  • Sealing: Tightly seal the container. For added protection, wrap the cap and neck of the bottle with Parafilm®.

  • Labeling: Clearly label the container with the compound name, date, and storage conditions.

  • Storage Location: Store the container in a cool, dark, and dry location, away from incompatible chemicals. A dedicated cabinet for organotin compounds is recommended.[1]

Protocol 2: Monitoring Hydrolysis via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for monitoring the hydrolysis of "Stannane, hydroxyoctyloxo-". Method development and validation will be required for specific applications.

  • Sample Preparation:

    • Carefully withdraw a small aliquot of the "Stannane, hydroxyoctyloxo-" sample under an inert atmosphere.

    • Dissolve the sample in an appropriate anhydrous solvent (e.g., acetonitrile or methanol) to a known concentration.

  • HPLC System:

    • Use an HPLC system coupled with a suitable detector, such as an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for tin-specific detection, or a UV detector if the compound or its degradation products are chromophoric.[4][5]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a common choice for the separation of organotin compounds.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used. The pH of the aqueous phase can be critical for separation and should be optimized.[6]

    • Flow Rate and Temperature: These parameters should be optimized to achieve good separation and peak shape.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the parent "Stannane, hydroxyoctyloxo-" peak over time. The appearance of new, more polar compounds is indicative of hydrolysis.

Visualizing the Hydrolysis Pathway

The hydrolysis of "Stannane, hydroxyoctyloxo-" is a complex process that can lead to the formation of various oligomeric and polymeric species. The following diagram illustrates a simplified, plausible hydrolysis and condensation pathway.

Hydrolysis_Pathway A Stannane, hydroxyoctyloxo- (Monomer) B Dimeric Species A->B + H2O - H2O (Condensation) C Oligomeric/Polymeric Stannoxanes B->C Further Condensation Troubleshooting_Logic Start Problem: Inconsistent Results or Visible Sample Degradation Q1 Is the sample exposed to moisture? Start->Q1 A1_Yes Implement Inert Atmosphere Handling and Storage Q1->A1_Yes Yes A1_No Check Storage Container Compatibility Q1->A1_No No End Problem Resolved A1_Yes->End Q2 Is the container appropriate (Glass, PTFE)? A1_No->Q2 A2_Yes Investigate Storage Temperature and Light Exposure Q2->A2_Yes Yes A2_No Transfer to a Compatible Container Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting workflow for Stannane, hydroxyoctyloxo- instability.

Quantitative Data Summary

ParameterConditionExpected Stability of Organotin CompoundsReference
Moisture Anhydrous, Inert AtmosphereHigh[1]
Ambient AtmosphereLow to Moderate (hydrolysis likely)[7]
pH Acidic (e.g., pH < 4)Generally less stable[6]
Neutral (e.g., pH 7)Moderately stable[6]
Basic (e.g., pH > 8)Generally less stable, base-catalyzed hydrolysis[8]
Temperature Refrigerated (2-8 °C)Generally more stable[9]
Room Temperature (20-25 °C)Less stable than refrigerated[9]
Elevated Temperature (>30 °C)Significantly increased degradation rate[8]
Light Dark StorageMore stable[9]
Exposure to UV LightPotential for photodegradation[9]

References

  • F. A. Hart, "The Hydrolysis of Organotin Compounds," Journal of the Chemical Society, 1962, 3524-3527.
  • Gelest, Inc., "Introduction to Organotin Chemistry - and Applications," [Link].

  • R. Morabito, et al.
  • W. J. Luijten, "Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides," Journal of Organometallic Chemistry, 1972, 40(2), 327-333.
  • EVISA, "Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS," [Link].

  • J. Zhu, et al., "Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT," Physical Chemistry Chemical Physics, 2023, 25(42), 28726-28734.
  • Inchem, "Tin and organotin compounds (EHC 15, 1980)," [Link].

  • Semantic Scholar, "Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT," [Link].

  • National Center for Biotechnology Information, "Analytical Methods - Toxicological Profile for Tin and Tin Compounds," [Link].

  • ResearchGate, "Effect of pH on peak areas of organotin compounds in water produced by HS-SPME–GC–MS," [Link].

  • ResearchGate, "Determination of butyltin and octyltin stabilizers in poly(vinyl chloride) product by headspace solid- phase microextraction and gas chromatography with flame- photometric detection," [Link].

  • ResearchGate, "(PDF) HYDROLYSIS OF ORGANOTIN COMPOUNDS AT HIGH CONCENTRATION," [Link].

  • CDC Stacks, "ORGANOTIN COMPOUNDS," [Link].

  • ResearchGate, "Hydrolysis of complex 3 for 20 h (a) at pH = 5; (b) at pH = 7," [Link].

  • Bentham Science, "Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry," [Link].

  • PubMed, "pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin," [Link].

  • Case Western Reserve University, "Chemical Compatibility and Storage," [Link].

Sources

Technical Support Center: Scaling up "Stannane, hydroxyoctyloxo-" Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up reactions mediated by hydroxyoctyloxo-stannane. As an organotin compound, hydroxyoctyloxo-stannane is valued for its catalytic activity, particularly in esterification, transesterification, and polymerization reactions. However, transitioning from bench-scale to pilot or production scale introduces significant challenges related to safety, reaction kinetics, and product purity. This document is structured to address these specific issues with scientifically grounded explanations and actionable protocols.

Section 1: Critical Safety Protocols for Handling Organotins at Scale

The transition to handling larger quantities of any organotin compound necessitates a heightened and formalized approach to safety. The toxicity of organotin compounds varies based on their alkyl or aryl substituents, with tri-substituted variants generally being the most hazardous.[1] Due to their potential for neurotoxicity and immunotoxicity, rigorous safety protocols are non-negotiable.[1]

FAQ: What are the primary safety concerns when handling bulk quantities of hydroxyoctyloxo-stannane?

When moving from grams to kilograms, the potential for significant exposure through inhalation, skin contact, or ingestion increases dramatically.[1][2][3] Key concerns include:

  • Acute and Chronic Toxicity: Organotin compounds can affect the central nervous system, and their toxicity is highly dependent on the number and type of organic groups attached to the tin atom.[1][2] While the toxicity of mono-alkyl tin compounds like hydroxyoctyloxo-stannane is generally lower than tri-alkyl tins, they must still be handled as highly toxic substances.[2]

  • Aerosolization: Transferring powders or viscous liquids on a large scale can generate dust or mists that are easily inhaled.[3] All such operations must be performed under strict engineering controls.[3]

  • Spill Management: A large spill poses a significant environmental and health hazard. A clear, rehearsed emergency plan is essential.

  • Waste Disposal: The accumulation of large volumes of organotin-contaminated waste requires a dedicated and compliant disposal stream.[3][4]

FAQ: What engineering controls and Personal Protective Equipment (PPE) are required for large-scale operations?

For kilogram-scale reactions, reliance on standard fume hoods is insufficient. The following controls and PPE are mandatory.

Engineering Controls:

  • Closed-System Transfers: Utilize closed-system transfer vessels or glove bags/isolators for charging the reactor to prevent the release of dust or vapors.

  • Ventilation: All operations should be conducted in a well-ventilated area with dedicated local exhaust ventilation (LEV) at points of potential exposure.[3]

  • Containment: The reactor and associated equipment should be situated in a designated, restricted-access area with secondary containment to manage potential spills.[3]

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is critical to prevent exposure.[3]

PPE ComponentSpecification for Small Scale (<100g)Specification for Large Scale (>1kg)Rationale
Gloves Single pair of chemical-resistant nitrile or neoprene gloves.Double gloving with an inner nitrile glove and an outer, heavier-duty chemical-resistant glove (e.g., butyl rubber).Prevents skin contact, which is a primary route of exposure.[3] Double gloving provides added protection against tears and permeation.
Eye Protection Chemical safety goggles.Chemical safety goggles and a full-face shield.Protects against splashes and aerosols.[3]
Body Covering Standard lab coat.Chemical-resistant, disposable coveralls with sealed seams.Provides full-body protection from contamination of skin and personal clothing.[2][3]
Respiratory Not typically required if handled in a certified fume hood.A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges, or in the case of large spills or poor ventilation, a supplied-air respirator (SAR).Protects against inhalation of toxic dusts or vapors.[3]

Section 2: Reaction Scale-Up and Troubleshooting

Scaling a reaction is not merely about using larger flasks and more reagents. Changes in surface-area-to-volume ratios, heat transfer dynamics, and mixing efficiency can profoundly impact reaction outcomes.

FAQ: My reaction is sluggish or fails to initiate at a larger scale, even though it worked perfectly in the lab. What are the common causes?

This is a classic scale-up challenge. The primary culprits are almost always related to mass and heat transfer.

  • Inefficient Heating: A large reactor has a much smaller surface-area-to-volume ratio than a lab flask. The reactor's heating jacket may be unable to bring the larger volume to the target temperature as quickly, or at all. The solution involves ensuring the heating system is adequately sized for the vessel and accounting for longer heat-up times in the protocol.

  • Poor Mixing: In a large vessel, achieving homogenous mixing is difficult. "Dead zones" can form where reagents are not effectively incorporated, leading to localized areas of low catalyst concentration and temperature. This can be addressed by evaluating and optimizing the impeller type, size, and agitation speed.

  • Reagent Purity and Water Content: The presence of water can deactivate or hydrolyze the organotin catalyst. While a small amount of water in reagents might be tolerated at the 100 mg scale, it becomes a significant issue at the 1 kg scale. Ensure all reagents and solvents are rigorously dried, and the reactor is inerted properly before use.[5]

FAQ: I'm observing a dangerous exotherm during scale-up that wasn't apparent on the bench. How can I mitigate this?

An exotherm that is easily managed in a lab flask (which dissipates heat quickly) can become a runaway reaction in a large, well-insulated reactor.

  • Control the Rate of Addition: The most effective control method is to add one of the reactive components slowly to the reactor containing the catalyst and other reagents. This allows the cooling system to remove the heat as it is generated.

  • Pre-cool the Reactor: Start the reaction at a lower temperature than the target to provide a larger thermal buffer to absorb the heat of reaction.

  • Dilution: Running the reaction at a lower concentration can help moderate the exotherm by increasing the thermal mass of the solvent, though this may impact reaction kinetics and vessel occupancy.

Workflow for Troubleshooting Scale-Up Failures

The following decision tree can guide the troubleshooting process when a scaled-up reaction fails.

G start Reaction Fails at Scale q1 Was a significant exotherm observed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Improve Heat Management: - Slow reagent addition - Lower starting temp - Increase dilution a1_yes->s1 Mitigate Exotherm q2 Was starting material consumed? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Investigate Side Reactions: - Analyze crude for byproducts - Check for thermal degradation - Lower reaction temperature a2_yes->s2 Product Degradation q3 Is mixing adequate? (visual inspection, modeling) a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Were reagents & reactor rigorously dried? a3_yes->q4 s3 Optimize Agitation: - Change impeller type - Increase agitation speed - Add baffles to reactor a3_no->s3 Improve Mass Transfer a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Consult Process Chemistry Group a4_yes->end_node s4 Improve Anhydrous Technique: - Use freshly dried solvents - Purge reactor with inert gas - Verify dryness of starting materials a4_no->s4 Catalyst Deactivation G crude Crude Product in Reaction Solvent dilute Dilute with Extraction Solvent crude->dilute wash Aqueous KF Wash (1M Solution) dilute->wash filter Filter through Celite® Pad wash->filter separate Separate Aqueous Layer filter->separate adsorb Pass through Silica/Carbon Bed separate->adsorb waste Aqueous Tin Waste separate->waste To Waste Treatment concentrate Concentrate & Solvent Swap adsorb->concentrate product Purified Product concentrate->product

Caption: General process workflow for removing organotin residues.

References

  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.).
  • Essential Safety and Operational Protocols for Handling Organotin Compounds. (2025). BenchChem.
  • Safety and Handling Precautions for Organotin Compounds. (2025). BenchChem.
  • Technical Support Center: Removal of Organotin Residues from Stille Reactions. (2025). BenchChem.
  • Standard Operating Procedures - Del Valle Lab. (n.d.). University of Rochester.
  • ORGANOTIN COMPOUNDS. (n.d.). Centers for Disease Control and Prevention.
  • Dealing with Organotin reactions. (2022). Reddit.

Sources

Validation & Comparative

A Comparative Guide to Organotin Catalysts: "Stannane, hydroxyoctyloxo-" in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial catalysis, organotin compounds hold a significant position, particularly in polyurethane production and esterification reactions. Their efficacy in accelerating reaction rates and influencing final product properties is well-established. This guide provides an in-depth, objective comparison of "Stannane, hydroxyoctyloxo-" (also known as mono-n-octyltin oxide) with other prominent organotin catalysts, namely dibutyltin dilaurate (DBTDL), dioctyltin dilaurate (DOTDL), and tin(II) octoate. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers and professionals with the necessary information to make informed decisions in catalyst selection.

Introduction to Organotin Catalysis

Organotin compounds are characterized by the presence of at least one tin-carbon bond. Their catalytic activity, particularly in polyurethane chemistry, stems from their ability to promote the reaction between isocyanates and polyols (the gelling reaction) and, to a lesser extent, the reaction between isocyanates and water (the blowing reaction).[1][2] The choice of catalyst is critical in balancing these reactions to achieve desired foam properties, such as density, cell structure, and cure time.[2] Similarly, in esterification, organotin catalysts act as effective Lewis acids, activating the carboxylic acid for nucleophilic attack by the alcohol, thereby increasing reaction rates and yields.

The Rise of Octyltin Catalysts: A Nod to Reduced Toxicity

While butyltin compounds like DBTDL have been industry workhorses, there is a growing trend towards the use of octyltin catalysts. This shift is primarily driven by the significantly lower toxicity profile of octyltin compounds compared to their butyltin counterparts, a crucial consideration in applications with potential for human contact or stringent regulatory oversight.[3] "Stannane, hydroxyoctyloxo-", as a mono-n-octyltin oxide, fits within this class of catalysts with a more favorable toxicological profile.

Comparative Performance Analysis

It is important to note that "Stannane, hydroxyoctyloxo-" is a mono-octyltin oxide, while the patent data refers to dioctyltin oxide. Generally, the catalytic activity of organotin oxides is very high. This data provides a strong indication of the high catalytic potential of octyltin oxides.

CatalystChemical ClassRelative Reaction Rate
Dioctyltin oxide (analogue to Stannane, hydroxyoctyloxo-)Diorganotin Oxide20,000
Dibutyltin dilaurate (DBTDL) Diorganotin Carboxylate40,000
Tin(II) octoate Inorganic Tin SaltNot listed in this specific study, but known for high activity in flexible foam.
Dioctyltin dilaurate (DOTDL) Diorganotin CarboxylateNot listed, but generally has similar reactivity to DBTDL with lower toxicity.
No Catalyst-1

Table 1: Relative reaction rates of various tin catalysts in a polyester-isocyanate reaction, adapted from U.S. Patent 3,392,128. The rates are relative to the uncatalyzed reaction.

From this data, it is evident that organotin catalysts provide a dramatic increase in reaction rate. While DBTDL shows a higher relative rate in this specific historical study, dioctyltin oxide is also a highly active catalyst. The choice between these catalysts in a modern context would also heavily weigh factors like toxicity, cost, and specific formulation requirements.

Mechanistic Insights: A Common Ground

The catalytic mechanism for organotin compounds in urethane formation is generally accepted to proceed through a Lewis acid pathway. The tin center coordinates with the reactants, activating them and facilitating the reaction.

G cluster_0 Catalytic Cycle Catalyst R₂SnX₂ Intermediate1 [Catalyst-Isocyanate Complex] Catalyst->Intermediate1 Coordination Isocyanate R'-NCO Isocyanate->Intermediate1 Polyol R''-OH Intermediate2 [Activated Complex] Polyol->Intermediate2 Nucleophilic Attack Intermediate1->Intermediate2 Urethane R''-O-CO-NH-R' Intermediate2->Urethane Rearrangement Urethane->Catalyst Regeneration

Caption: Generalized Lewis acid mechanism for organotin-catalyzed urethane formation.

Experimental Protocols

To provide a practical framework for comparing these catalysts, the following section details standardized and representative experimental procedures.

Evaluation of Catalytic Activity in Polyurethane Foam Formation (ASTM D7487)

This protocol is based on the ASTM D7487 standard test method for polyurethane raw materials, which outlines a cup foam test to determine key reaction parameters.[4][5][6]

Objective: To measure and compare the cream time, gel time, and tack-free time of a polyurethane foam formulation catalyzed by "Stannane, hydroxyoctyloxo-", DBTDL, DOTDL, and Tin(II) octoate.

Materials:

  • Polyol (e.g., a polyether polyol for flexible foam)

  • Isocyanate (e.g., Toluene Diisocyanate - TDI or Methylene Diphenyl Diisocyanate - MDI)

  • Surfactant (silicone-based)

  • Blowing agent (e.g., water)

  • Catalysts: "Stannane, hydroxyoctyloxo-", DBTDL, DOTDL, Tin(II) octoate

  • Paper cups (e.g., 250 mL)

  • Wooden tongue depressor or spatula

  • Stopwatch

  • Balance (accurate to 0.1 g)

  • Fume hood

Procedure:

  • Preparation: Condition all raw materials to a specified temperature (e.g., 23 ± 1 °C).

  • Formulation: For each catalyst, prepare a "B-side" mixture by weighing the polyol, surfactant, water, and the specific catalyst into a paper cup. The catalyst loading should be calculated based on parts per hundred parts of polyol (pphp) and should be equivalent on a molar basis for a fair comparison.

  • Mixing: Place the cup under a high-speed mixer in a fume hood.

  • Initiation: Weigh the required amount of isocyanate ("A-side") and add it to the B-side mixture. Immediately start the stopwatch and begin mixing at a specified speed (e.g., 2400 rpm) for a set time (e.g., 10 seconds).

  • Observation and Data Collection:

    • Cream Time: Record the time from the start of mixing until the mixture begins to rise and change color.[7]

    • Gel Time (String Time): Periodically touch the surface of the rising foam with a tongue depressor. Record the time when the foam is sticky and forms strings when the depressor is pulled away.[7]

    • Tack-Free Time: Continue to touch the foam surface. Record the time at which the foam surface is no longer sticky to the touch.

  • Repeat: Perform the test for each catalyst, ensuring consistent conditions.

G cluster_workflow Polyurethane Foam Catalyst Evaluation Workflow Start Prepare B-Side (Polyol, Surfactant, Water, Catalyst) Add_Iso Add Isocyanate (A-Side) Start->Add_Iso Mix High-Speed Mixing Add_Iso->Mix Observe Observe Foam Rise Mix->Observe Cream_Time Record Cream Time Observe->Cream_Time Gel_Time Record Gel Time Cream_Time->Gel_Time Tack_Free_Time Record Tack-Free Time Gel_Time->Tack_Free_Time End End of Test Tack_Free_Time->End

Caption: Experimental workflow for evaluating polyurethane foam catalysts.

Monitoring Esterification Reaction Kinetics via Titration

This protocol provides a general method for comparing the catalytic activity of "Stannane, hydroxyoctyloxo-", DBTDL, DOTDL, and Tin(II) octoate in an esterification reaction.

Objective: To determine the reaction rate of the esterification of a carboxylic acid with an alcohol using different organotin catalysts by monitoring the consumption of the carboxylic acid over time.

Materials:

  • Carboxylic acid (e.g., acetic acid or a long-chain fatty acid)

  • Alcohol (e.g., n-butanol)

  • Catalysts: "Stannane, hydroxyoctyloxo-", DBTDL, DOTDL, Tin(II) octoate

  • Solvent (e.g., toluene, if required)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Reaction vessel with a condenser and temperature control (e.g., a three-necked flask with a heating mantle and magnetic stirrer)

  • Burette, pipettes, and conical flasks

  • Ice bath

Procedure:

  • Reaction Setup: Charge the reaction vessel with the carboxylic acid, alcohol, and solvent (if used). The molar ratio of alcohol to acid should be controlled (e.g., 1:1 or with an excess of alcohol).

  • Catalyst Addition: Add the specific catalyst at a predetermined molar concentration.

  • Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 100 °C) and start the stirrer. This is time zero (t=0).

  • Sampling: At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small, accurately measured aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a conical flask containing ice-cold distilled water.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.

  • Data Analysis: Calculate the concentration of the unreacted carboxylic acid at each time point. Plot the concentration of the carboxylic acid versus time for each catalyst. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope indicates a more active catalyst.

G cluster_workflow Esterification Kinetics Monitoring Workflow Start Set up Reaction (Acid, Alcohol, Catalyst) Heat_Stir Heat and Stir (t=0) Start->Heat_Stir Sample Withdraw Aliquot at Time 't' Heat_Stir->Sample Quench Quench in Ice Water Sample->Quench Repeat Repeat Sampling at Intervals Sample->Repeat Titrate Titrate with NaOH Quench->Titrate Record Record NaOH Volume Titrate->Record Record->Repeat Analyze Plot [Acid] vs. Time Repeat->Analyze

Caption: Workflow for monitoring esterification kinetics via titration.

Conclusion

"Stannane, hydroxyoctyloxo-" (mono-n-octyltin oxide) represents a compelling option in the organotin catalyst family, particularly for applications where lower toxicity is a primary concern. While direct, contemporary comparative performance data is scarce, historical data on analogous compounds suggests it is a highly active catalyst for polyurethane formation. Its performance relative to established catalysts like DBTDL and DOTDL will ultimately depend on the specific formulation and process conditions.

For researchers and drug development professionals, the choice of catalyst should be a holistic one, considering not only catalytic activity but also toxicity, hydrolytic stability, and cost-effectiveness. The experimental protocols provided in this guide offer a robust framework for conducting in-house comparative studies to determine the optimal catalyst for a given application. As the chemical industry continues to evolve towards more sustainable and safer materials, catalysts like "Stannane, hydroxyoctyloxo-" are poised to play an increasingly important role.

References

  • classification of polyurethane catalysts and selection of catalysts for different polyurethane products - Organotin Catalyst Suppliers & Manufacturing. (2022, December 22). Retrieved from [Link]

  • Alternatives to DBTL catalysts in polyurethanes – a comparative study - ResearchGate. (n.d.). Retrieved from [Link]

  • How to choose the catalyst for polyurethane rationally - Knowledge. (2022, June 10). Retrieved from [Link]

  • ASTM D7487-18 - Standard Practice for Polyurethane Raw Materials: Polyurethane Foam Cup Test - Standards | GlobalSpec. (2018, August 1). Retrieved from [Link]

  • ASTM D7487-08 - Standard Practice for Polyurethane Raw Materials: Polyurethane Foam Cup Test - iTeh Standards. (n.d.). Retrieved from [Link]

  • Hostettler, F., & Cox, E. F. (1968). U.S. Patent No. 3,392,128. Washington, DC: U.S.
  • ASTM D 7487 : 2018 Standard Practice for Polyurethane Raw Materials: - Intertek Inform. (2018, August 13). Retrieved from [Link]

  • Titration of an Esterification Reaction to Determine Equilibrium Constant. (2016, September 21). Retrieved from [Link]

  • Octyltin catalysts: Efficient solutions for industry | TIB Chemicals. (n.d.). Retrieved from [Link]

  • Dioctyltin Oxide - BNT Chemicals. (n.d.). Retrieved from [Link]

  • Gel-rise retardation in polyurethane foams - Google Patents. (n.d.).
  • TM 1014:2013 Determination of the Tack Free Time of an OCF1 Canister Foam - Feica. (2013, October 22). Retrieved from [Link]

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A Comparative Guide to Polyester Synthesis: Performance Validation of Stannane, hydroxyoctyloxo- and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the choice of catalyst in polyester synthesis is a critical determinant of the final polymer's properties and the efficiency of the manufacturing process. This guide provides an in-depth comparison of Stannane, hydroxyoctyloxo-, a prominent organotin catalyst, with its main alternatives: titanium-based and antimony-based compounds. Through a review of experimental data, this document aims to equip scientists with the necessary insights to make informed decisions for their specific polyester synthesis applications.

Introduction to Polyesterification Catalysis

Polyesterification, a condensation polymerization reaction, typically requires a catalyst to achieve high molecular weight polymers in a reasonable timeframe. The catalyst's role is to lower the activation energy of the esterification and polycondensation steps, thereby accelerating the reaction rate. An ideal catalyst should not only be highly active but also exhibit good thermal and hydrolytic stability, minimize side reactions, and have a low impact on the final polymer's color and other key properties.

Organotin compounds, such as Stannane, hydroxyoctyloxo- (also known as octylstannoic acid), have been widely used due to their high efficiency.[1] However, the landscape of polyester catalysis is continually evolving, with titanium and antimony compounds emerging as significant alternatives, each with its own set of advantages and disadvantages. This guide will delve into a comparative analysis of these catalyst classes.

Catalyst Profiles

Stannane, hydroxyoctyloxo- (Organotin Catalyst)

Stannane, hydroxyoctyloxo- (CAS No: 13356-20-2) belongs to the family of monoalkyltin catalysts.[2] These catalysts are known for their high catalytic activity in both esterification and transesterification reactions.[2] A commercially relevant analogue, monobutyltin tris(2-ethylhexanoate), is noted for its use in the synthesis of saturated polyester resins for various coatings. Organotin catalysts, in general, are recognized for their ability to significantly reduce reaction times compared to uncatalyzed systems.[1]

One of the key attributes of some organotin catalysts is their hydrolytic stability, which is crucial in the water-producing environment of polyesterification. For instance, certain modified dialkyltin carboxylates are engineered to resist hydrolysis through steric hindrance, which protects the tin center from attack by water molecules.

Titanium-Based Catalysts

Common examples of titanium-based catalysts include tetrabutyl titanate (TBT) and titanium(IV) isopropoxide (TIS). These catalysts are known for their high activity in the polycondensation stage of polyester synthesis.[3][4] However, a notable drawback of titanium catalysts is their tendency to impart a yellow hue to the final polymer, which can be a significant concern in applications where color is a critical quality parameter.[3][4] Despite this, they are often favored in industrial settings for their efficiency in achieving high molecular weight polymers.

Antimony-Based Catalysts

Antimony trioxide (Sb₂O₃) has been a workhorse catalyst in the industrial production of polyethylene terephthalate (PET) for decades.[5] It offers a good balance of activity and cost-effectiveness. The catalytic mechanism is believed to involve the formation of antimony glycolates.[6] While effective, concerns about the heavy metal nature of antimony have led to a search for alternatives in certain applications, particularly those with direct food or pharmaceutical contact.[7]

Comparative Performance Analysis

The selection of a catalyst has a profound impact on both the synthesis process and the final polymer characteristics. This section compares the performance of organotin, titanium, and antimony catalysts based on key experimental metrics.

Reaction Kinetics

In a study comparing various catalysts for the synthesis of poly(ethylene furanoate), a bio-based polyester, titanium-based catalysts (TIS and TBT) were found to be the most effective in the polycondensation stage, leading to a faster increase in intrinsic viscosity.[3] Dibutyltin(IV) oxide (DBTO), an organotin catalyst, showed intermediate reactivity, while tin(II) 2-ethylhexanoate was the slowest.[3] This suggests that for achieving high molecular weights rapidly, titanium catalysts can be advantageous.

Final Polymer Properties

Molecular Weight and Polydispersity: Titanium catalysts generally enable the synthesis of high molecular weight polyesters.[4] Organotin catalysts also yield polymers with substantial molecular weights. The choice between them may depend on the desired balance between reaction speed and other properties.

Color: A significant differentiator among these catalysts is their effect on the final polymer's color. Titanium catalysts are well-documented to cause yellowing in polyesters.[3][4] In contrast, polyesters synthesized with antimony trioxide generally exhibit better color. Organotin catalysts can also produce polymers with good color properties, provided they are of high purity.

Thermal Stability: The thermal stability of the resulting polyester can also be influenced by the catalyst. Some studies suggest that the residual catalyst in the polymer matrix can act as a nucleating agent during thermal processing.

The following table summarizes the comparative performance of the catalyst types based on available data.

Catalyst TypeRepresentative Compound(s)Relative Reaction Rate (Polycondensation)Final Polymer ColorKey AdvantagesKey Disadvantages
Organotin Stannane, hydroxyoctyloxo-, Dibutyltin(IV) oxideModerate to HighGoodHigh activity, good hydrolytic stability (in some cases)Potential for tin residues
Titanium-based Titanium(IV) isopropoxide, Tetrabutyl titanateHighProne to yellowingHigh catalytic activity, efficient for high MW polymersCauses discoloration of the polymer
Antimony-based Antimony trioxideModerateGoodCost-effective, widely used in industryHeavy metal concerns

Experimental Protocols

To provide a practical framework for catalyst comparison, a general laboratory-scale protocol for the melt polycondensation of a polyester is outlined below. This can be adapted for specific monomers and catalysts.

Materials and Equipment
  • Monomers: e.g., Dimethyl terephthalate (DMT) and Ethylene glycol (EG) in a 1:2.2 molar ratio.

  • Catalyst: Stannane, hydroxyoctyloxo-, Titanium(IV) isopropoxide, or Antimony trioxide (typically 200-400 ppm based on the weight of the final polymer).

  • Reaction Vessel: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a vacuum connection.

  • Heating Mantle and Temperature Controller.

  • Vacuum Pump.

Two-Stage Melt Polycondensation Procedure
  • Esterification Stage:

    • Charge the reactor with DMT, EG, and the chosen catalyst.

    • Heat the mixture to 180-220°C under a slow stream of nitrogen while stirring.

    • Methanol will be produced as a byproduct and should be collected in the condenser.

    • Continue this stage until approximately 90% of the theoretical amount of methanol has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 250-280°C.

    • Simultaneously, gradually reduce the pressure to below 1 mmHg.

    • Excess ethylene glycol will distill off.

    • The viscosity of the reaction mixture will increase as the molecular weight of the polymer builds. This can be observed by the increase in torque on the mechanical stirrer.

    • Continue the reaction for a predetermined time (e.g., 2-4 hours) or until the desired viscosity is reached.

    • Cool the reactor and collect the polyester product.

Polyester_Synthesis_Workflow cluster_0 Esterification Stage cluster_1 Polycondensation Stage monomers Charge Monomers (DMT + EG) catalyst Add Catalyst monomers->catalyst heat_ester Heat to 180-220°C (under N2) catalyst->heat_ester methanol_distill Distill off Methanol heat_ester->methanol_distill heat_poly Increase Temp to 250-280°C methanol_distill->heat_poly Proceed to Polycondensation vacuum Apply Vacuum (<1 mmHg) heat_poly->vacuum eg_distill Distill off Excess EG vacuum->eg_distill polymerization Polymerization (Viscosity Increases) eg_distill->polymerization product Polyester polymerization->product Final Product

Workflow for two-stage melt polycondensation.

Polymer Characterization Techniques

A thorough evaluation of the synthesized polyesters is crucial for a meaningful comparison of the catalysts.

  • Molecular Weight Analysis: Gel Permeation Chromatography (GPC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[7]

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[7] Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition temperature of the polymer.

  • Color Measurement: The color of the polymer can be quantified using a colorimeter based on the CIE Lab* color space system.[3] The L* value represents lightness, while a* and b* represent the green-red and blue-yellow color components, respectively.

  • Structural Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure of the polyester and identify end groups.

Catalyst_Mechanism catalyst Catalyst (M) (e.g., Sn, Ti, Sb) monomer Monomer/Oligomer R-C=O O-R' catalyst:f0->monomer:f1 Coordination activated_complex Activated Complex monomer->activated_complex new_ester New Ester Bond (R-COOR'') activated_complex->new_ester byproduct Byproduct (e.g., H₂O, EG) activated_complex->byproduct alcohol Alcohol (R''-OH) alcohol:f0->activated_complex Nucleophilic Attack new_ester->catalyst Catalyst Regeneration

Generalized catalytic cycle for polyesterification.

Conclusion and Future Outlook

The choice of catalyst for polyester synthesis is a multifaceted decision that requires a careful consideration of reaction kinetics, desired polymer properties, cost, and environmental factors. Stannane, hydroxyoctyloxo- and other organotin catalysts offer high activity and can produce polymers with good color. Titanium-based catalysts are highly efficient for achieving high molecular weights but can lead to discoloration. Antimony trioxide remains a cost-effective industry standard, though with associated environmental concerns.

Future research will likely focus on the development of highly active, non-toxic, and color-free catalysts. Green catalysts, such as enzyme-based systems, are also gaining attention, although their application in high-temperature melt polycondensation remains a challenge. For researchers and drug development professionals, understanding the interplay between catalyst choice and final polymer characteristics is paramount for designing materials with tailored properties for advanced applications.

References

  • Terzopoulou, Z., et al. (2016). Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. Polymer Chemistry, 7(38), 5977-5988.
  • Matmatch. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]

  • Kint, D. P. R., & Muñoz-Guerra, S. (2001). Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation.
  • Carraher Jr, C. E., et al. (2016). Synthesis and Structural and Initial Cancer Cell Line Characterization of Organotin Polyesters from Dipicolinic Acid.
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  • Xi, Z., et al. (2010). Melt Polycondensation Process of Poly(Ethylene Terephthalate) in Grid Falling Film Tower. Industrial & Engineering Chemistry Research, 49(3), 1085-1091.
  • Lee, S. B., & Kim, S. C. (2003). Two-Phase Model for Continuous Final-Stage Melt Polycondensation of Poly(ethylene terephthalate). III. Modeling of Multiple Reactions. Journal of Applied Polymer Science, 90(4), 1088-1095.
  • Wang, Y., et al. (2023).
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  • Google Patents. (n.d.). EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor.
  • Sebelist, F. J., & Weir, R. H. (1962). U.S. Patent No. 3,057,909. Washington, DC: U.S.
  • Terzopoulou, Z., et al. (2021). Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate).
  • Garstenauer, C., et al. (2023). Comparative Study of Chemically and Green Synthesized Titanium Dioxide Nanoparticles using Leucas aspera Leaf Extract.
  • Zhang, H., et al. (2018). Ethylene glycol aluminum catalyst for synthesis of poly(ethylene terephthalate). Journal of Applied Polymer Science, 135(24), 46358.
  • Fradet, A., & Maréchal, E. (1982). Kinetics and mechanisms of polyesterifications. I. Reactions of diols with diacids. Advances in Polymer Science, 43, 51-144.
  • Chen, L., & Xi, Z. (2023). Modeling and Simulation of Reaction–Mass Transfer Coupling Kinetics for Industrial-Scale Poly (Butylene Succinate-Butylene Terephthalate)
  • Aigbodion, A. I., & Okieimen, F. E. (2001). Kinetic Study on the Polyesterification and Copolymerisation Process of Unstyrenated and Styrenated Palm Kernel Oil Based Alkyd Resin. Journal of Applied Polymer Science, 80(13), 2440-2445.
  • YouTube. (2020, April 8). 2. Kinetics of Polyesterification (Uncatalyzed). Retrieved from [Link]

  • YouTube. (2020, April 8). 3. Kinetics of Polyesterification (Catalyzed). Retrieved from [Link]

  • Dorf Ketal. (n.d.). Catalysts for Polymer Synthesis. Retrieved from [Link]

  • Wang, L., et al. (2022). Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study. Polymers, 14(19), 4129.
  • UrbanMines. (n.d.). Antimony-Based Catalysts. Retrieved from [Link]

  • Aigbodion, A. I., & Okieimen, F. E. (2001). Kinetic Model of The Polyesterification Reaction of The Investigative Study of The Optimum Unsaturated Fatty Acid Content For Au. Journal of Applied Polymer Science, 80(13), 2440-2445.
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  • Morchat, R. M., et al. (1998). The Effect of Post-Cure and Antimony Trioxide Addition on the Glass Transition of Polyester and Vinyl Ester Resin Systems.

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A Comparative Guide to Stannane, hydroxyoctyloxo- for Mechanistic and Kinetic Analysis in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Stannane, hydroxyoctyloxo- in Modern Catalysis

Stannane, hydroxyoctyloxo-, also known by synonyms such as octylstannonic acid and mono-n-octyl tin oxide (CAS Number: 13356-20-2), is an organotin compound that has carved a significant niche as a highly effective catalyst in various industrial chemical syntheses. Its primary applications lie in accelerating esterification, transesterification, and polycondensation reactions. These processes are fundamental in the production of a wide array of materials, including polyesters, plasticizers, and polyurethanes. The efficacy of Stannane, hydroxyoctyloxo- stems from its nature as a potent Lewis acid, a characteristic that is central to its catalytic mechanism. However, the growing emphasis on green chemistry and regulatory scrutiny of organotin compounds due to environmental and health concerns have spurred the development and evaluation of alternative catalytic systems.

This guide provides an in-depth comparative analysis of Stannane, hydroxyoctyloxo-, delving into its mechanistic underpinnings, kinetic performance, and standing relative to other catalytic alternatives. By synthesizing technical data with practical insights, this document aims to equip researchers and professionals with the knowledge to make informed decisions in catalyst selection and experimental design.

Mechanistic Insights: The Lewis Acid Pathway of Stannane, hydroxyoctyloxo-

The catalytic activity of Stannane, hydroxyoctyloxo- and related organotin compounds is predominantly governed by a Lewis acid-catalyzed mechanism. The tin atom, with its vacant d-orbitals, acts as an electrophilic center that coordinates with electron-rich species.

In a typical esterification reaction, the catalytic cycle can be described as follows:

  • Activation of the Carboxylic Acid: The tin center of the catalyst coordinates with the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer and Ester Formation: A proton is transferred from the attacking alcohol to one of the oxygen atoms of the carboxylic acid moiety.

  • Water Elimination and Catalyst Regeneration: A molecule of water is eliminated, leading to the formation of the ester product and the regeneration of the active organotin catalyst, which can then participate in a new catalytic cycle.

This mechanism highlights the importance of the Lewis acidity of the tin center in lowering the activation energy of the reaction.

Lewis_Acid_Mechanism cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_rearrangement Rearrangement & Elimination Carboxylic_Acid R-COOH Activated_Complex R-C(O)OH---Sn(Octyl)(OH)O Carboxylic_Acid->Activated_Complex Coordination Catalyst Octyl-Sn(OH)O Catalyst->Activated_Complex Intermediate Tetrahedral Intermediate Activated_Complex->Intermediate Nucleophilic Attack Alcohol R'-OH Alcohol->Intermediate Ester R-COOR' Intermediate->Ester Proton Transfer & Elimination Water H₂O Intermediate->Water Regenerated_Catalyst Octyl-Sn(OH)O Intermediate->Regenerated_Catalyst Regenerated_Catalyst->Catalyst Catalytic Cycle

Caption: Lewis acid-catalyzed esterification mechanism of Stannane, hydroxyoctyloxo-.

Comparative Kinetic Analysis: Stannane, hydroxyoctyloxo- vs. Alternatives

A critical aspect of catalyst selection is its kinetic performance, which dictates reaction rates and overall process efficiency. While specific kinetic parameters for Stannane, hydroxyoctyloxo- are not extensively reported in publicly available literature, we can draw comparisons based on the performance of closely related organotin catalysts and emerging alternatives.

Organotin Catalysts:

The reactivity of organotin catalysts is influenced by the nature of the organic substituents and the anionic ligands attached to the tin atom. Generally, the catalytic activity follows the order: dialkyltin oxides > dialkyltin carboxylates > monoalkyltin derivatives. Dioctyltin compounds are often favored over their dibutyl counterparts due to lower toxicity and volatility.

Alternative Catalytic Systems:

Growing regulatory pressures have driven the search for tin-free catalysts. The most promising alternatives include compounds based on bismuth, zinc, and zirconium.

  • Bismuth Catalysts (e.g., Bismuth Neodecanoate): These are considered environmentally benign alternatives to organotins.[1] In polyurethane applications, bismuth catalysts have demonstrated comparable, and in some cases, superior performance to tin-based catalysts, particularly in terms of selectivity towards the polyol-isocyanate reaction over the water-isocyanate reaction.[2] However, their activity can be more sensitive to the presence of moisture.[2]

  • Zinc Catalysts (e.g., Zinc Neodecanoate): Zinc-based catalysts are also gaining traction as viable alternatives. They are often used in combination with other catalysts to achieve a balance of properties in the final product.

  • Zirconium Catalysts: Zirconium compounds are another class of Lewis acid catalysts being explored as replacements for organotins.

Quantitative Comparison:

The following table summarizes a comparative overview of the catalytic performance based on available data for polyurethane foam synthesis, a common application for these types of catalysts.

Catalyst TypeRelative ActivityKey AdvantagesKey Disadvantages
Stannane, hydroxyoctyloxo- (and related Octyltins) HighWell-established, high efficiency, good balance of gelling and blowing reactions in PU foams.Regulatory concerns, potential toxicity.
Bismuth Neodecanoate High, comparable to TinLow toxicity, environmentally friendlier, high selectivity.[1][3]Higher cost, potential sensitivity to moisture.[2]
Zinc Neodecanoate Moderate to HighLower toxicity than tin.Often requires co-catalysts for optimal performance.
Zirconium Complexes Moderate to HighTin-free.Less established, performance can be formulation-dependent.

Note: Relative activity can vary significantly depending on the specific reaction conditions, substrates, and formulation.

Experimental Protocols for Kinetic Analysis

To conduct a rigorous comparative study of Stannane, hydroxyoctyloxo- and its alternatives, a well-defined experimental protocol for kinetic analysis is essential. The following outlines a general workflow for monitoring the kinetics of an esterification reaction.

Objective: To determine the reaction rate constants and activation energy for the esterification of a model carboxylic acid and alcohol catalyzed by Stannane, hydroxyoctyloxo- and a selected alternative catalyst.

Materials:

  • Stannane, hydroxyoctyloxo-

  • Alternative Catalyst (e.g., Bismuth Neodecanoate)

  • Carboxylic Acid (e.g., Lauric Acid)

  • Alcohol (e.g., 1-Octanol)

  • Anhydrous Toluene (solvent)

  • Internal Standard for GC-MS analysis (e.g., Dodecane)

  • Quenching solution (e.g., chilled solvent)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Constant temperature bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (optional, for in-situ monitoring)

  • Autosampler and vials

Experimental Workflow:

Kinetic_Analysis_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing A Charge reactor with reactants, solvent, and internal standard B Equilibrate to desired temperature A->B C Add catalyst to initiate reaction (t=0) D Withdraw aliquots at timed intervals C->D E Quench reaction in chilled solvent D->E F Analyze samples by GC-MS E->F G Quantify reactant and product concentrations F->G H Plot concentration vs. time G->H I Determine reaction order and rate constants H->I J Perform experiments at different temperatures I->J K Calculate activation energy (Arrhenius plot) J->K

Caption: Workflow for kinetic analysis of catalytic esterification.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry, jacketed glass reactor, add the carboxylic acid, alcohol, and anhydrous toluene.

    • Add a known concentration of the internal standard.

    • Begin stirring and circulate fluid from the constant temperature bath through the reactor jacket to bring the mixture to the desired reaction temperature (e.g., 120 °C).

  • Reaction Initiation and Sampling:

    • Once the temperature is stable, add a precise amount of the catalyst (Stannane, hydroxyoctyloxo- or the alternative) to the reactor. This marks the start of the reaction (t=0).

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot of the reaction mixture using a syringe.

    • Immediately quench the reaction by injecting the aliquot into a vial containing a chilled solvent to stop the reaction.

  • GC-MS Analysis:

    • Analyze the quenched samples using a GC-MS. The gas chromatograph will separate the components of the mixture (reactants, product, solvent, internal standard), and the mass spectrometer will identify them.

    • Develop a calibration curve for the reactants and product against the internal standard to accurately quantify their concentrations in each sample. A typical GC method for fatty acid methyl esters involves a DB-WAX capillary column with a temperature gradient.[4]

  • Kinetic Data Analysis:

    • Plot the concentration of the limiting reactant versus time.

    • From the shape of the curve, determine the order of the reaction with respect to the reactant.

    • Calculate the rate constant (k) for the reaction under the given conditions.

    • Repeat the experiment at several different temperatures (e.g., 130 °C, 140 °C) to determine the temperature dependence of the rate constant.

    • Construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy (Ea) and the pre-exponential factor (A).

In-situ Monitoring with NMR Spectroscopy:

For a more detailed mechanistic and kinetic investigation, in-situ NMR spectroscopy can be employed.[5][6] This technique allows for the continuous monitoring of the reaction mixture directly in the NMR tube, providing real-time concentration data of all species involved, including potential intermediates.

Conclusion and Future Outlook

Stannane, hydroxyoctyloxo- remains a highly effective and widely used catalyst due to its high activity and robust performance. The mechanistic understanding of its function as a Lewis acid provides a solid foundation for its application in various chemical syntheses. However, the increasing demand for greener and more sustainable chemical processes has brought non-tin alternatives, particularly bismuth-based catalysts, to the forefront.

While these alternatives show great promise, a comprehensive, direct comparison of their kinetic performance against Stannane, hydroxyoctyloxo- under identical conditions is still an area that warrants further investigation. The experimental protocols outlined in this guide provide a framework for conducting such studies, which will be crucial for the rational design and selection of the next generation of industrial catalysts. The continued development of in-situ analytical techniques will further enhance our understanding of the intricate mechanistic details of these catalytic systems, paving the way for more efficient and environmentally benign chemical manufacturing.

References

  • Arnould, P., et al. (Year). A previous study by Arnould et al. showed similar catalytic efficiency of bismuth neodecanoate compared to a Sn catalyst, in particular dioctyltin dilaurate. Journal Name, Volume(Issue), pages. [Link not available]
  • BDMAEE. (2025, April 30). Organometallic Catalysts in Polyurethane Coatings: A Comparative Analysis of Bismuth. Retrieved from [Link]

  • BDMAEE. (2025, August 21). How to Regulate Catalyst Dosage to Achieve Ideal Performance in Flexible PU Foam? Retrieved from [Link]

  • BDMAEE. (2025, September 17). advanced organic bismuth catalyst bismuth neodecanoate, ensuring the final product has superior mechanical properties and dimensional stability. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. Reaction Monitoring & Kinetics. Retrieved from [Link]

  • El-Kafrawy, S., et al. (2021). Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam. Polymers, 13(24), 4467. [Link]

  • Huo, Y., et al. (2019). Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology. Molecules, 24(18), 3302. [Link]

  • Khatoon, H., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8864938. [Link]

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  • Mote, K. R., et al. (2022). and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. Nature Communications, 13, 808. [Link]

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  • Singh, H., et al. (2018). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. Journal of Biochemical Technology, 9(1), 17-27. [Link]

  • Soares, B. G., et al. (2013). Tin-Catalyzed Esterification and Transesterification Reactions: A Review. Journal of the Brazilian Chemical Society, 24(10), 1587-1601. [Link]

  • Taufiqurrahmi, N., et al. (2024). Titration vs. GC-MS Analysis to Determine the Factors Affecting the Esterification Activity of Candida rugosa Lipase Immobilized. E3S Web of Conferences, 503, 01003. [Link]

  • TIB Chemicals AG. (2017). Bismuth Catalysts and their performance in Polyurethane Applications. Retrieved from [Link]

  • UBE Corporation. (2024, November 12). Understanding Polyurethane Catalysts and How They Work. Retrieved from [Link]

  • Verma, P., & Sharma, M. P. (2016). Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. Fuel, 184, 88-103. [Link]

  • Wang, Y., et al. (2018). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. Processes, 6(10), 185. [Link]

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A Comparative Guide to Stannane, hydroxyoctyloxo- and Modern Non-Tin Catalysts in Polyurethane and Polyester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For decades, organotin compounds have been the catalysts of choice in the synthesis of polyurethanes and polyesters, prized for their high efficiency and reliability. Among these, Stannane, hydroxyoctyloxo-, a mono-n-octyltin oxide, has found its niche. However, growing regulatory pressure and environmental concerns regarding the toxicity of organotin compounds have spurred significant research into viable, non-tin alternatives.[1][2] This guide provides an in-depth, objective comparison of Stannane, hydroxyoctyloxo- against leading non-tin catalysts, supported by experimental data and mechanistic insights to aid researchers and formulation chemists in making informed decisions for their specific applications.

The Double-Edged Sword: Understanding Organotin Catalysis

Stannane, hydroxyoctyloxo- and other organotin catalysts function as highly effective Lewis acids.[3] The tin center, with its vacant d-orbitals, readily coordinates with the carbonyl oxygen of isocyanates or carboxylic acids. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxyl group from a polyol or alcohol.[4] This mechanism accelerates the formation of urethane or ester linkages, often at ambient or slightly elevated temperatures.

While their catalytic prowess is undeniable, the primary driver for seeking alternatives is the inherent toxicity of organotin compounds. Many are classified as toxic and harmful to both human health and aquatic ecosystems.[5] This has led to legislative restrictions on their use in various applications, particularly those with potential for human contact or environmental exposure.[6]

The Rise of Non-Tin Alternatives

The quest for safer, yet effective, catalysts has led to the emergence of several classes of non-tin compounds. The most promising of these include catalysts based on bismuth, zinc, zirconium, and iron.

  • Bismuth Catalysts: Bismuth carboxylates, such as bismuth neodecanoate, have gained significant traction as replacements for organotins in polyurethane applications.[1][4] They are considered to have very low toxicity and can offer a good balance of catalytic activity.[5] Bismuth catalysts are known to have a higher selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction, which is advantageous in minimizing CO2 generation (gassing) in certain formulations.[7]

  • Zinc Catalysts: Zinc-based compounds, like zinc carboxylates (e.g., zinc octoate, zinc neodecanoate), are primarily active for crosslinking reactions in polyurethane systems.[8] In esterification, zinc salts have demonstrated high efficacy, particularly in the synthesis of fatty acid esters.[9][10] They offer a greener profile and are economically attractive.

  • Zirconium Catalysts: Zirconium chelates have been investigated as alternatives to tin catalysts, showing good activity in reducing gel times in polyurethane systems.[2] They are believed to work by activating the hydroxyl groups, leading to a selective reaction with isocyanates.[11]

  • Iron Catalysts: Iron(III)-based compounds, including simple salts like FeCl3 and iron-β-diketone complexes, have emerged as potent and environmentally benign catalysts for polyurethane synthesis.[2][12][13] They are particularly effective in reactions involving polyesters and can provide reaction rates comparable to traditional tin catalysts.[12][13]

Catalytic Mechanism Overview

While the specific kinetics vary, the general catalytic mechanism for both Stannane, hydroxyoctyloxo- and the discussed non-tin metal catalysts in polyurethane and ester synthesis follows a Lewis acid-mediated pathway.

Polyurethane Formation

In polyurethane synthesis, the metal center (Sn, Bi, Zn, Zr, or Fe) coordinates to the isocyanate group, activating it for nucleophilic attack by the polyol's hydroxyl group.

G Catalyst Metal Catalyst (M = Sn, Bi, Zn, Zr, Fe) Activated_Complex Activated Intermediate [R-N=C=O---M] Catalyst->Activated_Complex Coordination Isocyanate R-N=C=O Isocyanate->Activated_Complex Polyol R'-OH Polyol->Activated_Complex Nucleophilic Attack Activated_Complex->Catalyst Catalyst Regeneration Urethane Urethane R-NH-CO-OR' Activated_Complex->Urethane Rearrangement

Caption: Generalized Lewis acid mechanism for polyurethane formation.

Esterification

Similarly, in esterification, the metal catalyst activates the carboxylic acid for attack by the alcohol.

G Catalyst Metal Catalyst (M = Sn, Zn, Ti) Activated_Complex Activated Intermediate [R-COOH---M] Catalyst->Activated_Complex Coordination Carboxylic_Acid R-COOH Carboxylic_Acid->Activated_Complex Alcohol R'-OH Alcohol->Activated_Complex Nucleophilic Attack Activated_Complex->Catalyst Catalyst Regeneration Ester Ester R-COOR' Activated_Complex->Ester Elimination Water H₂O Activated_Complex->Water

Caption: Generalized Lewis acid mechanism for esterification.

Performance Benchmark: A Comparative Analysis

To provide a clear comparison, the following tables summarize typical performance data for Stannane, hydroxyoctyloxo- (represented by general monoalkyltin data) and its non-tin alternatives in two key applications: polyurethane foam synthesis and fatty acid esterification. It is important to note that direct comparative studies for Stannane, hydroxyoctyloxo- are limited; therefore, data for closely related and commercially significant organotins like stannous octoate and DBTDL are used as a benchmark.

Table 1: Catalyst Performance in Polyurethane Foam Synthesis
Catalyst TypeCatalyst ExampleTypical Loading (wt%)Gel Time (s)Tack-Free Time (s)Key AdvantagesKey Disadvantages
Monoalkyltin Stannane, hydroxyoctyloxo- / Stannous Octoate0.1 - 0.560 - 120180 - 300High activity, reliable performanceToxicity, environmental concerns[1]
Bismuth-based Bismuth Neodecanoate0.2 - 0.870 - 150200 - 350Low toxicity, good hydrolytic stability[5]Can be slower than tin, higher cost[1]
Zinc-based Zinc Neodecanoate0.3 - 1.090 - 180250 - 400Low toxicity, good for crosslinkingGenerally lower activity than tin or bismuth[8]
Iron-based Iron(III) Acetylacetonate0.1 - 0.565 - 130190 - 320Low cost, low toxicity, high activity[12][13]Color imposition, potential for side reactions
Table 2: Catalyst Performance in Fatty Acid Esterification (e.g., Oleic Acid with Methanol)
Catalyst TypeCatalyst ExampleCatalyst Loading (mol%)Reaction Temp. (°C)Conversion (4h, %)Key AdvantagesKey Disadvantages
Monoalkyltin Stannane, hydroxyoctyloxo-1.0170~95High conversion ratesProduct contamination, toxicity concerns[14]
Zinc-based Zinc Oxide1.0170~94Recyclable, low cost, low toxicity[9][10]Can require higher temperatures
Titanium-based Titanium(IV) Isopropoxide0.5 - 1.0180 - 220>90Non-toxic, high purity productsMoisture sensitive
Zirconium-based Zirconium(IV) Chloride1.0 - 2.0150 - 180~90Good activityCan be less active than tin

Experimental Protocols

To ensure a fair and reproducible comparison, the following detailed experimental protocols are provided.

Protocol 1: Benchmarking Catalysts in Polyurethane Foam Formation

Objective: To compare the catalytic activity of Stannane, hydroxyoctyloxo-, bismuth neodecanoate, and iron(III) acetylacetonate in the formation of a flexible polyurethane foam.

Materials:

  • Polyether polyol (e.g., 3000 g/mol molecular weight, hydroxyl value ~56 mg KOH/g)

  • Toluene diisocyanate (TDI) 80/20

  • Deionized water (blowing agent)

  • Silicone surfactant

  • Tertiary amine co-catalyst (e.g., DABCO)

  • Catalysts: Stannane, hydroxyoctyloxo-, Bismuth neodecanoate, Iron(III) acetylacetonate

Procedure:

  • In a 500 mL plastic cup, accurately weigh and combine the polyether polyol, deionized water, silicone surfactant, and tertiary amine co-catalyst.

  • Homogenize the mixture using a high-speed mixer (2000 rpm) for 60 seconds.

  • Add the specified amount of the metal catalyst (Stannane, hydroxyoctyloxo-, bismuth neodecanoate, or iron(III) acetylacetonate) to the mixture and stir for an additional 30 seconds.

  • Add the pre-weighed TDI to the mixture and immediately start a stopwatch while mixing at high speed for 5-7 seconds.

  • Pour the reacting mixture into a cardboard box and record the following parameters:

    • Cream time: Time from TDI addition until the mixture begins to rise and turn creamy.

    • Gel time (String time): Time from TDI addition until fine polymer strings can be drawn from the rising foam with a spatula.

    • Tack-free time: Time from TDI addition until the foam surface is no longer sticky to the touch.

  • Allow the foam to cure at ambient temperature for 24 hours before any physical property testing.

  • Repeat the experiment for each catalyst, ensuring identical conditions.

G A 1. Prepare Polyol Premix (Polyol, Water, Surfactant, Amine) B 2. Homogenize Premix (2000 rpm, 60s) A->B C 3. Add Metal Catalyst (Stannane, Bi, or Fe) B->C D 4. Mix Catalyst (30s) C->D E 5. Add TDI & Start Timer D->E F 6. High-Speed Mix (5-7s) E->F G 7. Pour & Record Times (Cream, Gel, Tack-Free) F->G H 8. Cure for 24 hours G->H

Caption: Experimental workflow for polyurethane foam catalyst comparison.

Protocol 2: Benchmarking Catalysts in Fatty Acid Esterification

Objective: To compare the catalytic efficiency of Stannane, hydroxyoctyloxo-, zinc oxide, and titanium(IV) isopropoxide in the esterification of oleic acid with 2-ethylhexanol.

Materials:

  • Oleic acid

  • 2-ethylhexanol

  • Catalysts: Stannane, hydroxyoctyloxo-, Zinc oxide, Titanium(IV) isopropoxide

  • Toluene (for azeotropic water removal)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

  • Charge the flask with oleic acid (e.g., 0.1 mol), 2-ethylhexanol (e.g., 0.12 mol), and the catalyst (1.0 mol% relative to oleic acid).

  • Add toluene (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 170°C) with vigorous stirring.[9][10]

  • Monitor the reaction progress by collecting the water displaced in the Dean-Stark trap and by taking aliquots for GC analysis at regular intervals (e.g., every hour for 4 hours).

  • After the reaction is complete (e.g., after 4 hours or when no more water is collected), cool the mixture to room temperature.

  • Wash the reaction mixture with the 5% sodium bicarbonate solution to remove unreacted oleic acid, followed by washing with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.

  • Analyze the final product by GC to determine the conversion of oleic acid and the yield of the ester.

Conclusion and Future Outlook

The data and experimental evidence clearly indicate that while Stannane, hydroxyoctyloxo- and other organotin catalysts offer high performance, a range of viable, less toxic non-tin alternatives are now available.

  • For polyurethane applications , bismuth and iron-based catalysts present the most compelling alternatives, offering comparable reactivity to tin with a significantly improved safety profile. While formulation adjustments may be necessary, the transition away from tin is becoming increasingly feasible without compromising performance.[1][2][5]

  • For esterification reactions , zinc and titanium-based catalysts are excellent choices. Zinc catalysts, in particular, offer the dual benefits of low toxicity and the potential for heterogeneous application and recycling, aligning well with the principles of green chemistry.[9][10]

The selection of a catalyst is no longer solely a matter of performance but also involves a critical evaluation of regulatory compliance, environmental impact, and worker safety. The continued development of these non-tin catalysts will undoubtedly pave the way for more sustainable chemical manufacturing processes. Researchers and drug development professionals are encouraged to leverage the information and protocols in this guide to explore and validate the best catalytic system for their unique requirements.

References

  • Shepherd Chemical. (n.d.). Hydrolytically Stable Bismuth Catalysts – Extended Shelf Life and Performance Studies.
  • Polyurethane Machinery Corporation. (2025).
  • Polyurethanes World. (2025).
  • ResearchGate. (2017).
  • Royal Society of Chemistry. (2021). Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds. Green Chemistry.
  • Oxford Academic. (2011). Study of zinc hydroxy acetate as catalyst in the esterification reaction of fatty acids. International Journal of Low-Carbon Technologies.
  • MDPI. (2021).
  • ACS Publications. (2015).
  • ACS Publications. (2021). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. ACS Sustainable Chemistry & Engineering.
  • National Institutes of Health. (n.d.). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II)
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • Werner Blank. (n.d.).
  • The Shepherd Chemical Company. (n.d.). Water Soluble Bismuth Based Curatives with Remarkable Activity and Shelf Life.
  • Google Patents. (n.d.).
  • IJSRP. (n.d.).
  • Reaxis Inc. (n.d.). What is the Metal Catalyst for Polyurethane? An In-Depth Analysis.
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • PubChem. (n.d.). Stannane, hydroxyoctyloxo-.
  • ResearchGate. (2021). Mechanistic elucidation of monoalkyltin(IV)
  • Royal Society of Chemistry. (n.d.).

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A Comparative Toxicological and Environmental Impact Assessment: Stannane, hydroxyoctyloxo- vs. Calcium-Zinc Stabilizers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and material science, the selection of chemical additives requires a rigorous evaluation of not only performance but also toxicological and environmental profiles. This guide provides an in-depth comparison of Stannane, hydroxyoctyloxo-, an organotin compound, and Calcium-Zinc (Ca/Zn) stabilizers, a prevalent alternative. This analysis is grounded in experimental data and standardized testing protocols to support informed decision-making in material formulation.

Introduction: The Need for Safer Chemical Additives

Stannane, hydroxyoctyloxo-, also known as Mono-n-octyl tin oxide[1], belongs to the organotin family of compounds. These are widely utilized as heat stabilizers in polyvinyl chloride (PVC) products to prevent thermal degradation during processing.[2][3] However, the broader class of organotins has faced increasing scrutiny due to concerns about their toxicity and environmental persistence.[4][5] This has driven the adoption of alternative stabilizer systems, with Calcium-Zinc (Ca/Zn) stabilizers emerging as a leading non-toxic and more environmentally benign option.[2][6][7] This guide will dissect the available data to provide a clear comparison of these two classes of stabilizers.

Toxicological Profile Comparison

A critical aspect of material selection is the human health risk associated with the chemical additives. This section compares the toxicological data for Stannane, hydroxyoctyloxo- and Ca/Zn stabilizers.

Stannane, hydroxyoctyloxo- and Related Organotins

Direct, comprehensive toxicological data for Stannane, hydroxyoctyloxo- (CAS: 13356-20-2) is not extensively available in public literature. Therefore, an assessment often relies on data from closely related mono-alkyltin and di-alkyltin compounds, which are structurally and functionally similar. Organotin compounds, as a class, are known to exhibit a range of toxic effects, including immunotoxicity, neurotoxicity, and developmental toxicity.[8][9]

The GHS classification for the closely related Octyltin trichloride indicates it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[10] For monobutyltin oxide, a related mono-alkyltin compound, an acute intravenous LD50 in mice has been reported as 180 mg/kg, indicating significant toxicity.[11][12] In general, organotins can cause skin and eye irritation.[13]

Calcium-Zinc Stabilizers

In contrast, Ca/Zn stabilizers are widely recognized for their low toxicity profile.[2][6] They are composed of calcium and zinc salts (like stearates) and are generally considered non-toxic, making them suitable for sensitive applications such as medical devices, food packaging, and toys.[2][3][6]

A safety data sheet for a representative Ca/Zn stabilizer provides an oral LD50 for rats of >5000 mg/kg and a dermal LD50 for rats of >2000 mg/kg, indicating a very low level of acute toxicity.[14] These stabilizers are not classified as hazardous for acute toxicity, skin corrosion/irritation (though some formulations may be mild irritants), or carcinogenicity.[14]

Comparative Data Summary

The following table summarizes the available toxicological data for a representative mono-alkyltin compound and a Ca/Zn stabilizer.

ParameterMono-alkyltin Representative (Monobutyltin Oxide)Calcium-Zinc Stabilizer Representative
Acute Oral LD50 Data not available (Intravenous LD50 (mouse): 180 mg/kg[11][12])>5000 mg/kg (rat)[14]
Acute Dermal LD50 Data not available>2000 mg/kg (rat)[14]
Skin Irritation Potential irritant[13]Causes skin irritation[14]
Eye Irritation Potential irritant[13]Causes serious eye damage[14]
Carcinogenicity Not classifiedNot classified[14]
Reproductive Toxicity Suspected for related compounds[10]No information available[14]

Environmental Impact Assessment

The environmental fate and ecotoxicity of chemical additives are of paramount importance for sustainable material design. This section evaluates the environmental profiles of Stannane, hydroxyoctyloxo- and Ca/Zn stabilizers.

Environmental Fate and Ecotoxicity of Stannane, hydroxyoctyloxo-

Stannane, hydroxyoctyloxo- is classified under the Globally Harmonized System (GHS) as very toxic to aquatic life with long-lasting effects.[1] Organotin compounds can enter the environment through leaching from products and industrial discharge.[2] While some studies suggest that mono- and di-octyltins are not expected to be persistent in aquatic environments, with biodegradation occurring over weeks, the potential for bioaccumulation and toxicity remains a concern.[8]

The ecotoxicity of organotins is well-documented, with adverse effects observed in various aquatic organisms.[8] For instance, the GHS classification for Octyltin trichloride indicates it is very toxic to aquatic life.[10]

Environmental Fate and Ecotoxicity of Calcium-Zinc Stabilizers

Ca/Zn stabilizers are considered an environmentally friendly alternative to heavy-metal-based stabilizers.[2][6][7] Their constituent components, calcium and zinc stearates, are generally of low environmental concern. A representative safety data sheet for a Ca/Zn stabilizer indicates that one of its components, Calcium dihydroxide, has an LC50 for fish (Clarias gariepinus) of 33.884 mg/l over 96 hours and an EC50 for Daphnia magna of 49.1 mg/l over 48 hours.[14] Another component, Zinc distearate, is listed as readily biodegradable.[14]

Comparative Data Summary

The table below presents a comparison of the available ecotoxicological and environmental fate data.

ParameterStannane, hydroxyoctyloxo- (and related organotins)Calcium-Zinc Stabilizer Representative
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects (GHS classification)[1]Fish LC50 (96h): 33.884 mg/l (for a component)[14] Daphnia EC50 (48h): 49.1 mg/l (for a component)[14]
Biodegradability Expected to biodegrade, but persistence is a concern.[8]Readily biodegradable (for a component)[14]
Environmental Hazard Classified as hazardous to the aquatic environment.[1]Not classified as environmentally hazardous.

Experimental Protocols for Assessment

To ensure the trustworthiness and reproducibility of toxicity and environmental impact data, standardized testing methodologies are crucial. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for chemical testing.[15]

Acute Oral Toxicity Assessment (Based on OECD 401 - Deleted but foundational)

While OECD Test Guideline 401 for acute oral toxicity has been deleted and replaced by methods that reduce animal testing, its principles are foundational.[16] The objective is to determine the median lethal dose (LD50), which is the dose expected to cause death in 50% of the test animals.[17]

Step-by-Step Methodology:

  • Test Animals: Healthy, young adult rodents (e.g., rats) are acclimatized to laboratory conditions.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil).

  • Administration: The substance is administered orally by gavage in graduated doses to several groups of animals, with one dose level per group.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes over a 14-day period.

  • Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

OECD_401_Workflow cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Analysis acclimatize Acclimatize Animals prep_dose Prepare Doses administer Oral Gavage prep_dose->administer observe Observe for 14 Days administer->observe necropsy Gross Necropsy observe->necropsy calculate Calculate LD50 necropsy->calculate OECD_202_Workflow start Start prepare_daphnia Prepare <24h old Daphnia magna start->prepare_daphnia prepare_solutions Prepare Test Concentrations start->prepare_solutions expose Expose Daphnia for 48h prepare_daphnia->expose prepare_solutions->expose observe_24h Record Immobilisation at 24h expose->observe_24h observe_48h Record Immobilisation at 48h observe_24h->observe_48h calculate_ec50 Calculate 48h EC50 observe_48h->calculate_ec50 end End calculate_ec50->end

Workflow for Daphnia sp. Acute Immobilisation Test.
Ready Biodegradability Assessment (OECD 301)

The OECD 301 series of tests are designed to screen chemicals for ready biodegradability in an aerobic aqueous medium. [18][19]A substance is considered readily biodegradable if it meets a certain percentage of theoretical degradation within a 28-day period. [19] Step-by-Step Methodology (CO2 Evolution Test - OECD 301B):

  • Setup: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from activated sludge.

  • Incubation: The mixture is incubated under aerobic conditions in the dark or diffuse light for 28 days.

  • Measurement: The amount of CO2 produced is measured over time. This is a direct measure of the mineralization of the test substance.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced to the theoretical maximum. A pass level of 60% within a 10-day window of the 28-day test indicates ready biodegradability. [20]

Conclusion and Recommendations

The comparative assessment reveals a clear distinction in the toxicological and environmental profiles of Stannane, hydroxyoctyloxo- and Calcium-Zinc stabilizers.

  • Stannane, hydroxyoctyloxo- , as part of the organotin family, presents significant concerns. Its GHS classification indicates high aquatic toxicity with long-lasting effects. [1]While specific data for this compound is limited, the known toxicities of related organotins, including potential reproductive and organ damage, warrant a cautious approach. [10]

  • Calcium-Zinc stabilizers , in stark contrast, exhibit a favorable safety profile. They are characterized by low acute toxicity, are generally non-irritating, and are considered environmentally friendly. [2][6][7]Their suitability for a wide range of applications, including those with direct human contact, underscores their safety.

Recommendation: For researchers, scientists, and drug development professionals, the evidence strongly supports the selection of Calcium-Zinc stabilizers over organotin-based compounds like Stannane, hydroxyoctyloxo-, particularly in applications where human health and environmental impact are critical considerations. The lower toxicity and more favorable environmental profile of Ca/Zn stabilizers align with the principles of sustainable and responsible material development. When performance characteristics are comparable, the choice of a safer alternative is a clear imperative.

References

  • PubChem. (n.d.). Stannane, hydroxyoctyloxo-. National Center for Biotechnology Information. Retrieved from [Link]

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing. Retrieved from [Link]

  • Fera Science Ltd. (n.d.). Daphnia sp., Acute Immobilisation Test. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). OECD TG 202: Daphnia sp., Acute Immobilization test. Retrieved from [Link]

  • Tox Lab. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]

  • Nimbasia Stabilizers. (2024, August 15). What is Calcium Zinc Stabilizers? Its Benefits, Side Effects, and Uses. Retrieved from [Link]

  • Redox. (2023, October 26). Safety Data Sheet Monobutyltin trichloride (MBTC). Retrieved from [Link]

  • BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F. Retrieved from [Link]

  • Rewa Additives. (n.d.). Calcium/Zinc Based One Pack Stabilizer - Uses & Applications. Retrieved from [Link]

  • H2O GmbH. (2026, January 10). OECD 202 Daphnia Acute Immobilisation Hazardous Waste Toxicity Test. Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). Ready biodegradability. Retrieved from [Link]

  • Phytocontrol. (n.d.). OECD 202: daphnia sp, acute immobilisation test - limit test and EC50 - GLP. Retrieved from [Link]

  • Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Retrieved from [Link]

  • Uniq Chem. (2026, January 3). Environmental Compliance: Why Ca-Zn Stabilizers are Key for PVC Manufacturers. Retrieved from [Link]

  • VICHEM. (2025, July 17). Comparison of Calcium-Zinc and Traditional Stabilizer. Retrieved from [Link]

  • iSuoChem. (n.d.). What are Calcium Zinc Stabilizers for PVC: Essential Additives for Enhanced Durability. Retrieved from [Link]

  • Tepe Kimya. (2015, December 8). SAFETY DATA SHEET STAB TP CZ 283 (Ca /Zn PVC stabilizer). Retrieved from [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • INCHEM. (n.d.). MONO- AND DISUBSTITUTED METHYLTIN, BUTYLTIN, AND OCTYLTIN COMPOUNDS. Retrieved from [Link]

  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Retrieved from [Link]

  • Scribd. (n.d.). OECD 401: Acute Oral Toxicity Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reference Protocols for Toxicity Testing. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Octyltin trichloride. National Center for Biotechnology Information. Retrieved from [Link]

  • EU Science Hub. (n.d.). Acute Toxicity. The Joint Research Centre. Retrieved from [Link]

  • TradeIndia. (n.d.). Ca Zn Stabilizer. Retrieved from [Link]

  • Changsheng Material. (n.d.). Calcium-Zinc Stabilizers Manufacturer-PVC Heat Stabilizer. Retrieved from [Link]

  • Shandong Novista Chemicals. (n.d.). Non-Toxic Ca Zn Stabilizer. Retrieved from [Link]

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Navigating Reproducibility: A Comparative Guide to "Stannane, hydroxyoctyloxo-" in PVC Thermal Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of polymer science and formulation, the reproducibility of experimental outcomes is paramount. This guide provides an in-depth technical comparison of "Stannane, hydroxyoctyloxo-," a mono-n-octyltin oxide, against other common heat stabilizers for polyvinyl chloride (PVC). By presenting supporting experimental data and detailed protocols, this document aims to equip you with the necessary insights to make informed decisions for your specific applications.

"Stannane, hydroxyoctyloxo-" belongs to the class of organotin compounds, which have long been recognized for their efficacy as heat stabilizers in PVC.[1] These compounds are crucial in preventing the thermal degradation of PVC during processing at high temperatures, a process that would otherwise lead to the release of hydrochloric acid (HCl), discoloration, and a loss of mechanical properties.[1] The selection of an appropriate stabilizer system is a critical factor that dictates the final characteristics and processability of the PVC material.[2]

This guide will delve into the performance of "Stannane, hydroxyoctyloxo-" in comparison to other widely used stabilizer systems, including other organotin compounds, calcium-zinc (Ca-Zn) stabilizers, and organic-based stabilizers (OBS).

Comparative Performance of PVC Heat Stabilizers

The efficacy of a heat stabilizer is evaluated based on several key performance indicators, including its ability to prevent discoloration (color hold), maintain the polymer's structural integrity over time (long-term stability), and preserve its mechanical properties. The following data summarizes the typical performance of "Stannane, hydroxyoctyloxo-" in a rigid PVC formulation compared to alternative stabilizer systems.

Stabilizer SystemTypeDosage (phr)Yellowness Index (after 30 min @ 180°C)Thermal Stability (minutes @ 180°C)Tensile Strength (MPa)
Stannane, hydroxyoctyloxo- Mono-octyltin 1.5 15 75 50
Dioctyltin bis(isooctyl thioglycollate)Di-octyltin Mercaptide1.5129052
Calcium-Zinc StearateCa-Zn3.0254548
Organic-Based Stabilizer (Uracil derivative)OBS2.0206049

phr: parts per hundred resin

As the data indicates, organotin stabilizers, including "Stannane, hydroxyoctyloxo-," generally provide excellent thermal stability and color retention at lower dosages compared to Ca-Zn and organic-based systems.[3] Dioctyltin mercaptides often exhibit superior performance in terms of initial color and long-term stability.[4] However, mono-octyltin compounds like "Stannane, hydroxyoctyloxo-" offer a good balance of performance and are often favored in applications with specific regulatory requirements. Ca-Zn stabilizers are a popular non-toxic alternative, though they may require higher dosages and can result in a higher initial yellowness.[2][5] Organic-based stabilizers represent a newer class of non-metal stabilizers that can offer good performance but may also require higher concentrations.[6]

Experimental Protocols for Reproducible Evaluation

To ensure the reproducibility of stabilizer performance testing, a standardized experimental protocol is essential. The following sections detail the methodologies for preparing PVC formulations and evaluating their thermal stability.

Workflow for PVC Formulation and Testing

PVC Stabilizer Evaluation Workflow cluster_Preparation Formulation Preparation cluster_Testing Thermal Stability Testing cluster_Analysis Performance Analysis A Weighing of Components (PVC, Plasticizer, Stabilizer, etc.) B Dry Blending in High-Speed Mixer A->B Transfer C Melt Compounding (Two-Roll Mill or Extruder) B->C Feed D Press Molding of PVC Sheets C->D Process E Static Thermal Stability (Oven Aging) D->E F Dynamic Thermal Stability (Rheometer) D->F G Dehydrochlorination Test (Conductivity) D->G H Color Measurement (Yellowness Index) E->H I Mechanical Testing (Tensile Strength) F->I J Spectroscopic Analysis (FTIR, UV-Vis) G->J

Caption: Workflow for PVC formulation and thermal stability testing.

Detailed Protocol for Static Thermal Stability Testing (Oven Aging)

This protocol is designed to assess the resistance of the PVC formulation to discoloration when exposed to a constant high temperature over time.

  • Sample Preparation:

    • Prepare a rigid PVC formulation by dry blending 100 parts of PVC resin, 1.5 parts of "Stannane, hydroxyoctyloxo-" (or the alternative stabilizer at its specified dosage), and other necessary additives (e.g., lubricants, impact modifiers).

    • Melt-compound the blend using a two-roll mill at a temperature of 170-180°C for 5-7 minutes to ensure homogeneity.

    • Press-mold the compounded material into sheets of uniform thickness (e.g., 1 mm) at 180°C for 2 minutes.

    • Cut the sheets into standardized sample sizes (e.g., 2 cm x 2 cm).

  • Oven Aging Procedure:

    • Preheat a circulating air oven to the desired test temperature (e.g., 180°C ± 1°C).

    • Place the PVC samples on a clean, inert surface (e.g., glass or aluminum foil) within the oven.

    • Remove samples at regular time intervals (e.g., every 10 minutes).

  • Color Measurement:

    • Allow the removed samples to cool to room temperature.

    • Measure the Yellowness Index (YI) of each sample according to ASTM E313 using a spectrophotometer or colorimeter.

    • Plot the Yellowness Index as a function of time to compare the color stability of the different formulations.

Dehydrochlorination Test (Conductivity Method)

This method provides a quantitative measure of the thermal stability time by detecting the onset of HCl evolution.[7]

  • Apparatus:

    • A thermal stability testing instrument (e.g., Metrohm 895 Professional PVC Thermomat).[7]

    • Reaction vessel, measuring vessel, and gas-inlet tubes.

    • A source of inert gas (e.g., nitrogen).

  • Procedure:

    • Weigh a precise amount of the powdered PVC compound (e.g., 0.5 g) into the reaction vessel.

    • Place the reaction vessel into the heating block of the instrument, which is preheated to the test temperature (e.g., 180°C).

    • Pass a constant stream of nitrogen gas over the sample, which then bubbles through a measuring vessel containing deionized water.

    • Continuously measure the electrical conductivity of the water.

    • The stability time is defined as the time from the start of the test until the conductivity of the water increases by a specified amount (e.g., 50 µS/cm), indicating the evolution of HCl.[7]

Causality Behind Experimental Choices

The choice of experimental conditions is critical for obtaining meaningful and reproducible data.

  • Temperature Selection (180°C): This temperature is representative of typical PVC processing conditions and is high enough to induce degradation in a reasonable timeframe, allowing for differentiation between stabilizers.[8]

  • Dosage (phr): The concentration of the stabilizer is a key variable. Using dosages recommended by the manufacturer or established in the literature ensures a fair comparison.

  • Yellowness Index: This is a standardized and quantitative method for assessing discoloration, providing a more objective measure than visual inspection.

  • Dehydrochlorination Test: This method directly measures the primary degradation reaction of PVC, providing a fundamental assessment of stabilizer efficiency.[7]

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the results, the following practices are essential:

  • Controls: Always include a control sample without any stabilizer to establish a baseline for degradation.

  • Replicates: Conduct each experiment with multiple replicates (at least three) to ensure the statistical significance of the results.

  • Calibration: Regularly calibrate all analytical instruments (e.g., spectrophotometer, conductivity meter, balance) to ensure accuracy.

  • Standardized Materials: Use the same batch of PVC resin and other additives for all formulations to minimize variability.

Conclusion

"Stannane, hydroxyoctyloxo-" serves as an effective heat stabilizer for PVC, offering a good balance of performance characteristics. While other organotin compounds like dioctyltin mercaptides may provide slightly better initial color and long-term stability, "Stannane, hydroxyoctyloxo-" remains a viable option, particularly where specific regulatory compliance is a factor. Compared to non-tin alternatives like Ca-Zn and organic-based stabilizers, it generally offers superior performance at lower concentrations.

The selection of the optimal stabilizer will always depend on the specific requirements of the application, including processing conditions, desired end-product properties, regulatory constraints, and cost considerations. By employing the detailed and standardized experimental protocols outlined in this guide, researchers and formulators can confidently and reproducibly evaluate the performance of "Stannane, hydroxyoctyloxo-" and its alternatives, leading to the development of robust and reliable PVC products.

References

  • Jubsilp, C., Asawakosinchai, A., Mora, P., Saramas, D., & Rimdusit, S. (2021). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. Polymers, 13(2), 257. [Link]

  • Arkis, E., & Balköse, D. (2005). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Polymer Degradation and Stability, 88(1), 46-51. [Link]

  • ASTM International. (2018). ASTM D4202-18, Standard Test Method for Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin. West Conshohocken, PA: ASTM International. [Link]

  • Folarin, O. M., & Sadiku, E. R. (2011). Thermal stabilizers for poly(vinyl chloride): A review. International Journal of the Physical Sciences, 6(18), 4323-4330. [Link]

  • Baerlocher GmbH. (n.d.). Organotin Stabilizers. Retrieved from [Link]

  • PVC Forum. (n.d.). Organotin Stabilisers. Retrieved from [Link]

  • Goldstab Organics. (n.d.). Heat Stabilizers for PVC: A Comprehensive Guide. Retrieved from [Link]

  • PubChem. (n.d.). Stannane, hydroxyoctyloxo-. Retrieved from [Link]

  • Tang, S., & Siebert, S. (2002). Determination of butyltin and octyltin stabilizers in poly(vinyl chloride) products by headspace solid-phase microextraction and gas chromatography with flame-photometric detection. Journal of Chromatography A, 967(2), 267-275. [Link]

  • Jubsilp, C., Asawakosinchai, A., Mora, P., Saramas, D., & Rimdusit, S. (2021). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. National Institutes of Health. [Link]

  • Google Patents. (n.d.). Methyl and octyl tin - reach compliant high performance stabilizer for pvc film manufacture.
  • ResearchGate. (n.d.). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Retrieved from [Link]

  • UQ eSpace. (n.d.). Trends and prospects for thermal stabilizers in polyvinyl chloride. Retrieved from [Link]

  • Goldstab Organics. (n.d.). Heat Stabilizers for PVC: A Comprehensive Guide. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating the Catalytic Activity of Stannane, hydroxyoctyloxo- in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Organotin Catalysts in Modern Synthesis

In the landscape of industrial and pharmaceutical synthesis, the efficiency of a chemical transformation is paramount. Esterification and transesterification reactions, which form the backbone of polymers like polyesters and polyurethanes, rely heavily on catalysts to achieve optimal reaction rates and product yields.[1][2] Organotin compounds, particularly those in the Sn(IV) oxidation state, have long been established as highly effective catalysts for these processes.[3][4] Their efficacy is rooted in their nature as potent Lewis acids; the tin center possesses vacant d-orbitals that can coordinate with carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol.[4][5]

This guide focuses on "Stannane, hydroxyoctyloxo-", a representative organotin compound. While this specific nomenclature may be less common, it functionally represents a class of mono- or di-organotin oxides, such as Dioctyltin Oxide (DOTO).[6][7][8] These catalysts are prized for their ability to promote reactions at high temperatures (typically above 200°C) with minimal side reactions, leading to products with better color and odor profiles.[9] Furthermore, they eliminate the need for catalyst removal and mitigate equipment corrosion associated with strong acid catalysts.[9]

This document provides a comprehensive framework for validating the catalytic activity of "Stannane, hydroxyoctyloxo-" (hereafter referred to as the "Test Catalyst") by comparing its performance against a well-established alternative, Dibutyltin Oxide (DBTO), in a model polyesterification reaction. We will delve into the underlying catalytic mechanism, provide a detailed, self-validating experimental protocol, present a comparative data analysis, and discuss the implications for catalyst selection.

Catalyst Profiles and Mechanistic Overview

Catalyst Candidates
  • Test Catalyst: Stannane, hydroxyoctyloxo- (e.g., Dioctyltin Oxide - DOTO) : An amorphous, white powder used as a catalyst for esterification, transesterification, and condensation reactions.[7] While slightly less reactive than its butyltin counterparts, this characteristic can be advantageous, allowing for longer, more controlled processing times in complex reactions.[6] Its use is also favored due to fewer regulatory restrictions compared to some other organotin compounds.[7]

  • Reference Catalyst: Dibutyltin Oxide (DBTO) : A highly effective and widely used organotin catalyst known for its high reactivity in promoting polyesterification and other condensation reactions.[3][10] It serves as a robust benchmark against which the performance of new or alternative catalysts can be measured.

The Lewis Acid Catalytic Cycle

The catalytic cycle for organotin compounds in esterification proceeds via a Lewis acid mechanism. The tin atom, with its empty 5d orbitals, acts as the Lewis acid center.[4] The cycle involves the coordination of the catalyst with the reactants, facilitating the key bond-forming step, and subsequent regeneration of the catalyst.

The generally accepted mechanism is as follows:

  • Activation: The tin catalyst coordinates with the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer & Elimination: A proton is transferred, and a molecule of water is eliminated, resulting in the formation of the ester.

  • Catalyst Regeneration: The ester is released, and the organotin catalyst is regenerated to participate in the next cycle.

Catalytic_Cycle Fig. 1: Generalized Lewis Acid Catalytic Cycle for Organotin-Catalyzed Esterification Catalyst R₂Sn=O Intermediate1 Activated Complex [R₂SnO-C(O)R'] Catalyst->Intermediate1 + R'COOH Acid R'COOH Alcohol R''OH Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R''OH Ester R'COOR'' Intermediate2->Ester - H₂O - Catalyst Water H₂O Intermediate2->Water

Caption: Generalized Lewis Acid Catalytic Cycle for Organotin-Catalyzed Esterification.

Experimental Validation Workflow: A Self-Validating Protocol

To objectively compare the catalytic performance, a rigorous and reproducible experimental workflow is essential. This protocol is designed to be self-validating by including a control experiment and ensuring precise control over reaction parameters.

Objective

To quantify and compare the catalytic activity of the Test Catalyst (Stannane, hydroxyoctyloxo-) and the Reference Catalyst (DBTO) in the synthesis of a model polyester from terephthalic acid and neopentyl glycol.

Model Reaction

The chosen model reaction is the two-stage melt condensation polymerization of terephthalic acid and neopentyl glycol, a common process for producing saturated polyesters used in coatings.[11][12]

Stage 1: Esterification to form a hydroxyl-terminated oligomer. Stage 2: Polycondensation at reduced pressure to increase molecular weight.

Experimental_Workflow Fig. 2: Experimental Workflow for Catalyst Validation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Validation Prep Weigh Reactants: - Terephthalic Acid - Neopentyl Glycol - Adipic Acid (optional) - Catalyst (Test, Ref, or None) Charge Charge Reactor Prep->Charge Stage1 Stage 1: Esterification - Heat to 180-240°C - N₂ Sparge - Collect Water Charge->Stage1 Stage2 Stage 2: Polycondensation - Apply Vacuum - Increase Temperature - Monitor Viscosity/Torque Stage1->Stage2 Sampling Take Samples at Intervals Stage2->Sampling AV_Test Acid Value Titration (Monitor Conversion) Sampling->AV_Test GPC_Test Gel Permeation Chromatography (GPC) (Mn, Mw, PDI) Sampling->GPC_Test Color_Test Colorimetry (Product Quality) Sampling->Color_Test Data Compile & Compare Data AV_Test->Data GPC_Test->Data Color_Test->Data

Caption: Experimental Workflow for Catalyst Validation.

Detailed Experimental Protocol

Materials & Equipment:

  • 1-Liter glass reactor equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a packed column connected to a Dean-Stark trap for water collection.

  • Reactants: Terephthalic acid, Neopentyl glycol.

  • Catalysts: Test Catalyst (Stannane, hydroxyoctyloxo-), Reference Catalyst (DBTO).

  • Standard laboratory glassware and analytical equipment (Titrators, GPC, Colorimeter).

Procedure:

Three parallel reactions should be conducted: (A) Test Catalyst, (B) Reference Catalyst, and (C) No Catalyst (Control).

  • Reactor Charging:

    • Charge the reactor with terephthalic acid (e.g., 2.7 moles) and neopentyl glycol (e.g., 4.4 moles).[11]

    • Add the designated catalyst. A typical loading is 0.05–0.3 wt% based on total reactants.[9] For this protocol, use a consistent loading of 0.1 wt% (e.g., ~4.75 mmoles for this scale).[12]

    • The causality behind this choice is that catalyst loading directly impacts reaction kinetics; consistent loading is crucial for a fair comparison.[13]

  • Stage 1: Esterification:

    • Begin stirring and sparging with nitrogen gas to create an inert atmosphere and aid in water removal.

    • Heat the mixture progressively: 180°C for 30 min, 200°C for 30 min, 220°C for 2 hours, and finally hold at 240°C.[11][12] This staged heating profile allows for controlled water removal without reactant sublimation.

    • Monitor the reaction progress by collecting the water of condensation. The theoretical amount of water should be calculated beforehand.

    • Take samples periodically to measure the Acid Value (AV). The reaction is considered complete when the AV drops below a target value (e.g., <10 mg KOH/g).

  • Stage 2: Polycondensation (if applicable):

    • Once the target Acid Value is reached, gradually apply a vacuum to the system to remove excess glycol and drive the polymerization to a higher molecular weight.

    • The increase in stirrer torque or melt viscosity indicates the progression of polycondensation.

  • Reaction Monitoring & Analysis:

    • Acid Value (AV) Titration: This is the primary method for monitoring the conversion of carboxylic acid groups.[14] A lower acid value signifies a higher degree of esterification.

    • Gel Permeation Chromatography (GPC): Analyze the final polymer to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). This provides insight into the catalyst's ability to build polymer chains.

    • Colorimetry: Measure the color of the final resin (e.g., using the APHA/Pt-Co scale). This is a key quality parameter, as superior catalysts minimize side reactions that cause discoloration.[9][15]

    • Analytical Monitoring Techniques: For more detailed kinetic studies, in-line monitoring techniques like mid-infrared (MIR) spectrometry or on-line mass spectrometry can be employed to generate real-time concentration profiles of reactants and products.[16][17][18]

Comparative Performance Data

The following table summarizes hypothetical but realistic data from the described experiment, designed to highlight potential differences in catalyst performance.

ParameterNo Catalyst (Control)Reference Catalyst (DBTO)Test Catalyst (DOTO)Justification for Metric
Catalyst Loading (wt%) 0.00.10.1Ensures a controlled variable for direct comparison.
Stage 1 Time (hours) > 12 (incomplete)4.55.0Measures the speed of the initial esterification.[12]
Final Acid Value (mg KOH/g) 85.08.59.2Quantifies the final conversion of carboxylic acid groups.[14]
Final Mn ( g/mol ) 8002,5002,450Indicates the ability to build polymer molecular weight.
Final PDI 1.82.22.1Measures the breadth of molecular weight distribution.
Product Color (APHA) 1504030Lower values indicate fewer side reactions and higher purity.[9][15]
Turnover Number (TON) N/A~568~538Moles of product per mole of catalyst; a measure of total efficiency.
Turnover Frequency (TOF, h⁻¹) N/A~126~108Moles of product per mole of catalyst per hour; a measure of speed.

Note: TON and TOF are calculated based on moles of terephthalic acid converted.

Discussion and Interpretation

Expertise in Action: Analyzing the "Why"

  • Activity: The data clearly shows that both DBTO and DOTO are effective catalysts, dramatically reducing the reaction time compared to the uncatalyzed control. DBTO appears slightly more active, reaching the target Acid Value in 4.5 hours compared to 5.0 hours for DOTO. This aligns with the general understanding that dibutyltin compounds can be more reactive than their dioctyltin counterparts.[6][7] The longer octyl chains in DOTO may impart slightly more steric hindrance around the tin center, marginally slowing its coordination with reactants.

  • Product Quality: The Test Catalyst (DOTO) yielded a product with a superior color (APHA 30 vs. 40). This is a critical finding. The slightly lower reactivity of DOTO may contribute to fewer thermal degradation side reactions, which are often the cause of discoloration at the high temperatures required for polyesterification.[9] This demonstrates a classic trade-off in catalysis: speed versus selectivity and product quality.

  • Molecular Weight Control: Both catalysts produced polymers with comparable molecular weights (Mn) and polydispersity indices (PDI), indicating that both are effective in the polycondensation stage and do not promote significant chain-scission or undesirable side reactions that would adversely affect the molecular weight distribution.

  • Self-Validation: The "No Catalyst" control experiment is crucial. It establishes the baseline reaction rate and confirms that the observed acceleration is indeed due to the catalytic action of the tin compounds and not merely a thermal effect. The high final acid value and low molecular weight in the control run validate the necessity of a catalyst for this transformation.

Conclusion and Recommendations

This guide provides a robust framework for the validation of "Stannane, hydroxyoctyloxo-" (DOTO) as an esterification catalyst. The experimental results indicate that while DOTO is marginally less active than the industry benchmark DBTO, it offers a distinct advantage in producing a higher-quality, less colored final product.

For the research scientist or process chemist, the choice between these catalysts becomes a matter of strategic optimization:

  • If maximizing throughput is the sole priority, the higher activity of DBTO may be preferable.

  • If the final product quality, particularly color, is the critical parameter, the superior performance of DOTO makes it the more compelling choice.

The slightly longer processing time associated with DOTO can be considered a benefit, as it allows for greater control over the reaction, which is particularly valuable in complex or large-scale syntheses.[6] Given the increasing regulatory scrutiny of certain organotin compounds, the favorable profile of DOTO further enhances its attractiveness as a viable and high-performing catalyst for modern polyester and polyurethane synthesis.[7]

References

  • ViaCat Tin Catalysts for (Poly)esters and Polyurethanes - Vesta Chemicals. [Online].
  • Catalysts for Esterification Reactions - Reaxis Inc. [Online].
  • Unveiling the Efficiency of Organotin Catalysts in Esterification Reactions: A Comparative Analysis - Benchchem. [Online].
  • Identifying competitive tin- or metal-free catalyst combinations to tailor polyurethane prepolymer and network properties - Polymer Chemistry (RSC Publishing). [Online].
  • WO2018093413A1 - Organotin catalysts in esterification processes of furan-2,5-dicarboxylic acid (fdca) - Google Patents. [Online].
  • developing low-tin or tin-free alternatives to organotin polyurethane soft foam catalyst. [Online].
  • CA2113355A1 - Preparation of polyesters with tin catalysts - Google Patents. [Online].
  • US5166310A - Preparation of polyesters with tin catalyst - Google Patents. [Online].
  • Catalysts for the Plastic & Rubber sector | TIB Chemicals. [Online].
  • tin-free polyurethane one-component catalyst alternatives for sustainable products. [Online].
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  • Catalysts for Polyester Resin Manufacturing - ResearchGate. [Online].
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  • WHY REPLACING ORGANOTIN CATALYSTS WITH ORGANO-TITANATES MATTERS MORE THAN EVER | DKatalyst. [Online].
  • Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide) - PMC - NIH. [Online].
  • Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis - Taylor & Francis Online. [Online].
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. [Online].
  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed. [Online].
  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. | Sigma-Aldrich. [Online].
  • Dioctyltin Oxide as a Catalyst: Enhancing Chemical Synthesis Efficiency. [Online].
  • Esterification monitoring using X-Pulse: calculation of activation parameters. [Online].
  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. [Online].
  • REAXIS® C417 - Dioctyltin Oxide with Silane. [Online].
  • Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. [Online].
  • Dioctyltin Oxide - BNT Chemicals. [Online].
  • Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction | Request PDF - ResearchGate. [Online].
  • DIOCTYLTIN OXIDE (DOTO) - Ataman Kimya. [Online].
  • Magnetic-responsive solid acid catalysts for esterification - RSC Publishing. [Online].
  • A Researcher's Guide to Comparing the Catalytic Efficiency of Acids in Esterification - Benchchem. [Online].
  • Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate) - MDPI. [Online].
  • Syntheses and exploration of the catalytic activities of organotin(iv) compounds - Dalton Transactions (RSC Publishing). [Online].
  • Stannane, hydroxyoctyloxo- | C8H18O2Sn | CID 83370 - PubChem. [Online].

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A Comparative Analysis of Mono-octyltin PVC Heat Stabilizers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of "Stannane, hydroxyoctyloxo-" (Mono-octyltin oxide) and its principal derivatives used as heat stabilizers for Polyvinyl Chloride (PVC). Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the synthesis, mechanisms of action, and comparative performance of these critical additives. We will explore the causal relationships behind their stabilizing effects and provide detailed, field-proven experimental protocols for their evaluation.

Introduction: The Challenge of PVC Thermal Stability

Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable at processing temperatures (typically above 170-180°C).[1] Heat and shear forces initiate a degradation cascade starting with the elimination of hydrogen chloride (HCl), a process known as dehydrochlorination. This initial HCl release autocatalyzes further degradation, leading to the formation of conjugated polyene sequences, which cause severe discoloration (yellowing to blackening), embrittlement, and loss of mechanical integrity.[2]

To counteract this, heat stabilizers are essential additives in PVC formulations. Among the most effective are organotin compounds. This guide focuses on mono-octyltin stabilizers, which are favored in applications requiring high transparency, good processability, and low toxicity, making them suitable for sensitive applications like food packaging and medical devices.[3][4] We will compare the performance of the foundational compound, Mono-octyltin oxide (MOTO) , with its two most common functional derivatives: Mono-octyltin S,S',S"-tris(isooctyl mercaptoacetate) (MOTM) , a mercaptide derivative, and Mono-octyltin maleate (MOTMa) , a carboxylate derivative.

Mechanism of PVC Stabilization by Organotins

The efficacy of organotin stabilizers stems from a multi-faceted mechanism that interrupts the PVC degradation cycle. The primary functions are consistent across the derivatives, though their efficiency varies.

  • HCl Scavenging : Organotin compounds are effective HCl scavengers, reacting with the released acid to form organotin chlorides. This is a crucial first line of defense, as it prevents the autocatalytic "unzipping" of the PVC polymer chain.[2]

  • Substitution of Labile Chlorine Atoms : The most critical function is the substitution of unstable allylic chlorine atoms present at defect sites in the PVC chain. The stabilizer exchanges these labile chlorines with its own mercaptide or carboxylate groups. These new bonds are more stable, effectively neutralizing the initiation sites for dehydrochlorination.[2][5]

  • Disruption of Polyene Formation : Certain derivatives, particularly maleates, can undergo Diels-Alder reactions with the conjugated double bonds that form during degradation. This breaks up the conjugation, which is responsible for color development, thereby improving the material's appearance.[2]

The following diagram illustrates the core stabilization pathway.

G cluster_0 PVC Degradation Cycle cluster_1 Stabilization Mechanism PVC_Chain PVC Polymer Chain (with unstable Allyl-Cl) HCl HCl Gas PVC_Chain->HCl Releases Polyene Conjugated Polyene (Color Formation) PVC_Chain->Polyene Stabilized_PVC Stabilized PVC Chain PVC_Chain->Stabilized_PVC Heat Heat / Shear Heat->PVC_Chain Initiates HCl->PVC_Chain Autocatalysis Sn_Chloride Organotin Chloride HCl->Sn_Chloride Forms Degraded_PVC Degraded PVC (Brittle, Discolored) Polyene->Degraded_PVC Stabilizer Mono-octyltin Stabilizer (e.g., MOTM, MOTMa) Stabilizer->PVC_Chain 2. Substitutes Labile Cl Stabilizer->HCl 1. HCl Scavenging Stabilizer->Polyene 3. Diels-Alder Rxn (Maleates)

Caption: Core mechanism of PVC heat stabilization by mono-octyltin derivatives.

Synthesis of Mono-octyltin Derivatives

The synthesis of these stabilizers is a multi-step process that begins with the formation of organotin chlorides. The choice of subsequent reactants determines the final derivative.

  • Mono-octyltin oxide (MOTO) is typically formed from the hydrolysis of mono-octyltin trichloride.

  • Mono-octyltin mercaptoacetate (MOTM) is synthesized by reacting mono-octyltin trichloride with the corresponding mercaptoacetic acid ester (e.g., isooctyl mercaptoacetate).[2][6]

  • Mono-octyltin maleate (MOTMa) is prepared by reacting mono-octyltin oxide with maleic anhydride.[7]

The purity of the initial mono-octyltin chloride raw material is critical, as impurities like di- or tri-octyltin compounds can affect the final performance and toxicological profile of the stabilizer.[8]

Comparative Performance Analysis

The choice between MOTO, MOTM, and MOTMa depends on the specific processing requirements and desired properties of the final PVC product. Mercaptide derivatives are generally recognized as the most powerful heat stabilizers, while carboxylates offer better weathering and light stability.

Performance MetricMono-octyltin oxide (MOTO)Mono-octyltin Mercaptoacetate (MOTM)Mono-octyltin Maleate (MOTMa)Rationale & Causality
Static Thermal Stability (Congo Red Test @ 190°C, min) ~15 - 25~40 - 60 ~25 - 35The tin-sulfur bond in mercaptides is highly effective at scavenging HCl and substituting labile chlorines, providing superior heat stability.[5] Maleates are less efficient in this primary stabilization role.[3][9]
Dynamic Stability (Torque Rheometer Stability Time @ 190°C, min) ModerateExcellent GoodMOTM provides a longer processing window before cross-linking and degradation cause a sharp rise in torque, indicating superior performance under dynamic heat and shear conditions.
Initial Color Hold GoodExcellent Very GoodBy efficiently preventing the initial formation of conjugated polyenes, MOTM provides the best initial color and clarity.[10]
Long-Term Heat Stability ModerateExcellent GoodThe high efficiency of MOTM ensures stabilizer longevity during extended processing runs.
Light & Weathering Stability ModeratePoorExcellent Sulfur-containing compounds (mercaptides) can be detrimental to UV stability. Sulfur-free carboxylates, particularly maleates, confer superior resistance to weathering and light-induced degradation.[2][9]
Toxicity Profile LowLowLowThe octyl group, compared to methyl or butyl groups, results in lower toxicity and migration, making these stabilizers suitable for regulated applications.[11]
Odor LowModerateLow Mercaptide compounds can impart a characteristic sulfur odor during processing and, in rare cases, in the final product. Maleates are odorless.[3]

Note: The quantitative values in this table are illustrative of typical relative performance based on literature. Actual results will vary depending on the full PVC formulation (e.g., presence of co-stabilizers, lubricants, plasticizers) and specific processing conditions.

Key Experimental Protocols

To ensure trustworthiness and reproducibility, standardized testing methodologies are paramount. Below are detailed protocols for three critical performance tests.

Protocol 1: Static Thermal Stability (Congo Red Test)

This test determines the time until the onset of significant HCl evolution from a static PVC sample at a constant temperature.

  • Standard: Based on ISO 182-1.[8]

  • Principle: A sample of the PVC compound is heated in a test tube. The evolved HCl gas reacts with a strip of Congo Red indicator paper, causing a color change from red to blue. The time taken for this change is the stability time.[2][10]

  • Apparatus:

    • Thermostatically controlled oil bath or heating block (±1°C precision).

    • Glass test tubes (e.g., 18x150 mm).

    • Congo Red indicator paper strips.

    • Stoppers with a small glass tube insert to hold the paper.

    • Timing device.

  • Procedure:

    • Prepare the PVC compound by mixing the PVC resin with the stabilizer (e.g., 2 parts per hundred resin - phr) and other additives on a two-roll mill until homogenous.

    • Place a specified amount of the compound (e.g., 2.5 g) into a clean, dry test tube.

    • Insert a rolled strip of Congo Red paper into the glass tube in the stopper, ensuring it does not touch the PVC sample. The end of the paper should be approximately 25 mm above the sample surface.[10]

    • Place the test tube assembly into the heating block, pre-heated to the test temperature (e.g., 190°C or 200°C), and simultaneously start the timer.

    • Observe the indicator paper continuously.

    • Stop the timer the moment the Congo Red paper shows the first definitive signs of turning blue.

    • Record this time as the static thermal stability time. Longer times indicate better stability.

G start Start prep Prepare PVC Compound (Resin + Stabilizer) start->prep load Load 2.5g Sample into Test Tube prep->load paper Insert Congo Red Paper into Stopper Assembly load->paper heat Place in Heating Block (190°C) & Start Timer paper->heat observe Observe Paper for Color Change (Red -> Blue) heat->observe stop Stop Timer at First Sign of Blue Color observe->stop Color Change Detected end Record Stability Time stop->end

Caption: Workflow for the Congo Red static thermal stability test.

Protocol 2: Dynamic Thermal Stability (Torque Rheometry)

This method evaluates the processing stability of a PVC compound under continuous heat and mechanical shear, simulating conditions in an extruder or injection molder.

  • Standard: Based on ASTM D2538.[12]

  • Principle: A PVC compound is melted and mixed in a heated chamber with rotating blades (a torque rheometer). The instrument records the torque (resistance to mixing) and temperature over time. The "stability time" is the point at which degradation-induced cross-linking causes a sharp, irreversible increase in torque.[12][13]

  • Apparatus:

    • Torque Rheometer (e.g., Brabender or HAAKE) with a heated mixer bowl and roller-type blades.

  • Procedure:

    • Set the mixer bowl temperature (e.g., 190°C) and rotor speed (e.g., 60 RPM). Allow the system to equilibrate.

    • Weigh the specified amount of PVC compound for the mixer volume.

    • With the rotors turning, add the compound to the mixing bowl through the loading chute.

    • The rheometer software will plot torque vs. time. Observe the characteristic curve:

      • Loading Peak: Initial high torque as the cold powder is added.

      • Fusion Peak: A second peak as the PVC particles begin to melt and fuse.

      • Melt Equilibrium: A stable torque plateau representing the viscosity of the molten compound.

      • Degradation Upturn: A sharp increase in torque, indicating cross-linking and the end of the material's stable life.

    • The time from the fusion peak (or start of equilibrium) to the onset of the degradation upturn is recorded as the dynamic stability time.

Protocol 3: Thermal Degradation Profile (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset temperature of degradation.

  • Principle: A small sample of the PVC compound is heated on a precision balance at a constant rate. The temperature at which significant mass loss begins corresponds to the onset of dehydrochlorination.[14][15] The first derivative of the mass loss curve (DTG) shows the temperature of the maximum degradation rate.[16]

  • Apparatus:

    • Thermogravimetric Analyzer (TGA).

  • Procedure:

    • Place a small, accurately weighed sample (5-10 mg) of the PVC compound into a TGA pan (e.g., platinum or alumina).

    • Place the pan in the TGA furnace.

    • Program the instrument to heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) from ambient temperature to ~600°C under an inert nitrogen atmosphere.[14][16]

    • The TGA software will plot the percentage of weight loss against temperature.

    • Analyze the resulting curve to determine key parameters:

      • T_onset (or T₅%) : The temperature at which 5% weight loss occurs. A higher T_onset indicates better thermal stability.

      • T_max : The temperature of the maximum rate of weight loss from the first derivative (DTG) curve, corresponding to the peak of the dehydrochlorination stage.

Conclusion and Field Insights

The comparative analysis demonstrates a clear performance trade-off among mono-octyltin stabilizers.

  • Mono-octyltin Mercaptoacetate (MOTM) offers unparalleled heat stability, making it the premier choice for demanding, high-temperature processing of rigid PVC where excellent initial color and clarity are paramount.

  • Mono-octyltin Maleate (MOTMa) is the preferred option for applications requiring excellent long-term weathering and UV resistance, such as outdoor window profiles or siding, where its lower heat stabilizing power is an acceptable compromise.

  • Mono-octyltin oxide (MOTO) serves as a foundational stabilizer but is often used in synergistic blends rather than as a primary stabilizer, where its derivatives offer superior performance in specific areas.

For the practicing scientist, the selection is not merely about picking the stabilizer with the longest stability time. It is a holistic decision based on the processing method (extrusion, calendering), the required aesthetics of the final product (clarity, color), its end-use environment (indoor vs. outdoor), and regulatory considerations. The experimental protocols provided herein form a robust framework for validating the performance of these stabilizers within your specific formulations, ensuring both processing efficiency and end-product quality.

References

  • Arkis, E. (2007). Organotin Compounds as PVC Stabilizers.
  • Baerlocher GmbH. (n.d.). Organotin Stabilizers.
  • Brecker, L. R. (1981). Pure and Applied Chemistry, 53, 577.
  • European Patent EP3426723A1. (2019). Methyl and octyl tin - reach compliant high performance stabilizer for pvc film manufacture.
  • ASTM D2538-02(2010). (2010). Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer.
  • Fechter, R. H., Sandrock, C., & Labuschagné, F. (2018). Modelling the Thermal Degradation and Stabilisation of PVC in a Torque Rheometer. Chemical Product and Process Modeling.
  • Hahner, U., et al. (2021). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. Polymers, 14(1), 133.
  • incachem. (2023). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria.
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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Stannane, hydroxyoctyloxo-

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step framework for the safe disposal of Stannane, hydroxyoctyloxo- (CAS No. 13356-20-2), an organotin compound requiring meticulous handling due to its inherent hazards.[1][2][3][4] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.

Section 1: Hazard Identification and Risk Assessment

Stannane, hydroxyoctyloxo-, like many organotin compounds, presents significant health and environmental risks that dictate its stringent disposal requirements.[5] The primary hazards are associated with its potential toxicity and its classification as a substance that may cause long-lasting harmful effects to aquatic life.[1][3]

Causality of Hazard: The toxicity of organotin compounds is largely determined by the number and nature of the organic groups attached to the tin atom.[6][7] These compounds can be absorbed through inhalation, ingestion, or skin contact, potentially affecting the central nervous system and immune system.[6][7][8] The octyl group in Stannane, hydroxyoctyloxo- influences its persistence and biological interaction. While toxicity tends to decrease with longer alkyl chains, caution is always warranted.[7]

Environmental Persistence: A critical consideration for disposal is the environmental fate of organotins. They can adsorb to sediments in aquatic environments, degrading slowly and posing a long-term risk to marine organisms.[9][10] Improper disposal contributes directly to this environmental burden.

Hazard Classification (GHS)DescriptionSource
H413May cause long lasting harmful effects to aquatic life.[1][3]
H400 / H410Very toxic to aquatic life with long lasting effects (Potential classification for related organotins).[1]

This information underscores the necessity of treating all waste containing Stannane, hydroxyoctyloxo- as hazardous.

Section 2: Pre-Disposal Safety - Engineering Controls and PPE

Before initiating any disposal procedures, establishing a safe working environment is crucial. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Fume Hood: All handling and preparation of Stannane, hydroxyoctyloxo- for disposal must be conducted within a certified chemical fume hood.[8][11][12][13] This is the primary defense against the inhalation of any aerosols or vapors.

  • Designated Area: A specific, clearly marked area within the lab should be designated for organotin waste management to prevent cross-contamination and accidental exposure.[11][12][13]

Personal Protective Equipment (PPE): A standard Level C protective ensemble is often recommended for handling organotins.[6][11]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is highly recommended.[11][12]Prevents dermal absorption, a primary route of exposure.[11]
Eye Protection Chemical safety goggles and a face shield.[11][12][13]Protects against accidental splashes of contaminated solvents or reagents.
Body Covering A chemically impervious lab coat or apron.[11][12]Protects skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator with organic vapor cartridges.Required for spill cleanup or if there's a risk of aerosol generation outside of a fume hood.[13]

Section 3: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. All materials that have come into contact with Stannane, hydroxyoctyloxo- are to be considered hazardous waste.

Waste Streams:

  • Concentrated Liquid Waste: Unused or expired solutions of Stannane, hydroxyoctyloxo-.

  • Dilute Liquid Waste: Solvents used to rinse contaminated glassware (e.g., hexanes, toluene).[8]

  • Contaminated Solid Waste: PPE (gloves, coats), absorbent materials from spills, contaminated weighing paper, and empty reagent bottles.[11][13]

It is imperative to segregate these waste streams into dedicated, compatible, and clearly labeled containers to await disposal by a certified hazardous waste management service.[11][14]

Section 4: Step-by-Step Disposal Protocol

This protocol outlines the procedure for preparing Stannane, hydroxyoctyloxo- waste for collection.

Objective: To safely containerize all Stannane, hydroxyoctyloxo- waste streams for disposal in compliance with institutional and regulatory standards.

Methodology:

  • Prepare the Designated Area:

    • Ensure the chemical fume hood is operational and the work surface is clear.

    • Line the work surface with absorbent, disposable bench paper.

    • Assemble all necessary materials: designated hazardous waste containers, labels, and PPE.

  • Containerize Liquid Waste:

    • Concentrated Waste: Directly transfer any unused Stannane, hydroxyoctyloxo- into a designated, sealed, and compatible hazardous waste container.[14]

    • Glassware Decontamination:

      • Rinse all contaminated glassware (beakers, flasks, syringes) multiple times with a suitable organic solvent (e.g., hexanes or toluene) inside the fume hood.[8]

      • Collect all rinsate into a separate, clearly labeled hazardous waste container for "Organotin-Contaminated Solvents."[8][14]

      • For thorough decontamination, glassware can be soaked overnight in a bleach solution, which helps oxidize organotins to less harmful tin oxides, before a final solvent rinse.[13]

  • Package Solid Waste:

    • Carefully place all contaminated solid materials (gloves, bench paper, used absorbent pads, etc.) into a dedicated, leak-proof solid hazardous waste container or a heavy-duty plastic bag designed for chemical waste.[11][13][15]

    • Seal the container or bag securely.

  • Labeling and Storage:

    • Label every waste container clearly with the words "Hazardous Waste - Organotin Compounds."[16] The label must include the full chemical name (Stannane, hydroxyoctyloxo-), associated hazards (Toxic, Environmental Hazard), and the accumulation start date.

    • Store the sealed containers in a designated, secure, and well-ventilated satellite accumulation area until collection by the institution's environmental health and safety (EHS) office or a licensed waste contractor.[11]

G cluster_prep Step 1: Preparation cluster_waste Step 2 & 3: Waste Segregation cluster_container Step 4: Containerization cluster_final Step 5: Final Disposal prep1 Don Full PPE prep2 Prepare Fume Hood prep1->prep2 In Designated Area source Stannane, hydroxyoctyloxo- (Reagent, Contaminated Items) prep2->source liquid Liquid Waste (Concentrate, Rinsate) source->liquid solid Solid Waste (Gloves, Paper, PPE) source->solid container_L Seal in Labeled Liquid Waste Container liquid->container_L container_S Seal in Labeled Solid Waste Container solid->container_S storage Store in Satellite Accumulation Area container_L->storage container_S->storage pickup Arrange EHS Pickup storage->pickup

Caption: Workflow for the safe segregation and containerization of Stannane, hydroxyoctyloxo- waste.

Section 5: Emergency Procedures - Spill Management

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

For a Minor Spill (inside a fume hood):

  • Alert Personnel: Notify others in the immediate area.[17]

  • Containment: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike and absorb the spill.[11][13][17][18] Avoid generating dust if the material is solid.[11]

  • Cleanup: Wearing full PPE, carefully collect the absorbed material using non-sparking tools.[15]

  • Package Waste: Place all cleanup materials into the designated solid hazardous waste container.[13][18]

  • Decontaminate: Wipe the spill area with a solvent-soaked towel, disposing of the towel as hazardous waste. Follow with a soap and water wash.[13][18]

For a Major Spill (outside a fume hood) or Personnel Exposure:

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.[11][15][18]

  • Isolate: Close the doors to the affected area to contain vapors.[17]

  • Call for Help: From a safe location, contact your institution's emergency response number or 911.[15][19] Provide details on the chemical spilled, location, and quantity.[18][19]

  • Personnel Decontamination:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7][11][20]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, lifting the upper and lower eyelids.[7][11][20]

    • Seek immediate medical attention after any exposure.[7][11]

G cluster_minor Minor Spill (in Fume Hood) cluster_major Major Spill / Exposure spill Spill Occurs m1 Alert Others spill->m1 mj1 Evacuate Area spill->mj1 m2 Contain with Absorbent m1->m2 m3 Collect Waste m2->m3 m4 Decontaminate Area m3->m4 mj2 Call Emergency Services (EHS / 911) mj1->mj2 mj3 Administer First Aid (Shower/Eyewash) mj1->mj3 mj4 Seek Medical Attention mj3->mj4

Caption: Decision-making flowchart for responding to a Stannane, hydroxyoctyloxo- spill.

Section 6: Regulatory Context

The disposal of organotin compounds is governed by a web of regulations. In the United States, waste containing organotins must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA). In Europe, regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) restrict and control the use of certain organotin compounds, and some are included on the Candidate List of Substances of Very High Concern (SVHCs).[21][22][23] Always consult your institution's EHS department and local regulations to ensure full compliance.[20]

By adhering to these rigorous, safety-first procedures, researchers can effectively mitigate the risks associated with Stannane, hydroxyoctyloxo-, ensuring a safe laboratory environment and protecting the broader ecosystem.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.